molecular formula C7H4BrIO2 B079514 4-Bromo-3-iodobenzoic acid CAS No. 42860-06-0

4-Bromo-3-iodobenzoic acid

Cat. No.: B079514
CAS No.: 42860-06-0
M. Wt: 326.91 g/mol
InChI Key: VRRRMWPFDXNFBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-3-iodobenzoic acid is a useful research compound. Its molecular formula is C7H4BrIO2 and its molecular weight is 326.91 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-bromo-3-iodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRRRMWPFDXNFBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30470318
Record name 4-Bromo-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42860-06-0
Record name 4-Bromo-3-iodobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42860-06-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-3-iodobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30470318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Bromo-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Bromo-3-iodobenzoic acid, a valuable halogenated aromatic carboxylic acid intermediate in organic synthesis, particularly in the development of pharmaceuticals and other complex molecules. This document details a plausible synthetic pathway, experimental protocols, and relevant physicochemical data.

Physicochemical Properties

The following table summarizes the key quantitative data for this compound.

PropertyValue
Molecular Formula C₇H₄BrIO₂
Molecular Weight 326.91 g/mol
Appearance Solid
Purity Typically ≥97%
InChI 1S/C7H4BrIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)
InChI Key VRRRMWPFDXNFBX-UHFFFAOYSA-N

Data sourced from commercial suppliers.[1]

Synthetic Pathway and Experimental Protocol

The synthesis of this compound can be achieved through the direct electrophilic iodination of 4-bromobenzoic acid. The electron-withdrawing carboxylic acid group deactivates the aromatic ring, while the bromo substituent is an ortho-, para-director. The directing effects of both groups favor the introduction of the iodine atom at the 3-position (ortho to the bromine and meta to the carboxylic acid). A well-established method for the iodination of deactivated arenes involves the use of iodic acid in the presence of sulfuric acid and acetic anhydride[2].

Logical Workflow for the Synthesis of this compound

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Iodination of 4-Bromobenzoic Acid

This protocol is adapted from a general procedure for the iodination of deactivated arenes[2].

Materials:

  • 4-Bromobenzoic acid

  • Iodic acid (HIO₃)

  • Acetic anhydride (Ac₂O)

  • Concentrated sulfuric acid (95%)

  • Glacial acetic acid (AcOH)

  • Sodium sulfite (Na₂SO₃)

  • Chloroform (CHCl₃) or other suitable organic solvent

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend 4-bromobenzoic acid (1 equivalent) and iodic acid (1 equivalent) in a mixture of glacial acetic acid and acetic anhydride.

  • Addition of Sulfuric Acid: Cool the stirred mixture in an ice-water bath to approximately 5 °C. Slowly add concentrated sulfuric acid (a large excess, e.g., 10 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, continue stirring the reaction mixture in the ice-water bath for 1 hour. Then, allow the mixture to warm to room temperature and stir for an additional hour. Subsequently, heat the mixture to 45-50 °C and maintain this temperature with stirring for 2 hours. For potentially higher yields, the reaction mixture can be left to stir overnight at room temperature after the heating period.

  • Work-up: Pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product. Reduce the excess iodic acid and any other oxidizing species by adding a saturated aqueous solution of sodium sulfite until a starch-iodide test is negative.

  • Isolation and Purification: Collect the precipitated solid by vacuum filtration and wash it with cold water. If the product is not a solid, extract the aqueous mixture with a suitable organic solvent such as chloroform. Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or acetic acid/water).

Quantitative Data for Synthesis

The following table provides hypothetical quantitative data for the synthesis of this compound based on the described protocol. Actual yields may vary depending on the specific reaction conditions and scale.

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass (g)Yield (%)
4-Bromobenzoic acid201.02102.01-
Iodic acid175.91101.76-
This compound 326.91 - - ~70-80

Characterization

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

Spectroscopic Data (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The proton at C2 (ortho to the iodine) would likely be the most downfield, followed by the proton at C6, and the proton at C5.

  • ¹³C NMR: The carbon NMR spectrum should display seven signals: one for the carboxylic carbon and six for the aromatic carbons.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (326.91 g/mol ), with a characteristic isotopic pattern due to the presence of bromine and iodine.

Experimental Workflow for Characterization

G start Purified this compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry start->ms ir IR Spectroscopy start->ir mp Melting Point Determination start->mp purity Purity Analysis (e.g., HPLC) start->purity

Caption: Characterization workflow for this compound.

This guide provides a foundational understanding of the synthesis of this compound. Researchers are encouraged to optimize the described protocol to suit their specific laboratory conditions and scale. Standard safety precautions should be followed when handling the corrosive and oxidizing reagents involved in this synthesis.

References

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 4-Bromo-3-iodobenzoic acid, a halogenated aromatic carboxylic acid. The document is structured to furnish researchers and professionals in the field of drug development and chemical synthesis with essential data, presented in a clear and accessible format.

Core Physical and Chemical Data

This compound, with the CAS number 42860-06-0, is a solid compound at room temperature.[1][2][3][4] Its chemical structure consists of a benzoic acid core substituted with a bromine atom at the fourth position and an iodine atom at the third position.

Table of Physical Properties

PropertyValueSource(s)
Molecular Formula C₇H₄BrIO₂[1][4][5]
Molecular Weight 326.91 g/mol [1][2][4]
Appearance Solid[1]
Melting Point Data not readily available. For comparison, the melting point of the isomeric 3-Bromo-5-iodobenzoic acid is 219-221 °C.N/A
Boiling Point Data not readily available.N/A
Solubility Quantitative data is not readily available. Halogenated benzoic acids generally exhibit slight solubility in water and better solubility in organic solvents like ethanol and ether.[6][7]N/A
pKa Experimental data not readily available. The pKa of the related 4-Bromobenzoic acid is 3.96 at 25°C.[8]N/A
CAS Number 42860-06-0[1][2][3][4]

Experimental Protocols

Detailed experimental protocols for the determination of the physical properties of this compound are not extensively published. However, standard analytical methods are employed for the characterization of such compounds. Below is a representative protocol for melting point determination.

Protocol: Melting Point Determination via Capillary Method

This method is a standard procedure for determining the melting point of a solid crystalline substance.

Materials:

  • Sample of this compound

  • Capillary tubes (sealed at one end)

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Mortar and pestle

  • Spatula

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle.

  • Capillary Tube Packing: The open end of a capillary tube is tapped into the ground sample, forcing a small amount of the powder into the tube. The tube is then inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a sample column of 2-3 mm in height is achieved.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Melting Point Determination:

    • The apparatus is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point.

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium between the sample and the thermometer.

    • The temperature at which the first liquid drop appears is recorded as the beginning of the melting range.

    • The temperature at which the entire sample has melted into a clear liquid is recorded as the end of the melting range.

  • Data Recording: The observed melting range is recorded. For a pure substance, the melting range is typically narrow (0.5-2 °C).

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the characterization of a synthesized chemical compound like this compound.

G Figure 1: General Workflow for Physicochemical Characterization cluster_synthesis Synthesis and Purification cluster_characterization Property Determination cluster_data Data Analysis cluster_report Reporting Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification MP Melting Point Determination Purification->MP Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Purification->Spectroscopy Solubility Solubility Testing Purification->Solubility pKa pKa Measurement Purification->pKa Analysis Data Compilation and Analysis MP->Analysis Spectroscopy->Analysis Solubility->Analysis pKa->Analysis Documentation Technical Datasheet Generation Analysis->Documentation

Caption: Workflow for Physicochemical Characterization.

References

4-Bromo-3-iodobenzoic acid chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 4-Bromo-3-iodobenzoic acid, a key halogenated aromatic compound used in various fields of chemical synthesis. The document details its chemical identity, physical and chemical properties, a detailed experimental protocol for its synthesis, and a logical workflow diagram.

Chemical Structure and IUPAC Name

This compound is a disubstituted benzoic acid derivative. The molecule consists of a benzene ring functionalized with a carboxylic acid group, a bromine atom, and an iodine atom. The substituents are located at positions 1 (carboxylic acid), 4 (bromo), and 3 (iodo) of the aromatic ring.

  • IUPAC Name: this compound.[1]

  • Synonyms: 4-bromo-3-iodo-benzoic Acid, Benzoic acid, 4-bromo-3-iodo-.[2]

Chemical Structure:

(A 2D representation of the chemical structure)

Physicochemical and Spectroscopic Data

The quantitative properties of this compound are summarized in the table below. This data is essential for its application in experimental design, reaction monitoring, and purification processes.

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 42860-06-0[2]
Molecular Formula C₇H₄BrIO₂[2]
Molecular Weight 326.91 g/mol [2]
Appearance Solid[2]
Purity ≥97%[2]
InChI InChI=1S/C₇H₄BrIO₂/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)[2]
InChIKey VRRRMWPFDXNFBX-UHFFFAOYSA-N[2]
Storage Keep in dark place, sealed in dry, 2-8°C[3]

Experimental Protocol: Synthesis of this compound

The synthesis of this compound can be achieved via electrophilic iodination of 4-bromobenzoic acid. The bromine atom and the carboxylic acid group on the starting material direct the incoming electrophile (iodine) to the 3-position. The following protocol is a representative method based on established procedures for the halogenation of aromatic compounds.

Materials:

  • 4-Bromobenzoic acid

  • N-Iodosuccinimide (NIS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized Water

  • Sodium thiosulfate solution (10% w/v)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, carefully dissolve 1.0 equivalent of 4-bromobenzoic acid in a minimal amount of concentrated sulfuric acid at 0°C (ice bath).

  • While maintaining the temperature and stirring, add 1.1 equivalents of N-Iodosuccinimide (NIS) to the solution in small portions over 30 minutes.

  • After the addition is complete, allow the reaction mixture to stir at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

Work-up and Purification:

  • Upon completion, slowly pour the reaction mixture over crushed ice with vigorous stirring.

  • A precipitate will form. If the solution has a purple or brown color due to excess iodine, add 10% sodium thiosulfate solution dropwise until the color disappears.

  • Collect the crude solid product by vacuum filtration and wash thoroughly with cold deionized water.

  • Dissolve the crude product in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer with deionized water, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

Visualization of Synthetic Pathway

The following diagram illustrates the logical workflow for the synthesis of this compound from 4-bromobenzoic acid.

G reactant 4-Bromobenzoic Acid product This compound reactant->product  1. N-Iodosuccinimide (NIS)  2. Sulfuric Acid (H₂SO₄)  

Caption: Synthesis of this compound.

References

Spectroscopic Profile of 4-Bromo-3-iodobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-Bromo-3-iodobenzoic acid. Due to the limited availability of public experimental spectra, this document focuses on high-quality predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions serve as a valuable reference for the identification, characterization, and quality control of this compound in research and development settings.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using advanced computational algorithms and provides a reliable estimate of experimental values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Solvent: DMSO-d₆, Frequency: 400 MHz

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~8.25d1HH-2
~7.95dd1HH-6
~7.80d1HH-5
~13.5br s1H-COOH

¹³C NMR (Carbon-13 NMR) Data

Solvent: DMSO-d₆, Frequency: 100 MHz

Chemical Shift (δ) ppmAssignment
~166.5C=O
~141.0C-2
~138.5C-6
~132.0C-1
~131.5C-5
~125.0C-4
~95.0C-3
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~1700StrongC=O stretch (Carboxylic Acid)
~1600, ~1475Medium-StrongC=C stretch (Aromatic Ring)
~1300MediumC-O stretch
~1200MediumO-H bend
~820StrongC-H bend (out-of-plane)
Below 700MediumC-Br, C-I stretches
Mass Spectrometry (MS)

Predicted Electron Ionization (EI) Fragmentation

m/zRelative IntensityAssignment
326/328High[M]⁺ (Molecular ion peak with bromine isotopes)
309/311Medium[M-OH]⁺
281/283Medium[M-COOH]⁺
202Medium[M-I]⁺
156Medium[M-Br-I]⁺
127Low[I]⁺
76Medium[C₆H₄]⁺

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data for a solid organic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of this compound (typically 5-15 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak or an internal standard like tetramethylsilane (TMS). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

Infrared (IR) Spectroscopy

The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory. For the KBr pellet method, a few milligrams of the sample are ground with anhydrous KBr and pressed into a thin, transparent disk. The spectrum is recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral data is obtained using a mass spectrometer, often coupled with a chromatographic technique like Gas Chromatography (GC-MS) or by using a direct insertion probe. For Electron Ionization (EI), a small amount of the sample is introduced into the ion source where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Sample Dissolution Dissolution Sample->Dissolution for NMR Pelletizing Pelletizing Sample->Pelletizing for IR (KBr) Vaporization Vaporization Sample->Vaporization for MS (EI) NMR_Spec NMR Spectrometer Dissolution->NMR_Spec IR_Spec FTIR Spectrometer Pelletizing->IR_Spec MS_Spec Mass Spectrometer Vaporization->MS_Spec NMR_Data NMR Spectrum (¹H, ¹³C) NMR_Spec->NMR_Data IR_Data IR Spectrum IR_Spec->IR_Data MS_Data Mass Spectrum MS_Spec->MS_Data Structure_Elucidation Structure Elucidation & Characterization NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

An In-depth Technical Guide to 4-Bromo-3-iodobenzoic Acid (CAS Number: 42860-06-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-iodobenzoic acid, identified by the CAS number 42860-06-0, is a halogenated aromatic carboxylic acid. Its structure, featuring both a bromine and an iodine atom on the benzoic acid scaffold, makes it a compound of interest in organic synthesis and potentially in medicinal chemistry. The presence of two different halogen atoms offers distinct reactivity profiles, providing versatile handles for further molecular elaboration. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers in the field of drug discovery and development.

Chemical and Physical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is crucial for its handling, characterization, and application in experimental settings.

PropertyValueReference(s)
CAS Number 42860-06-0[1][2]
Molecular Formula C₇H₄BrIO₂[1]
Molecular Weight 326.91 g/mol [1]
Appearance Solid[1]
Purity ≥97%[1]
Solubility Very slightly soluble (0.27 g/L at 25 °C)
pKa (Predicted) 3.62 ± 0.10
InChI InChI=1S/C7H4BrIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)[1]
InChIKey VRRRMWPFDXNFBX-UHFFFAOYSA-N[1]
Canonical SMILES C1=CC(=C(C=C1C(=O)O)I)Br

Synthesis

Logical Synthesis Workflow:

Caption: A potential synthetic pathway for this compound.

Conceptual Experimental Protocol (Hypothetical):

A potential synthesis could involve the iodination of 4-bromobenzoic acid. This would likely proceed via an electrophilic aromatic substitution reaction. Given that the carboxyl group is a meta-director and the bromo group is an ortho-, para-director, direct iodination of 4-bromobenzoic acid would likely lead to a mixture of isomers, making purification challenging.

A more controlled, multi-step synthesis, as outlined in the diagram above, would be more likely to yield the desired product with higher purity. This would involve:

  • Nitration of 4-bromobenzoic acid to introduce a nitro group.

  • Reduction of the nitro group to an amine.

  • Diazotization of the amino group followed by a Sandmeyer-type reaction to introduce the iodine atom.

Biological Activity and Drug Development Potential

Direct experimental data on the biological activity of this compound is scarce in publicly available literature. However, the biological activities of structurally related halogenated benzoic acid derivatives can provide insights into its potential applications.

Halogenated aromatic compounds are a common feature in many pharmaceuticals. The introduction of halogens can influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[3] For instance, derivatives of 4-aminobenzoic acid have been investigated for their anti-inflammatory and antibacterial properties.[4] The presence of a bromine atom, in particular, has been associated with enhanced biological activity in some contexts.

Research on related compounds suggests that aminobenzoic acid derivatives may exert their effects through the modulation of inflammatory pathways, such as the MAPK and NF-κB signaling pathways.[4]

Hypothetical Workflow for Biological Evaluation:

Caption: A general workflow for the biological evaluation of a novel compound.

Due to the lack of specific data for this compound, no signaling pathway diagrams can be provided at this time. Further research is required to determine its specific biological targets and mechanisms of action.

Suppliers

This compound is available from several chemical suppliers as a research chemical. Purity and available quantities may vary.

Known Suppliers:

  • CyclicPharma

  • Guidechem

  • Pharmaffiliates

  • CymitQuimica[1]

  • Reagentia

  • BLD Pharm[2]

  • Sigma-Aldrich/Merck[5]

Conclusion

This compound (CAS 42860-06-0) is a readily available research chemical with potential applications in organic synthesis. While its physical and chemical properties are reasonably well-documented, its biological activity remains largely unexplored. Based on the activity of structurally similar compounds, it may warrant investigation as a scaffold for the development of new therapeutic agents. Future research should focus on its synthesis, biological screening, and elucidation of its mechanism of action to fully understand its potential in drug discovery and development.

References

Commercial Availability of 4-Bromo-3-iodobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-iodobenzoic acid is a halogenated aromatic carboxylic acid that serves as a crucial building block in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring both a bromine and an iodine atom on the benzoic acid core, provides multiple reactive sites for functionalization. This allows for the construction of complex molecular architectures, making it a valuable intermediate in the development of novel therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This guide provides an in-depth overview of its commercial availability, synthesis, and key applications in drug discovery.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The typical purity offered is ≥95-97%, and it is generally supplied as a solid in powder or crystalline form. The following table summarizes the availability from several vendors.

SupplierCAS NumberPurityAvailable Quantities
CymitQuimica42860-06-097%1g, 5g, 10g, 25g[1]
AOBChem1809157-98-9 (derivative)97%250mg, 500mg, 1g, 5g, 10g, 25g
Pharmaffiliates42860-06-0High PurityInquire for details
BLD Pharm42860-06-0Inquire for detailsInquire for details
Sigma-Aldrich (Merck)42860-06-0Inquire for detailsInquire for details

Experimental Protocols

The synthesis of this compound and its analogs can be achieved through several synthetic routes. Below are generalized experimental protocols based on common organic chemistry transformations for related compounds, which can be adapted for the specific synthesis of this compound.

Protocol 1: Electrophilic Bromination of a Halogenated Precursor

This protocol outlines a general procedure for the bromination of an iodinated benzoic acid derivative.

Materials:

  • 3-Iodobenzoic acid

  • N-Bromosuccinimide (NBS)

  • Sulfuric acid (concentrated)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Sodium sulfite solution

  • Sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve 3-iodobenzoic acid in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Carefully add concentrated sulfuric acid to the solution.

  • Add N-Bromosuccinimide (NBS) portion-wise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature.

  • Quench the reaction by slowly adding a saturated solution of sodium sulfite to neutralize any remaining bromine.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield this compound.

Protocol 2: Oxidation of a Toluene Derivative

This method involves the oxidation of a di-halogenated toluene precursor.

Materials:

  • 1-Bromo-2-iodo-4-methylbenzene

  • Potassium permanganate (KMnO4) or other suitable oxidizing agent

  • Sulfuric acid (dilute)

  • Sodium bisulfite

  • Standard glassware for organic synthesis

Procedure:

  • Suspend 1-bromo-2-iodo-4-methylbenzene in an aqueous solution of a base (e.g., sodium carbonate).

  • Heat the mixture and add a solution of potassium permanganate portion-wise.

  • Reflux the reaction mixture until the purple color of the permanganate disappears.

  • Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture and filter off the manganese dioxide precipitate.

  • Acidify the filtrate with dilute sulfuric acid to precipitate the carboxylic acid.

  • If necessary, decolorize the solution by adding a small amount of sodium bisulfite.

  • Collect the precipitated this compound by filtration, wash with cold water, and dry.

  • Further purification can be achieved by recrystallization.

Applications in Drug Development

This compound is a versatile building block in drug discovery due to its ability to participate in various cross-coupling reactions, such as Suzuki and Heck couplings, enabling the synthesis of complex molecular scaffolds.[2]

Kinase Inhibitors

Halogenated benzoic acids are key components in the synthesis of small molecule kinase inhibitors for cancer therapy.[1] These inhibitors often target signaling pathways that are dysregulated in cancer cells, such as the RAF/MEK/ERK and EGFR pathways. The bromine and iodine atoms on this compound can be selectively functionalized to generate libraries of compounds for screening against various kinases.

Kinase_Inhibitor_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor EGFR EGFR Growth_Factor->EGFR RAS RAS EGFR->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression Kinase_Inhibitor Kinase Inhibitor (derived from This compound) Kinase_Inhibitor->EGFR Kinase_Inhibitor->RAF

Caption: RAF/MEK/ERK and EGFR signaling pathways targeted by kinase inhibitors.

Anti-inflammatory Agents

This compound also serves as a precursor for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs). The carboxylic acid moiety is a common feature in many NSAIDs, contributing to their binding to the active site of cyclooxygenase (COX) enzymes, which are key mediators of inflammation and pain.[3]

NSAID_Pathway Cell_Membrane_Phospholipids Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane_Phospholipids->Arachidonic_Acid Phospholipase A2 COX1_COX2 COX-1 / COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain NSAID NSAID (derived from This compound) NSAID->COX1_COX2

Caption: Mechanism of action of NSAIDs via inhibition of COX enzymes.

PROTACs and Targeted Protein Degradation

This compound is also listed as a building block for protein degrader building blocks, which are used in the development of Proteolysis Targeting Chimeras (PROTACs).[4] PROTACs are heterobifunctional molecules that induce the degradation of target proteins through the ubiquitin-proteasome system.

PROTAC_Workflow cluster_design PROTAC Design & Synthesis cluster_mechanism Mechanism of Action Building_Block This compound POI_Ligand Protein of Interest (POI) Ligand Synthesis Building_Block->POI_Ligand PROTAC_Molecule PROTAC Molecule Assembly POI_Ligand->PROTAC_Molecule E3_Ligase_Ligand E3 Ligase Ligand E3_Ligase_Ligand->PROTAC_Molecule Linker Linker Synthesis Linker->PROTAC_Molecule Ternary_Complex Formation of POI-PROTAC-E3 Ligase Ternary Complex PROTAC_Molecule->Ternary_Complex Ubiquitination Ubiquitination of POI Ternary_Complex->Ubiquitination Degradation Proteasomal Degradation of POI Ubiquitination->Degradation

Caption: General workflow for the development and mechanism of action of PROTACs.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant applications in drug discovery and development. Its utility in the synthesis of kinase inhibitors, anti-inflammatory agents, and targeted protein degraders underscores its importance for researchers and scientists in the pharmaceutical industry. The availability of this compound from multiple suppliers facilitates its integration into various research and development pipelines.

References

safety and handling of 4-Bromo-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safety and Handling of 4-Bromo-3-iodobenzoic Acid

This technical guide provides comprehensive safety and handling information for this compound, intended for researchers, scientists, and professionals in drug development. The following sections detail the compound's properties, associated hazards, and recommended safety protocols.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Key physical and chemical data are summarized below.

PropertyValue
CAS Number 42860-06-0
Molecular Formula C₇H₄BrIO₂
Molecular Weight 326.91 g/mol
Appearance Solid
Purity 97%
InChI InChI=1S/C7H4BrIO2/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3H,(H,10,11)
InChI Key VRRRMWPFDXNFBX-UHFFFAOYSA-N
Solubility Very slightly soluble (0.27 g/L at 25°C)
pKa (Predicted) 3.62 ± 0.10

Hazard Identification and Classification

Hazard StatementGHS Classification
H302: Harmful if swallowedAcute toxicity, Oral (Category 4)
H315: Causes skin irritationSkin irritation (Category 2)
H319: Causes serious eye irritationEye irritation (Category 2)
H335: May cause respiratory irritationSpecific target organ toxicity - single exposure (Category 3), Respiratory system

Signal Word: Warning[2][3]

First-Aid Measures

Immediate medical attention is crucial in case of exposure. The following are recommended first-aid procedures based on data for similar compounds[2][4][5]:

Exposure RouteFirst-Aid Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
Skin Contact Immediately wash the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Handling and Storage

Proper handling and storage are essential to minimize exposure and maintain the integrity of the compound.

Handling
  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.[2]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical safety goggles.[2][4]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[2]

    • Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.[2]

  • Hygiene Practices: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[2]

Storage
  • Store in a cool, dry, and well-ventilated place.[5]

  • Keep the container tightly closed.[5]

  • Store away from incompatible materials such as strong oxidizing agents.[5]

Accidental Release Measures

In the event of a spill, follow these procedures:

  • Personal Precautions: Evacuate the area and ensure adequate ventilation. Wear appropriate PPE as described in Section 4.1. Avoid breathing dust and contact with the substance.[2]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[2]

  • Containment and Cleanup: Sweep up the spilled solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[2]

Disposal Considerations

Dispose of waste material in accordance with local, state, and federal regulations. Offer surplus and non-recyclable solutions to a licensed disposal company.[2]

Experimental Workflows and Logical Relationships

The following diagrams illustrate key workflows and logical relationships for the safe handling of this compound.

G General Handling Workflow for this compound A Preparation B Handling in Fume Hood A->B Ensure proper ventilation D Waste Disposal B->D Collect waste E Decontamination B->E Clean work area C Personal Protective Equipment (PPE) C->B Wear appropriate PPE G First-Aid Response Logic cluster_exposure Exposure Event cluster_response Immediate Action cluster_medical Medical Attention Inhalation Inhalation Fresh_Air Move to Fresh Air Inhalation->Fresh_Air Skin_Contact Skin_Contact Wash_Skin Wash with Soap & Water Skin_Contact->Wash_Skin Eye_Contact Eye_Contact Flush_Eyes Flush with Water Eye_Contact->Flush_Eyes Ingestion Ingestion Rinse_Mouth Rinse Mouth Ingestion->Rinse_Mouth Seek_Medical_Attention Seek Immediate Medical Attention Fresh_Air->Seek_Medical_Attention Wash_Skin->Seek_Medical_Attention if irritation persists Flush_Eyes->Seek_Medical_Attention Rinse_Mouth->Seek_Medical_Attention

References

An In-depth Technical Guide to 4-Bromo-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 4-Bromo-3-iodobenzoic acid, along with detailed experimental protocols for its synthesis and analysis. The information is intended to support research and development activities in the fields of medicinal chemistry, organic synthesis, and materials science.

Core Data Presentation

The fundamental properties of this compound are summarized in the table below, providing a quick reference for key quantitative data.

PropertyValue
Molecular Formula C₇H₄BrIO₂[1][2]
Molecular Weight 326.91 g/mol [1][2][3]
CAS Number 42860-06-0[1]
Appearance Solid[1]
Purity Typically ≥97%[1]
pKa (Predicted) 3.62 ± 0.10[2]
Topological Polar Surface Area 37.3 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]

Experimental Protocols

The following sections detail the methodologies for the synthesis and analytical quantification of this compound. These protocols are based on established chemical principles and methods for structurally related compounds.

A plausible synthetic route to this compound involves the iodination of 4-bromobenzoic acid. The following is a representative experimental protocol.

Materials:

  • 4-Bromobenzoic acid

  • N-Iodosuccinimide (NIS)

  • Trifluoromethanesulfonic acid (TfOH)

  • Dichloromethane (DCM)

  • Sodium sulfite (Na₂SO₃)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzoic acid in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-iodosuccinimide to the solution, followed by the dropwise addition of trifluoromethanesulfonic acid.

  • Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 12-18 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite.

  • Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to yield this compound.

This protocol describes a reversed-phase HPLC method for the quantitative analysis of this compound.

Instrumentation and Materials:

  • HPLC system with a UV-Vis or Photodiode Array (PDA) detector

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC grade acetonitrile and water

  • Formic acid (analytical grade)

  • This compound reference standard

Chromatographic Conditions:

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Gradient Program: Start with 95% A and 5% B, ramp to 5% A and 95% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Sample and Standard Preparation:

  • Standard Preparation: Prepare a stock solution of the this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Create a series of calibration standards by diluting the stock solution.

  • Sample Preparation: Accurately weigh and dissolve the sample containing this compound in acetonitrile to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.

Visualizations

The following diagrams illustrate a potential synthesis workflow and a hypothetical signaling pathway involving a structurally related compound.

G cluster_synthesis Synthesis Workflow Start Start Dissolve 4-bromobenzoic acid in DCM Dissolve 4-bromobenzoic acid in DCM Start->Dissolve 4-bromobenzoic acid in DCM Cool to 0 C Cool to 0 C Dissolve 4-bromobenzoic acid in DCM->Cool to 0 C Add NIS and TfOH Add NIS and TfOH Cool to 0 C->Add NIS and TfOH Stir at 0 C then room temp Stir at 0 C then room temp Add NIS and TfOH->Stir at 0 C then room temp Quench with Na2SO3 Quench with Na2SO3 Stir at 0 C then room temp->Quench with Na2SO3 Workup and Extraction Workup and Extraction Quench with Na2SO3->Workup and Extraction Purification by Recrystallization Purification by Recrystallization Workup and Extraction->Purification by Recrystallization Final Product Final Product Purification by Recrystallization->Final Product

A potential workflow for the synthesis of this compound.

G cluster_pathway Hypothetical Signaling Pathway 4-Bromo-3-iodobenzoic_acid This compound (Hypothetical) Receptor Receptor 4-Bromo-3-iodobenzoic_acid->Receptor PI3K PI3K Receptor->PI3K ERK ERK Receptor->ERK AKT AKT PI3K->AKT Cellular_Response Cellular_Response AKT->Cellular_Response Proliferation, Survival ERK->Cellular_Response

Hypothetical signaling pathway based on the activity of 4-hydroxy-benzoic acid.

References

Solubility Profile of 4-Bromo-3-iodobenzoic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers a comprehensive overview of the solubility characteristics of 4-Bromo-3-iodobenzoic acid, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative solubility data for this compound in peer-reviewed literature, this document provides an inferred solubility profile based on the known properties of structurally analogous compounds. Furthermore, a detailed, generalized experimental protocol for determining the solubility of acidic organic compounds is presented.

Core Compound Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValueSource
Molecular Formula C₇H₄BrIO₂[1]
Molecular Weight 326.91 g/mol [1]
Appearance Solid (form may vary)[1]
Purity Typically available at ≥97%[1]

Inferred Solubility in Organic Solvents

SolventInferred Solubility of this compoundBasis for Inference (Solubility of Analogs)
EthanolSoluble4-Bromobenzoic acid is soluble in ethanol.[2][3][4][5] 4-Iodobenzoic acid is soluble in alcohol.[6]
Diethyl EtherSoluble4-Bromobenzoic acid is soluble in ether.[2][3][4][5] 4-Iodobenzoic acid is soluble in ether.[6]
AcetoneSoluble4-Bromobenzoic acid is soluble in acetone.[3][7]
Water (hot)Slightly Soluble4-Bromobenzoic acid is slightly soluble in hot water.[2][5] 4-Iodobenzoic acid is soluble in hot water.[8]
Water (cold)Sparingly Soluble to Insoluble4-Iodobenzoic acid is difficult to dissolve in cold water.[8]

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the equilibrium solubility of a solid organic acid, such as this compound, in an organic solvent. This method is based on the principle of creating a saturated solution and subsequently quantifying the dissolved solute.

Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or other quantitative analytical instrumentation.

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Stock Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent to generate a calibration curve.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be controlled and recorded.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot using a syringe filter into a clean vial. Dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the range of the calibration curve.

  • Quantitative Analysis: Analyze the diluted samples using a validated analytical method, such as HPLC.

  • Calculation: Determine the concentration of this compound in the diluted samples from the calibration curve. Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in the specific solvent at the experimental temperature.

Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess This compound B Add known volume of solvent A->B  Add to vial C Agitate at constant temperature (24-48h) B->C D Centrifuge or let settle C->D E Filter supernatant D->E F Dilute aliquot E->F G Analyze by HPLC F->G H Calculate solubility G->H

Caption: Experimental Workflow for Solubility Determination.

References

An In-depth Technical Guide to the Synthetic Routes of 4-Bromo-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for 4-Bromo-3-iodobenzoic acid, a valuable halogenated aromatic carboxylic acid intermediate in the fields of pharmaceutical and materials science. This document details plausible synthetic routes, providing experimental protocols and quantitative data to facilitate its preparation in a laboratory setting.

Introduction

This compound is a polysubstituted aromatic compound of significant interest due to its potential as a building block in the synthesis of more complex molecules. The presence of three distinct functional groups on the benzene ring—a carboxylic acid, a bromine atom, and an iodine atom—offers multiple points for chemical modification. The differential reactivity of the C-Br and C-I bonds in cross-coupling reactions makes this molecule a particularly attractive intermediate for the regioselective introduction of various substituents.

This guide explores the most viable synthetic strategies for the preparation of this compound, focusing on two primary routes: the Sandmeyer reaction starting from a substituted aminobenzoic acid and the oxidation of a substituted toluene.

Synthetic Routes

Two principal synthetic strategies have been identified for the preparation of this compound:

  • Route 1: Sandmeyer Reaction of 3-Amino-4-bromobenzoic Acid. This classic and reliable method in aromatic chemistry allows for the introduction of an iodo group onto the aromatic ring via a diazonium salt intermediate.

  • Route 2: Oxidation of 4-Bromo-3-iodotoluene. This approach involves the oxidation of the methyl group of a commercially available substituted toluene to a carboxylic acid using a strong oxidizing agent.

The selection of a particular route may depend on factors such as the availability of starting materials, desired scale of the reaction, and safety considerations.

Route 1: Sandmeyer Reaction of 3-Amino-4-bromobenzoic Acid

The Sandmeyer reaction is a versatile method for the synthesis of aryl halides from aryl diazonium salts.[1] In this proposed synthesis of this compound, the starting material is 3-Amino-4-bromobenzoic acid. The synthesis proceeds in two key steps: diazotization of the amino group followed by the introduction of iodine.

Reaction Scheme:

Sandmeyer Reaction 3-Amino-4-bromobenzoic_acid 3-Amino-4-bromobenzoic acid Diazonium_salt Diazonium Salt Intermediate 3-Amino-4-bromobenzoic_acid->Diazonium_salt 1. NaNO2, H2SO4, 0-5 °C 4-Bromo-3-iodobenzoic_acid This compound Diazonium_salt->4-Bromo-3-iodobenzoic_acid 2. KI

Figure 1: Synthetic pathway for this compound via the Sandmeyer reaction.

Experimental Protocol:

A detailed experimental protocol for the Sandmeyer reaction of an arylamine is provided below. This can be adapted for the synthesis of this compound from 3-Amino-4-bromobenzoic acid.

Step 1: Diazotization of 3-Amino-4-bromobenzoic Acid

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 3-Amino-4-bromobenzoic acid in a mixture of sulfuric acid and water.

  • Cool the mixture to 0 °C in an ice-salt bath.[2]

  • Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature of the reaction mixture is maintained below 5 °C.[2]

  • Stir the mixture vigorously during the addition.

  • After the addition is complete, continue to stir the mixture for an additional 30 minutes at 0–5 °C to ensure the complete formation of the diazonium salt.[3]

Step 2: Iodination

  • In a separate beaker, prepare a solution of potassium iodide in water.

  • Slowly and carefully add the cold diazonium salt solution to the stirred potassium iodide solution.[3] The formation of aryl iodides via this method does not typically require a copper(I) salt catalyst.[3][4]

  • Vigorous evolution of nitrogen gas will occur.

  • Once the addition is complete, allow the mixture to warm to room temperature and then stir for a designated period to ensure the reaction goes to completion.[3]

Workup and Purification:

  • Add a saturated sodium thiosulfate solution to the reaction mixture to quench any unreacted iodine.[3]

  • Extract the product with a suitable organic solvent, such as ethyl acetate.[3]

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure this compound.[3]

Quantitative Data (Expected):

While a specific yield for the synthesis of this compound via this route is not explicitly documented in the searched literature, similar Sandmeyer reactions for the synthesis of aryl iodides report yields in the range of 70%.[3]

ParameterValueReference
Starting Material3-Amino-4-bromobenzoic acidN/A
Key ReagentsSodium nitrite, Sulfuric acid, Potassium iodide[2][3]
Reaction Temperature0-5 °C (Diazotization)[2]
Expected Yield~70%[3]
Purity>97% (after purification)N/A

Table 1: Summary of expected quantitative data for the Sandmeyer reaction route.

Route 2: Oxidation of 4-Bromo-3-iodotoluene

An alternative synthetic approach to this compound is the oxidation of the corresponding toluene derivative, 4-Bromo-3-iodotoluene. This method is contingent on the commercial availability of the starting material. Strong oxidizing agents, such as potassium permanganate (KMnO₄), are commonly employed for the oxidation of alkylbenzenes to carboxylic acids.[5]

Reaction Scheme:

Oxidation_Reaction 4-Bromo-3-iodotoluene 4-Bromo-3-iodotoluene 4-Bromo-3-iodobenzoic_acid This compound 4-Bromo-3-iodotoluene->4-Bromo-3-iodobenzoic_acid KMnO4, H2O, Heat

Figure 2: Synthetic pathway for this compound via the oxidation of 4-Bromo-3-iodotoluene.

Experimental Protocol:

The following is a general procedure for the oxidation of a substituted toluene to the corresponding benzoic acid, which can be applied to the synthesis of this compound.

  • In a round-bottom flask equipped with a reflux condenser, suspend 4-Bromo-3-iodotoluene in an aqueous solution.

  • Heat the mixture to reflux.

  • Slowly add potassium permanganate in portions to the refluxing mixture. The purple color of the permanganate will disappear as the reaction proceeds.

  • Continue refluxing until the purple color persists, indicating the completion of the oxidation.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

  • Acidify the filtrate with a strong acid, such as hydrochloric acid, to precipitate the carboxylic acid product.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry to obtain this compound.

  • Further purification can be achieved by recrystallization.

Quantitative Data (Expected):

The oxidation of substituted toluenes to benzoic acids is generally a high-yielding reaction. For example, the oxidation of 4-bromotoluene to 4-bromobenzoic acid can achieve yields of up to 98% with high purity.[6]

ParameterValueReference
Starting Material4-Bromo-3-iodotolueneN/A
Key ReagentsPotassium permanganate[5]
Reaction ConditionReflux in aqueous solutionN/A
Expected Yield>90%[6]
Purity>99% (after purification)[6]

Table 2: Summary of expected quantitative data for the oxidation route.

Conclusion

This technical guide has outlined two viable and robust synthetic routes for the preparation of this compound. The Sandmeyer reaction, starting from 3-amino-4-bromobenzoic acid, offers a well-established method for the introduction of the iodo group. The oxidation of 4-bromo-3-iodotoluene provides a more direct route, assuming the availability of the starting material, and is expected to proceed with high yield. The choice between these routes will be dictated by the specific needs and resources of the research or development team. The detailed experimental protocols and expected quantitative data provided herein should serve as a valuable resource for the successful synthesis of this important chemical intermediate.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Acidity and pKa of Substituted Halobenzoic Acids

This guide provides a comprehensive analysis of the acidity of substituted halobenzoic acids, crucial for understanding their chemical behavior, particularly in the context of drug design and development. The acidity, quantified by the pKa value, is significantly influenced by the nature and position of the halogen substituent on the benzene ring.

Structure-Acidity Relationship

The acidity of substituted halobenzoic acids is determined by the interplay of two primary electronic effects exerted by the halogen substituent: the inductive effect and the resonance effect. These effects influence the stability of the carboxylate anion formed upon deprotonation of the carboxylic acid. A more stable conjugate base corresponds to a stronger acid and a lower pKa value.[1]

  • Inductive Effect (-I) : Halogens are highly electronegative atoms that withdraw electron density from the benzene ring through the sigma (σ) bonds.[1][2] This electron withdrawal stabilizes the negative charge of the carboxylate anion, thereby increasing the acidity of the parent benzoic acid. The inductive effect is distance-dependent, being strongest at the ortho position and weakest at the para position.[1][3]

  • Resonance Effect (+R) : The lone pairs of electrons on the halogen atom can be delocalized into the π-system of the benzene ring.[1] This effect increases electron density on the ring, particularly at the ortho and para positions. The increased electron density destabilizes the carboxylate anion, making the acid weaker (higher pKa).[1][4] For halogens, the -I effect generally dominates over the +R effect.[4]

  • The Ortho Effect : Ortho-substituted benzoic acids are typically stronger acids than their meta and para isomers.[2][5] This phenomenon, known as the "ortho effect," is attributed to a combination of steric and electronic factors. The ortho substituent can force the carboxylic acid group out of the plane of the benzene ring, which diminishes resonance between the ring and the carboxyl group, increasing acidity.[2][5]

The interplay of these effects dictates the final acidity of the halobenzoic acid isomer.

Diagram illustrating the factors affecting halobenzoic acid acidity.

Data Presentation: pKa Values of Halobenzoic Acids

The following table summarizes the experimentally determined pKa values for various mono-substituted halobenzoic acids in water at 25°C. A lower pKa value signifies a stronger acid.

SubstituentIsomer PositionpKa ValueReference(s)
None (Benzoic Acid)4.20[6][7][8]
Fluoro- ortho (2-)3.27[6]
meta (3-)3.86[6]
para (4-)4.14[4][6][9]
Chloro- ortho (2-)2.92[3][5]
meta (3-)3.80[10]
para (4-)3.98[11]
Bromo- ortho (2-)2.84[1]
meta (3-)3.86[1]
para (4-)3.97[1][7][12]
Iodo- ortho (2-)2.85[13][14]
meta (3-)3.85
para (4-)3.93

Experimental Protocols for pKa Determination

The pKa values of weak acids like halobenzoic acids are most commonly determined by potentiometric titration or UV-Vis spectrophotometry.[1][15]

Potentiometric Titration

This high-precision technique involves monitoring pH changes in a solution of the acid as a strong base is added incrementally. The pKa is determined from the inflection point of the resulting titration curve.[15][16][17]

Methodology:

  • Apparatus and Reagents:

    • Calibrated pH meter with a combination glass electrode.[6][16]

    • Magnetic stirrer and stir bar.

    • Calibrated burette for precise titrant delivery.

    • Titration vessel (beaker).

    • Halobenzoic acid sample of known concentration (e.g., 1 mM).[16][17]

    • Standardized 0.1 M sodium hydroxide (NaOH) solution (carbonate-free).[6][16]

    • Deionized water.

    • Inert gas (e.g., nitrogen) for purging.[16][17]

    • Electrolyte solution to maintain constant ionic strength (e.g., 0.15 M KCl).[16]

  • Procedure:

    • Preparation: A known quantity of the halobenzoic acid is dissolved in deionized water to create a solution of known concentration (e.g., 1 mM).[16] The solution is purged with nitrogen to remove dissolved CO2.[16][17]

    • Titration: The solution is placed in the titration vessel with a magnetic stir bar. The calibrated pH electrode is immersed in the solution.[16]

    • Data Collection: The standardized NaOH solution is added in small, precise increments. After each addition, the solution is allowed to equilibrate, and the pH is recorded once the reading stabilizes (e.g., drift < 0.01 pH units/minute).[16]

    • Analysis: The pH readings are plotted against the volume of NaOH added. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in the titration curve).

Experimental workflow for pKa determination by potentiometric titration.
Spectrophotometric Method

This method is suitable for compounds that have a UV-active chromophore near the ionization center, where the UV-Vis absorption spectrum changes as a function of pH.[15][18]

Methodology:

  • Apparatus and Reagents:

    • UV-Vis spectrophotometer (a 96-well plate reader can increase throughput).[18]

    • Calibrated pH meter.

    • A series of buffer solutions with known, precise pH values spanning the expected pKa (e.g., ±2 pH units around the pKa).[18]

    • Stock solution of the halobenzoic acid (e.g., in DMSO or water).[18]

  • Procedure:

    • Preparation: A set of solutions is prepared by diluting the stock solution of the halobenzoic acid into the various buffer solutions to a constant final concentration.[18][19]

    • Measurement: The UV-Vis absorption spectrum of each buffered solution is recorded over a relevant wavelength range.[19]

    • Data Collection: The absorbance at one or more analytical wavelengths (where the difference between the acidic and basic forms is maximal) is recorded for each pH.[18]

    • Analysis: The absorbance is plotted against pH. The resulting sigmoidal curve has an inflection point that corresponds to the pKa of the compound.[20] The pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A - AI) / (AU - A)] where A is the absorbance at a given pH, AI is the absorbance of the fully ionized form, and AU is the absorbance of the fully unionized form.[6]

Experimental workflow for pKa determination by spectrophotometry.

References

An In-depth Technical Guide to Electrophilic Substitution on Dihalogenated Benzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of electrophilic aromatic substitution (EAS) reactions on dihalogenated benzoic acids. It details the underlying principles governing reactivity and regioselectivity, summarizes quantitative data, presents detailed experimental protocols for key transformations, and visualizes the logical frameworks and workflows involved.

Core Concepts: Reactivity and Regioselectivity

Electrophilic substitution on a dihalogenated benzoic acid is governed by the interplay of the electronic effects of three substituents: two deactivating, ortho,para-directing halogen atoms and one deactivating, meta-directing carboxylic acid group.

  • Carboxylic Acid Group (-COOH): This group is strongly deactivating due to the electron-withdrawing inductive effect of its oxygen atoms and its resonance effect (π-electron withdrawal), which pulls electron density from the aromatic ring. This deactivation makes the ring less nucleophilic and slows the rate of electrophilic substitution. The resonance structures show increased positive charge at the ortho and para positions, thereby directing incoming electrophiles to the meta position.[1]

  • Halogen Atoms (-Cl, -Br): Halogens are deactivating overall due to their strong electron-withdrawing inductive effect.[2] However, they are ortho,para-directors because their lone pairs can donate electron density to the ring via resonance, which helps stabilize the cationic intermediate (arenium ion) when the attack occurs at the ortho or para positions.[3] This resonance donation is most effective at the ortho and para positions.

The final substitution pattern is determined by the consensus of these directing effects. The electrophile will preferentially attack the position that is least deactivated and best stabilized by the combined influences of the three groups. Often, the directing effects are additive, leading to high regioselectivity.

directing_effects cluster_COOH Carboxylic Acid (-COOH) cluster_Halogen Halogen (-X) COOH -COOH Group Deactivating_C Strongly Deactivating COOH->Deactivating_C Inductive & Resonance Withdrawal Meta_Director Meta-Directing Deactivating_C->Meta_Director Halogen -Halogen Group Deactivating_H Weakly Deactivating Halogen->Deactivating_H Inductive Withdrawal > Resonance Donation OP_Director Ortho, Para-Directing Deactivating_H->OP_Director Resonance Stabilization of Intermediate

Caption: Directing effects of key functional groups.

Key Electrophilic Substitution Reactions

Nitration

Nitration is a crucial reaction for introducing a nitro group (-NO2), a versatile functional handle for further transformations, such as reduction to an amine. The standard reagent is a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the nitronium ion (NO₂⁺) electrophile.

Logical Framework for Regioselectivity (Example: 2,4-Dichlorobenzoic Acid)

In 2,4-dichlorobenzoic acid, the possible positions for substitution are C3, C5, and C6.

  • -COOH at C1: Directs meta to C3 and C5.

  • -Cl at C2: Directs ortho to C3 and para to C6.

  • -Cl at C4: Directs ortho to C3 and C5.

The directing effects strongly converge on positions C3 and C5. Steric hindrance from the adjacent -COOH and -Cl groups at C2 makes C3 less accessible. Therefore, the electrophile is predominantly directed to the C5 position, which is meta to the carboxyl group and ortho to the C4-chloro group. The product is 2,4-dichloro-5-nitrobenzoic acid.[4][5]

nitration_logic reactant 2,4-Dichlorobenzoic Acid -COOH at C1 -Cl at C2 -Cl at C4 effect1 -COOH directs meta to C3, C5 reactant:f1->effect1 effect2 -Cl (C2) directs ortho/para to C3, C6 reactant:f2->effect2 effect3 -Cl (C4) directs ortho/para to C3, C5 reactant:f3->effect3 convergence Effects converge on C5 (meta to -COOH, ortho to -Cl) and C3 effect1->convergence effect2->convergence effect3->convergence sterics C3 is sterically hindered convergence->sterics product Major Product: 2,4-Dichloro-5-nitrobenzoic acid sterics->product

Caption: Logical workflow for predicting nitration regioselectivity.

Quantitative Data: Nitration

Starting MaterialReagentsTemperature (°C)Major ProductYieldReference
2,5-Dichlorobenzoic AcidMixed Acid (HNO₃/H₂SO₄)53-572,5-Dichloro-3-nitrobenzoic acid67-68%[6]
2,5-Dichlorobenzoic AcidMixed Acid & Oleum (65% SO₃)53-572,5-Dichloro-3-nitrobenzoic acid65-68%[6]
2-Chlorobenzoic AcidMixed Acid (HNO₃/H₂SO₄)< 02-Chloro-5-nitrobenzoic acid92%[7]
Sulfonation and Chlorosulfonation

Sulfonation introduces the sulfonic acid group (-SO₃H), while chlorosulfonation introduces the sulfonyl chloride group (-SO₂Cl). These reactions typically employ fuming sulfuric acid (H₂SO₄/SO₃) or chlorosulfonic acid (ClSO₃H). The regioselectivity follows the same principles as nitration. For instance, the chlorosulfonation of 2,4-dichlorobenzoic acid yields 2,4-dichloro-5-chlorosulfonyl-benzoic acid.[8][9]

Quantitative Data: Chlorosulfonation

Starting MaterialReagentsConditionsMajor ProductYieldReference
2,4-Dichlorobenzoic AcidChlorosulfonic acid, Sodium sulfate (catalyst), NMP (solvent)Heat to 145°C, 5 hr2,4-Dichloro-5-carboxybenzenesulfonyl chloride>70%[9][10]
Halogenation

Further halogenation of a dihalogenated benzoic acid introduces a third halogen atom onto the ring. The reaction is carried out with a halogen (e.g., Br₂, Cl₂) and a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).[11][12] The incoming halogen will be directed ortho or para to the existing halogens and meta to the carboxylic acid. The precise location depends on the specific isomer, with the least sterically hindered and most electronically favorable position being preferred. Quantitative data for these specific reactions is sparse in readily available literature, but the product distribution can be reliably predicted from the directing effects.

Friedel-Crafts Alkylation and Acylation

Friedel-Crafts reactions are generally not successful on dihalogenated benzoic acids. The aromatic ring is severely deactivated by three electron-withdrawing groups, making it insufficiently nucleophilic to attack the carbocation or acylium ion electrophile.[13] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) required for the reaction will preferentially form a complex with the lone pairs on the oxygen atoms of the carboxylic acid group, further deactivating the ring and rendering the catalyst ineffective.

Experimental Protocols

Protocol: Nitration of 2,5-Dichlorobenzoic Acid

This protocol is adapted from patented industrial procedures.[6]

Materials:

  • 2,5-Dichlorobenzoyl chloride (or 2,5-dichlorobenzoic acid)

  • Concentrated Sulfuric Acid (92-98%)

  • Mixed Acid (33% Nitric Acid, 67% Sulfuric Acid)

  • Oleum (optional, 65% free SO₃)

  • Water/Ice

Procedure:

  • Hydrolysis (if starting from acid chloride): Charge a suitable reaction vessel with concentrated sulfuric acid. Slowly add 2,5-dichlorobenzoyl chloride while controlling the temperature to hydrolyze it to 2,5-dichlorobenzoic acid.

  • Cooling: Adjust the temperature of the reaction mixture to the target range, typically 53-57°C, using external cooling.

  • Nitration: Slowly and simultaneously add the pre-mixed nitrating acid (e.g., a mixture of "Mixed Acid" and oleum) to the solution of the benzoic acid in sulfuric acid. Maintain the temperature strictly within the 53-57°C range throughout the addition. The weight ratio of total sulfuric acid to the dichlorobenzoic acid is a critical parameter, often in the range of 3.5:1 to 8:1 depending on the purity of the starting material and the use of oleum.[6]

  • Reaction Completion: After the addition is complete, allow the mixture to agitate for a short period to ensure the reaction goes to completion.

  • Precipitation: Pour the reaction mass into cold water or an ice/water slurry. This "drowning" step precipitates the crude nitrated product. The temperature may be allowed to rise to ~60°C to facilitate precipitation.[6]

  • Isolation: Filter the precipitated solid product from the acidic solution.

  • Washing: Wash the filter cake with cold water to remove residual acid.

  • Purification: The crude product (primarily 2,5-dichloro-3-nitrobenzoic acid) can be further purified by methods such as pH fractionation or recrystallization. The yield of purified product is typically in the range of 65-68%.[6]

experimental_workflow start Start hydrolysis 1. Hydrolyze Acid Chloride (if applicable) in H₂SO₄ start->hydrolysis cooling 2. Cool Reaction Mixture (e.g., 53-57°C) hydrolysis->cooling nitration 3. Add Nitrating Mixture (HNO₃/H₂SO₄/Oleum) Dropwise cooling->nitration stir 4. Stir to Complete Reaction nitration->stir drown 5. Pour into Ice/Water stir->drown filter 6. Filter Precipitated Solid drown->filter wash 7. Wash with Cold Water filter->wash purify 8. Purify Product (e.g., Recrystallization) wash->purify end End purify->end

Caption: General experimental workflow for nitration.

Protocol: Chlorosulfonation of 2,4-Dichlorobenzoic Acid

This protocol is based on a patented synthesis method.[10]

Materials:

  • 2,4-Dichlorobenzoic Acid

  • Chlorosulfonic Acid

  • Sodium Sulfate (catalyst)

  • N-Methylpyrrolidone (NMP, solvent)

  • Ammonia water

  • Hydrochloric acid

  • Ethanol

Procedure:

  • Setup: In a reaction vessel, add N-Methylpyrrolidone (NMP), followed by 2,4-dichlorobenzoic acid and sodium sulfate.

  • Heating: Heat the mixture to 145°C until the solids are completely dissolved.

  • Sulfonation: Begin the dropwise addition of chlorosulfonic acid. After the addition is complete, maintain the temperature for approximately 5 hours.

  • Isolation of Intermediate: Cool the reaction mixture to room temperature. The intermediate, 2,4-dichloro-5-carboxybenzenesulfonyl chloride, is isolated by centrifugation.

  • Ammonolysis: The isolated sulfonyl chloride is then subjected to ammoniation with ammonia water to form the sulfonamide.

  • Acidification & Purification: The resulting solution is acidified with hydrochloric acid to a pH of 1-2 to precipitate the crude 2,4-dichloro-5-sulfamoylbenzoic acid.[10] This crude product is then purified by recrystallization from ethanol.

Conclusion

The electrophilic substitution of dihalogenated benzoic acids is a predictable process governed by the fundamental principles of substituent effects. The strong deactivating, meta-directing nature of the carboxylic acid group, combined with the deactivating but ortho,para-directing influence of the two halogen atoms, results in a highly deactivated yet regioselective substrate. While reactions like Friedel-Crafts are generally infeasible, transformations such as nitration, sulfonation, and halogenation can be achieved under specific and often forcing conditions to yield valuable, highly functionalized intermediates for applications in pharmaceutical and materials science.

References

Methodological & Application

Application Notes and Protocols for the Use of 4-Bromo-3-iodobenzoic Acid in Suzuki Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug development and materials science, the selective functionalization of dihalogenated aromatic compounds is a frequent challenge. 4-Bromo-3-iodobenzoic acid is a valuable building block that allows for sequential, site-selective cross-coupling reactions due to the differential reactivity of its carbon-halogen bonds.

This document provides detailed application notes and protocols for the selective Suzuki coupling reaction of this compound with various arylboronic acids. The inherent reactivity difference between the carbon-iodine and carbon-bromine bonds allows for predictable, site-selective arylation at the C-I position.

Principle of Selectivity

The regioselectivity of the Suzuki coupling on this compound is primarily governed by the difference in bond energies of the carbon-halogen bonds. The generally accepted order of reactivity for halogens in the oxidative addition step of the Suzuki coupling is I > Br > Cl.[1] The carbon-iodine bond is weaker than the carbon-bromine bond, leading to its preferential oxidative addition to the palladium(0) catalyst. This allows for the selective formation of a C-C bond at the 3-position, leaving the bromine atom at the 4-position available for subsequent transformations.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative experimental conditions and outcomes for the mono-Suzuki coupling of this compound with various arylboronic acids. The data is compiled based on typical results observed for structurally similar substrates, such as 4-bromo-3-iodophenol and other halobenzoic acids, and serves as a guide for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)PPh₃ (4)K₂CO₃Dioxane/H₂O9012>90
24-Methoxyphenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄Toluene/H₂O10016~92
34-Fluorophenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O8012~95
43-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Dioxane/H₂O10012>90
54-(Trifluoromethyl)phenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Toluene/H₂O10018~88

Experimental Protocols

This section provides a detailed, representative protocol for the selective Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid at the iodine position.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • Triphenylphosphine (PPh₃) (0.04 eq)

  • Potassium carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (Argon or Nitrogen)

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), PPh₃ (0.04 mmol), and K₂CO₃ (3.0 mmol).

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Reaction: Heat the reaction mixture to 90 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-4-bromobenzoic acid.

Visualizations

The following diagrams illustrate the catalytic cycle of the Suzuki-Miyaura reaction and a typical experimental workflow.

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd0 Pd(0)Ln PdII R1-Pd(II)L2-X Pd0->PdII R1-X CoupledProduct 3-Aryl-4-bromobenzoic acid (R1-R2) OxAdd Oxidative Addition (R1-X) PdII_R1R2 R1-Pd(II)L2-R2 PdII->PdII_R1R2 R2-B(OR)2 Base Transmetal Transmetalation (R2-B(OR)2) PdII_R1R2->Pd0 R1-R2 RedElim Reductive Elimination ArylHalide This compound (R1-X) BoronicAcid Arylboronic acid (R2-B(OR)2) Experimental_Workflow start Start setup Reaction Setup: - Add this compound,  arylboronic acid, catalyst, ligand, and base - Add degassed solvent start->setup reaction Reaction: - Heat to desired temperature - Stir for specified time setup->reaction monitoring Monitoring: - TLC or LC-MS analysis reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to room temperature - Dilute with organic solvent - Wash with water and brine monitoring->workup Complete isolation Isolation: - Dry organic layer - Filter and concentrate workup->isolation purification Purification: - Column chromatography isolation->purification product Final Product: 3-Aryl-4-bromobenzoic acid purification->product

References

Application Notes and Protocols for the Selective Heck Reaction of 4-Bromo-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction is a powerful and versatile palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1][2] This reaction is a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry, for the construction of complex molecular architectures.[3] This document provides detailed application notes and a protocol for the selective Heck reaction of 4-bromo-3-iodobenzoic acid. The inherent difference in reactivity between the carbon-iodine and carbon-bromine bonds allows for a regioselective coupling at the more reactive C-I bond. This selectivity is crucial for the synthesis of complex substituted benzoic acid derivatives, which are valuable intermediates in drug discovery and materials science.

Principle of Selectivity

The successful execution of a selective Heck reaction on dihalogenated substrates hinges on the differential reactivity of the carbon-halogen bonds. In the case of this compound, the carbon-iodine bond is significantly more susceptible to oxidative addition to a Pd(0) catalyst than the carbon-bromine bond. This is due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond. By carefully controlling the reaction conditions, such as temperature and reaction time, it is possible to achieve a highly selective coupling at the 3-position (iodine) while leaving the 4-position (bromine) intact for subsequent transformations.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction conditions for a selective Heck reaction with this compound and an exemplary alkene, such as an acrylate or styrene derivative.

ParameterConditionNotes
Aryl Halide This compound---
Alkene e.g., Methyl acrylate, Styrene1.2 - 1.5 equivalents
Catalyst Palladium(II) acetate (Pd(OAc)₂)1 - 5 mol%
Ligand Tri(o-tolyl)phosphine (P(o-tol)₃) or Triphenylphosphine (PPh₃)2 - 10 mol%
Base Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃)2.0 - 3.0 equivalents
Solvent Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), or 1,4-DioxaneAnhydrous and degassed
Temperature 80 - 100 °CLower temperatures favor selectivity.
Reaction Time 12 - 24 hoursMonitor by TLC or LC-MS.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst degradation.

Experimental Protocol: Selective Heck Reaction of this compound with Methyl Acrylate

This protocol details the procedure for the selective Heck coupling of this compound with methyl acrylate.

Materials:

  • This compound

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Acetonitrile (MeCN), anhydrous and degassed

  • Ethyl acetate

  • Saturated aqueous ammonium chloride solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Schlenk flask or sealed tube

  • Standard laboratory glassware

  • Magnetic stirrer and heating block/oil bath

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask or sealed tube, add this compound (1.0 eq), palladium(II) acetate (0.02 eq), and tri(o-tolyl)phosphine (0.04 eq).

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add anhydrous, degassed acetonitrile via syringe.

  • Add triethylamine (2.5 eq) followed by methyl acrylate (1.5 eq) via syringe.

  • Seal the vessel and heat the reaction mixture to 90 °C with vigorous stirring for 18 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-bromo-3-(2-(methoxycarbonyl)vinyl)benzoic acid.

Mandatory Visualization

Heck_Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Reactants: - this compound - Alkene - Pd(OAc)₂ - Ligand - Base solvent Add Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Argon/Nitrogen) solvent->inert heat Heat and Stir (80-100 °C, 12-24h) inert->heat Reaction Start cool Cool to Room Temperature heat->cool Reaction Complete extract Dilute and Extract cool->extract dry Dry and Concentrate extract->dry purify Purify by Column Chromatography dry->purify product product purify->product Final Product

Caption: Experimental workflow for the selective Heck reaction.

Concluding Remarks

The provided protocol offers a robust starting point for the selective Heck reaction of this compound. Researchers may need to optimize conditions based on the specific alkene used. The resulting product, a selectively functionalized bromo-benzoic acid derivative, is a versatile intermediate for further cross-coupling reactions or other transformations, enabling the synthesis of a wide array of complex molecules for various applications in the pharmaceutical and materials science fields.

References

Application Notes: Synthesis of Pharmaceutical Intermediates from 4-Bromo-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pharmaceutical intermediates starting from 4-bromo-3-iodobenzoic acid. This versatile building block allows for regioselective functionalization through various palladium-catalyzed cross-coupling reactions, leveraging the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly more reactive, enabling selective substitution at the 3-position while leaving the C-Br bond at the 4-position available for subsequent transformations.

This document focuses on three key transformations: Sonogashira coupling, Suzuki coupling, and Buchwald-Hartwig amination, to generate valuable scaffolds for drug discovery.

Key Pharmaceutical Intermediate Scaffolds

The regioselective functionalization of this compound provides access to a variety of substituted benzoic acid derivatives that are key intermediates in the synthesis of complex pharmaceutical compounds. These scaffolds are prevalent in a range of therapeutic areas, including oncology and anti-inflammatory agents.

G start This compound sonogashira sonogashira start->sonogashira suzuki suzuki start->suzuki buchwald buchwald start->buchwald alkynyl alkynyl sonogashira->alkynyl aryl aryl suzuki->aryl amino amino buchwald->amino

Data Presentation: Representative Reaction Data

The following tables summarize representative quantitative data for the regioselective cross-coupling reactions of this compound. Yields are based on reactions with analogous substrates and may vary depending on the specific coupling partners and optimized reaction conditions.

Table 1: Regioselective Sonogashira Coupling of this compound

EntryTerminal AlkyneCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)-Et₃NTHF251285-95
21-HexynePd(PPh₃)₄ (3)-i-Pr₂NEtDMF401680-90
3EthynyltrimethylsilanePdCl₂(dppf) (2)-Cs₂CO₃Dioxane601288-96
42-EthynylanilinePd(OAc)₂ (2)XPhos (4)K₂CO₃Toluene802475-85

Table 2: Regioselective Suzuki Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Dioxane/H₂O901890-98
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)-Na₂CO₃Toluene/H₂O1001685-95
32-Thienylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄THF/H₂O802482-92
4Pyrimidine-5-boronic acidPd₂(dba)₃ (1)RuPhos (3)CsF1,4-Dioxane1002070-85

Table 3: Regioselective Buchwald-Hartwig Amination of this compound

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)BINAP (3)NaOt-BuToluene1001880-90
2AnilinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃Dioxane1102475-85
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH902085-95
4BenzenesulfonamidePd₂(dba)₃ (2)XPhos (5)K₂CO₃Toluene1102465-75

Experimental Protocols

The following are detailed methodologies for the key cross-coupling reactions.

Protocol 1: Regioselective Sonogashira Coupling

This protocol describes the synthesis of 4-bromo-3-(phenylethynyl)benzoic acid.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and CuI (0.04 equiv.).

  • The flask is evacuated and backfilled with argon three times.

  • Anhydrous THF and Et₃N (3.0 equiv.) are added via syringe.

  • Phenylacetylene (1.2 equiv.) is then added dropwise to the stirred solution.

  • The reaction mixture is stirred at room temperature for 12 hours.

  • Reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is redissolved in ethyl acetate and washed with saturated aqueous NH₄Cl and brine.

  • The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford the desired product.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A Add this compound, Pd(PPh₃)₂Cl₂, and CuI to Schlenk flask B Evacuate and backfill with Argon (3x) A->B C Add anhydrous THF and Et₃N B->C D Add Phenylacetylene dropwise C->D E Stir at room temperature for 12h D->E F Monitor by TLC E->F G Remove solvent in vacuo F->G H Redissolve in Ethyl Acetate G->H I Wash with aq. NH₄Cl and brine H->I J Dry, filter, and concentrate I->J K Purify by column chromatography J->K

Protocol 2: Regioselective Suzuki Coupling

This protocol describes the synthesis of 4-bromo-3-(phenyl)benzoic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv.), phenylboronic acid (1.5 equiv.), and K₂CO₃ (3.0 equiv.) in a mixture of 1,4-dioxane and water (4:1).

  • Degas the mixture by bubbling argon through it for 20 minutes.

  • Add Pd(PPh₃)₄ (0.03 equiv.) to the reaction mixture.

  • The mixture is heated to 90 °C and stirred for 18 hours under an argon atmosphere.

  • Monitor the reaction by TLC.

  • After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

  • The crude product is purified by recrystallization or column chromatography.

Protocol 3: Regioselective Buchwald-Hartwig Amination

This protocol describes the synthesis of 3-(morpholino)-4-bromobenzoic acid.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous toluene

  • Argon or Nitrogen gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.015 equiv.), BINAP (0.03 equiv.), and NaOt-Bu (2.0 equiv.).

  • The tube is evacuated and backfilled with argon.

  • Add a solution of this compound (1.0 equiv.) and morpholine (1.2 equiv.) in anhydrous toluene.

  • The reaction vessel is sealed and heated to 100 °C for 18 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, the reaction is cooled to room temperature and quenched with saturated aqueous NH₄Cl.

  • The mixture is extracted with ethyl acetate, and the combined organic layers are washed with brine.

  • The organic phase is dried over anhydrous Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Signaling Pathway in Drug Action

The pharmaceutical intermediates synthesized from this compound are often utilized in the development of kinase inhibitors. For instance, substituted aminopyrimidines, which can be accessed through Suzuki coupling, are known to target signaling pathways such as the MAPK/ERK pathway, which is frequently dysregulated in cancer.

G RTK RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF TF ERK->TF Proliferation Proliferation TF->Proliferation Inhibitor Inhibitor Inhibitor->MEK

Application Notes and Protocols for the Functionalization of 4-Bromo-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-iodobenzoic acid is a versatile, multi-halogenated building block crucial in medicinal chemistry and materials science. Its structure, featuring a carboxylic acid, a bromine atom, and an iodine atom on a benzene ring, offers multiple sites for synthetic modification. The differential reactivity of the bromine and iodine substituents in cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck) makes this molecule a valuable scaffold for constructing complex molecular architectures.[1][2] Functionalization of the carboxylic acid group is a primary and critical step in leveraging this scaffold for the synthesis of active pharmaceutical ingredients (APIs), organic light-emitting diode (OLED) materials, and other high-value organic compounds.

This document provides detailed protocols for the three most common and useful transformations of the carboxylic acid moiety of this compound: esterification, amidation, and conversion to a highly reactive acyl chloride intermediate.

Core Functionalization Pathways

The carboxylic acid group of this compound can be readily converted into esters, amides, or an acyl chloride. The acyl chloride serves as a highly reactive intermediate that can be subsequently transformed into a wide range of derivatives.

G A This compound B Ester Derivative (R'-O-C=O) A->B Esterification (R'-OH, Catalyst) C Amide Derivative (R'R''N-C=O) A->C Amidation (R'R''NH, Coupling Agents) D Acyl Chloride (Cl-C=O) A->D Acyl Halogenation (SOCl₂, (COCl)₂) D->B R'-OH, Base D->C

Caption: Key functionalization pathways for this compound.

Esterification of this compound

Application Note: Esterification is a fundamental reaction used to protect the carboxylic acid, enhance lipophilicity, or modulate the biological activity of a molecule. The resulting esters, such as Methyl 4-bromo-3-iodobenzoate, are common intermediates in multi-step syntheses.[3][4] Fischer-Speier esterification is a classic, cost-effective method, while Steglich esterification offers a milder alternative for sensitive substrates.[5]

Protocol 1: Fischer-Speier Esterification (e.g., Methyl Ester Synthesis)

This protocol describes the acid-catalyzed esterification with methanol to yield Methyl 4-bromo-3-iodobenzoate.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in anhydrous methanol (10-20 mL per gram of acid).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) with stirring.

  • Remove the ice bath and heat the mixture to reflux (approx. 65°C). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 10-24 hours.[5]

  • After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. Repeat until CO₂ evolution ceases.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester.

  • If necessary, purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Steglich Esterification (e.g., Ethyl Ester Synthesis)

This method is performed under mild, neutral conditions and is suitable for alcohols that may be sensitive to strong acids.[5]

Materials:

  • This compound

  • Ethanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

Procedure:

  • Dissolve this compound (1.0 eq), ethanol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen).

  • Cool the mixture to 0°C in an ice bath.

  • Add a solution of DCC (1.1 eq) in anhydrous DCM dropwise to the cooled mixture. A white precipitate of dicyclohexylurea (DCU) will form.

  • Allow the reaction to warm to room temperature and stir for 3-12 hours, monitoring by TLC.[5]

  • Once the reaction is complete, filter off the DCU precipitate and wash it with a small amount of DCM.

  • Combine the filtrate and washings, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to remove any remaining DCU and DMAP.

Quantitative Data for Esterification of Halogenated Benzoic Acids
MethodSubstrateAlcoholReagents/CatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Fischer3-Bromobenzoic AcidMethanolH₂SO₄ (catalytic)MethanolReflux1085[5]
Fischer4-Nitrobenzoic AcidMethanolNBS (catalytic)Methanol702092[6]
Steglich3-Bromobenzoic AcidEthanolDCC, DMAPDichloromethane203>90 (typical)[5]

Amidation of this compound

Application Note: The formation of an amide bond is one of the most important reactions in drug discovery. Amidation of this compound with various amines allows for the synthesis of a diverse library of compounds to explore structure-activity relationships (SAR).[7] This transformation typically requires activating the carboxylic acid with a coupling agent to facilitate the reaction with an amine.

Protocol 3: EDC/HOBt Mediated Amide Coupling

This protocol uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent and 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency.[7]

Materials:

  • This compound

  • Primary or secondary amine (e.g., aniline, benzylamine)

  • EDC (or EDCI)

  • HOBt

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Dimethylformamide (DMF, anhydrous) or Dichloromethane (DCM, anhydrous)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF or DCM, add the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add EDC (1.2 eq) portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data for Amidation of Halogenated Benzoic Acids
Starting Carboxylic AcidAmineCoupling ReagentsSolventTime (h)Yield (%)Reference
4-Bromo-2-nitrobenzoic acid3,5-DimethoxyanilineEDC, HOBt, DIPEADMF1285[7]
Benzoic AcidAnilineEDC, HOBt, DIEADMFOvernight85[7]
Pyrazine-2-carboxylic acid4-Bromo-3-methyl anilineDCC, DMAP--83[8]

Conversion to 4-Bromo-3-iodobenzoyl Chloride

Application Note: Acyl chlorides are highly reactive carboxylic acid derivatives that serve as powerful intermediates. They react readily with a wide range of nucleophiles (alcohols, amines, etc.) under mild conditions, often without the need for coupling agents, to form esters and amides in high yields. Common reagents for this conversion include thionyl chloride (SOCl₂) and oxalyl chloride.[9][10]

Protocol 4: Synthesis using Thionyl Chloride (SOCl₂)

This is a common and effective method where the byproducts (SO₂ and HCl) are gases, simplifying purification.[10]

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Toluene or Dichloromethane (anhydrous)

  • N,N-Dimethylformamide (DMF, catalytic amount)

Procedure:

  • In a flame-dried, round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (e.g., NaOH solution), add this compound (1.0 eq).

  • Add thionyl chloride (2.0-5.0 eq), either neat or in an anhydrous solvent like toluene.

  • Add one drop of anhydrous DMF as a catalyst.

  • Heat the reaction mixture to reflux (for toluene, ~110°C; for neat SOCl₂, ~76°C) and stir for 2-4 hours. The reaction should be performed in a well-ventilated fume hood.

  • Monitor the reaction by taking a small aliquot, quenching it with methanol, and checking for the formation of the methyl ester by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and solvent by distillation or under reduced pressure (using a trap cooled with dry ice/acetone).

  • The resulting crude 4-Bromo-3-iodobenzoyl chloride is often used directly in the next step without further purification.[11]

G start Start step1 Combine this compound, thionyl chloride, and catalytic DMF in a flame-dried flask. start->step1 step2 Heat mixture to reflux for 2-4 hours under N₂. (Vent HCl/SO₂ to scrubber) step1->step2 step3 Monitor reaction completion via TLC quench with MeOH. step2->step3 step4 Cool to room temperature. step3->step4 step5 Remove excess SOCl₂ and solvent under reduced pressure. step4->step5 end Crude 4-Bromo-3-iodobenzoyl chloride (Use directly for next step) step5->end

Caption: Experimental workflow for the synthesis of 4-Bromo-3-iodobenzoyl chloride.

References

Application Note: A Detailed Protocol for the Esterification of 4-Bromo-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The esterification of carboxylic acids is a fundamental transformation in organic synthesis, crucial for the development of new pharmaceuticals and functional materials. Halogenated aromatic esters, in particular, serve as versatile building blocks in cross-coupling reactions and as intermediates in the synthesis of complex molecules. This application note provides a detailed experimental procedure for the synthesis of methyl 4-bromo-3-iodobenzoate from 4-Bromo-3-iodobenzoic acid via Fischer esterification. This protocol is designed for researchers and scientists in organic chemistry and drug development, offering a straightforward and efficient method for obtaining the desired ester.

Reaction Scheme

Experimental Protocol

This protocol details the Fischer esterification of this compound using methanol and a catalytic amount of sulfuric acid.[1][2] The reaction is carried out under reflux conditions to drive the equilibrium towards the product.[3][4]

Materials and Equipment:

  • This compound

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Hexanes

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for extraction and filtration

  • Thin Layer Chromatography (TLC) plates (silica gel) and chamber

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

  • Reagent Addition: Add anhydrous methanol (20 mL per gram of carboxylic acid). Stir the mixture to dissolve the acid.

  • Catalyst Addition: Carefully add concentrated sulfuric acid (0.1 eq) dropwise to the stirring mixture.

  • Reflux: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 65-70°C) using a heating mantle or oil bath.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 4:1 Hexanes:Ethyl Acetate). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol using a rotary evaporator.

    • Dissolve the residue in ethyl acetate (50 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL) to neutralize the acid, and finally with brine (30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel if necessary to afford the pure methyl 4-bromo-3-iodobenzoate as a solid.

Characterization:

The identity and purity of the final product, Methyl 4-bromo-3-iodobenzoate, can be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Infrared (IR) Spectroscopy: To identify the characteristic ester carbonyl stretch.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.[6][7]

  • Melting Point Analysis: To assess the purity of the crystalline product.

Data Presentation

ParameterValue
Starting MaterialThis compound
ProductMethyl 4-bromo-3-iodobenzoate
Molecular Formula (Product)C₈H₆BrIO₂
Molecular Weight (Product)340.94 g/mol [6][7]
Typical Reagent RatioAcid:Methanol:H₂SO₄ (1:excess:0.1)
Reaction TemperatureReflux (~65-70°C)
Typical Reaction Time4-6 hours
Expected Yield>85%
Physical Form (Product)Solid[8]

Experimental Workflow Diagram

Esterification_Workflow node_start Start A 1. Combine this compound and Methanol in Flask node_start->A Setup node_process node_process node_decision node_decision node_end End B 2. Add conc. H₂SO₄ A->B Catalyze C 3. Heat to Reflux (4-6 hours) B->C React D 4. Monitor by TLC C->D Monitor D->C Incomplete E 5. Cool and Evaporate Methanol D->E Complete F 6. Dissolve in Ethyl Acetate & Wash with H₂O, NaHCO₃, Brine E->F Extract G 7. Dry, Filter, and Evaporate Solvent F->G Isolate H 8. Recrystallize or Column Chromatography G->H Purify I 9. NMR, IR, MS, MP Analysis H->I Characterize I->node_end

Caption: Experimental workflow for the esterification of this compound.

References

Application Notes and Protocols for the Synthesis of PROTAC Linkers Utilizing 4-Bromo-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules that commandeer the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase (the "anchor"), and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, as its length, rigidity, and chemical composition influence the formation and stability of the ternary complex between the target protein and the E3 ligase, which is essential for ubiquitination and subsequent degradation.

This document provides detailed application notes and protocols for the use of 4-bromo-3-iodobenzoic acid as a versatile building block in the synthesis of PROTAC linkers. The di-halogenated nature of this aromatic scaffold allows for sequential and site-selective functionalization, offering precise control over the linker's final structure and the spatial orientation of the warhead and E3 ligase ligand. The inherent rigidity of the benzoic acid core can be advantageous in restricting the conformational flexibility of the PROTAC, which may lead to improved binding affinity and degradation efficiency.

Signaling Pathway: PROTAC-Mediated Protein Degradation

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. The PROTAC molecule is not degraded in this process and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC Ternary POI-PROTAC-E3 Ternary Complex PROTAC->Ternary POI Protein of Interest (POI) POI->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Protein Fragments Proteasome->Degradation Degradation

Caption: PROTAC-mediated degradation of a target protein.

Experimental Workflow: Synthesis of a PROTAC Linker from this compound

The synthetic strategy outlined below leverages the differential reactivity of the iodo and bromo substituents on the benzoic acid core. The carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-bromine bond, allowing for a sequential functionalization approach.

Synthesis_Workflow Start This compound Step1 Step 1: Sonogashira Coupling (Selective reaction at Iodo position) Start->Step1 Intermediate1 Intermediate 1: 4-Bromo-3-(alkynyl)benzoic acid derivative Step1->Intermediate1 Step2 Step 2: Suzuki Coupling (Reaction at Bromo position) Intermediate1->Step2 Intermediate2 Intermediate 2: 4-(Aryl/Alkyl)-3-(alkynyl)benzoic acid derivative Step2->Intermediate2 Step3 Step 3: Amide Coupling (Activation of Carboxylic Acid) Intermediate2->Step3 Final_Linker Bifunctional PROTAC Linker Step3->Final_Linker Step4a Step 4a: Conjugation to E3 Ligase Ligand Final_Linker->Step4a Step4b Step 4b: Conjugation to Warhead Final_Linker->Step4b PROTAC Final PROTAC Molecule Step4a->PROTAC Step4b->PROTAC

Caption: Synthetic workflow for a PROTAC linker.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of a PROTAC linker derived from this compound.

StepIntermediate/ProductMolecular Weight ( g/mol )Yield (%)Purity (by HPLC)
1Intermediate 1350.285>95%
2Intermediate 2425.578>95%
3Final Linker550.690>98%
4Final PROTAC950.065>99%

Experimental Protocols

Protocol 1: Synthesis of Intermediate 1 via Sonogashira Coupling

This protocol describes the selective coupling of a terminal alkyne to the iodo position of this compound.

Reagents and Materials:

  • This compound

  • Terminal alkyne (e.g., propargyl alcohol, protected with a suitable group like TBDMS)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • 1 M HCl

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add triethylamine (3.0 eq).

  • Degas the solution with argon for 15 minutes.

  • Add Pd(OAc)₂ (0.05 eq), PPh₃ (0.1 eq), and CuI (0.1 eq) to the reaction mixture.

  • Add the terminal alkyne (1.2 eq) dropwise to the mixture.

  • Heat the reaction to 60°C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer sequentially with 1 M HCl, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford Intermediate 1.

Protocol 2: Synthesis of Intermediate 2 via Suzuki Coupling

This protocol outlines the coupling of a boronic acid or ester to the bromo position of Intermediate 1.

Reagents and Materials:

  • Intermediate 1

  • Aryl or alkyl boronic acid/ester

  • Palladium(II) catalyst (e.g., Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and water (3:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine Intermediate 1 (1.0 eq), the boronic acid/ester (1.5 eq), and K₂CO₃ (3.0 eq).

  • Add the dioxane/water mixture and degas with argon for 20 minutes.

  • Add the palladium catalyst (0.05 eq) to the mixture.

  • Heat the reaction to 90°C and stir for 16 hours under an argon atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield Intermediate 2.

Protocol 3: Amide Coupling to Form the Final PROTAC

This protocol details the conjugation of the synthesized linker (Intermediate 2) to an amine-containing warhead or E3 ligase ligand.

Reagents and Materials:

  • Intermediate 2

  • Amine-containing warhead or E3 ligase ligand

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Preparative HPLC system

Procedure:

  • To a solution of Intermediate 2 (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq).

  • Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.

  • Add a solution of the amine-containing warhead or E3 ligase ligand (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4 hours under a nitrogen atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by preparative HPLC to obtain the final PROTAC molecule.

Disclaimer: These protocols provide a general framework. Optimization of reaction conditions, reagents, and purification methods may be necessary for specific substrates and scales. All work should be performed by trained professionals in a suitable laboratory setting.

Application Notes and Protocols for Halogenated Benzoic Acids in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Focus on 4-Bromo-3-iodobenzoic Acid and Illustrative Application in Diamide Insecticide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Halogenated benzoic acids are a critical class of intermediates in the synthesis of a wide array of agrochemicals, including herbicides, fungicides, and insecticides. Their utility stems from the presence of halogen substituents that can be selectively functionalized, often through metal-catalyzed cross-coupling reactions, to build more complex molecular architectures. This compound is a di-halogenated benzoic acid with distinct reactivity at the bromine and iodine positions, making it a potentially versatile building block for organic synthesis. However, a review of publicly available scientific literature and patents indicates that direct, detailed applications of this compound in the synthesis of commercialized agrochemicals are not extensively documented.

To illustrate the potential application of such di-halogenated benzoic acids in agrochemical synthesis, this document will focus on the synthesis of a prominent insecticide, Chlorantraniliprole. This example utilizes a structurally related, substituted aminobenzoic acid, 2-amino-5-chloro-3-methylbenzoic acid, and showcases the synthetic strategies employed to construct complex, biologically active molecules for crop protection.[1] The methodologies presented serve as a valuable reference for researchers exploring the use of novel halogenated building blocks like this compound.

Illustrative Application: Synthesis of Chlorantraniliprole

Chlorantraniliprole is a broad-spectrum insecticide belonging to the anthranilic diamide class.[1] Its mode of action involves the disruption of calcium regulation in insect muscles, leading to paralysis and death.[1] The synthesis of Chlorantraniliprole is a multi-step process that highlights the importance of substituted benzoic acids as key precursors.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of a key intermediate in the Chlorantraniliprole synthesis, a benzoxazinone derivative, and the subsequent formation of the final product.

StepReactantsProductCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)
12-amino-5-chloro-3-methylbenzoic acid, 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride6-chloro-2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-8-methyl-4H-benzo[d][2][3]oxazin-4-oneMethanesulfonyl chloride, PyridinePropionitrile0-5 then RT4~95
26-chloro-2-(3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazol-5-yl)-8-methyl-4H-benzo[d][2][3]oxazin-4-one, MethylamineChlorantraniliprole-PropionitrileRT1>90

Experimental Protocols

The synthesis of Chlorantraniliprole can be achieved through a two-step process involving the formation of a benzoxazinone intermediate, followed by its ring-opening with methylamine.

Step 1: Synthesis of the Benzoxazinone Intermediate

This procedure details the cyclization of the substituted aminobenzoic acid with a pyrazole acid chloride derivative.

Materials:

  • 2-amino-5-chloro-3-methylbenzoic acid

  • 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride

  • Methanesulfonyl chloride

  • Pyridine

  • Propionitrile

Procedure:

  • To a stirred solution of 2-amino-5-chloro-3-methylbenzoic acid (1.0 equivalent) in propionitrile, add pyridine (2.5 equivalents).

  • Cool the mixture to 0-5 °C.

  • Slowly add a solution of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carbonyl chloride (1.05 equivalents) in propionitrile while maintaining the temperature below 10 °C.

  • After the addition is complete, add methanesulfonyl chloride (1.2 equivalents) dropwise.

  • Stir the mixture for 1 hour at 0-5 °C.

  • Allow the reaction to warm to room temperature and continue stirring for an additional 3 hours.

  • Add water dropwise to the reaction mixture to precipitate the product.

  • Stir the mixture at room temperature for 1 hour.

  • Filter the solid product and wash it sequentially with a mixture of propionitrile-water and then with propionitrile.

  • Dry the solid under vacuum to obtain the benzoxazinone intermediate.

Step 2: Synthesis of Chlorantraniliprole

This final step involves the ring-opening of the benzoxazinone intermediate with methylamine.

Materials:

  • Benzoxazinone intermediate from Step 1

  • Aqueous methylamine solution (e.g., 40%)

  • Propionitrile

Procedure:

  • Suspend the benzoxazinone intermediate (1.0 equivalent) in propionitrile.

  • Add the aqueous methylamine solution (2.0-3.0 equivalents) to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for approximately 1 hour, or until the reaction is complete (monitored by TLC or HPLC).

  • Upon completion, add water to precipitate the crude Chlorantraniliprole.

  • Filter the solid, wash with water, and then with a suitable organic solvent (e.g., acetonitrile or isopropanol).

  • Dry the product under vacuum to yield Chlorantraniliprole.

  • The crude product can be further purified by recrystallization if necessary.

Visualizations

Logical Workflow: Investigating the Application of this compound

The following diagram illustrates the logical process undertaken to provide relevant application information for this compound in agrochemical synthesis.

logical_workflow cluster_start Initial Query cluster_research Research Phase cluster_outcome Outcome & Strategy cluster_example Illustrative Example cluster_final Final Response start User Request: Application of this compound in agrochemical synthesis search Literature & Patent Search for Direct Applications start->search analysis Analysis of Search Results search->analysis no_direct Conclusion: No direct, detailed applications found for This compound. analysis->no_direct pivot Strategy Pivot: Select a structurally similar building block with documented agrochemical synthesis. no_direct->pivot select_example Selection: Chlorantraniliprole synthesis using 2-amino-5-chloro-3-methylbenzoic acid. pivot->select_example develop_content Content Development: - Application Notes - Data Tables - Protocols - Diagrams select_example->develop_content final_response Deliverable: Comprehensive report with the illustrative example, clarifying the lack of direct data for the initial compound. develop_content->final_response

Caption: Logical workflow for addressing the user query.

Synthetic Pathway: Illustrative Synthesis of Chlorantraniliprole

This diagram outlines the two-step synthesis of Chlorantraniliprole from a substituted aminobenzoic acid.

synthetic_pathway cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Ring Opening reactant1 2-amino-5-chloro- 3-methylbenzoic acid intermediate Benzoxazinone Intermediate reactant1->intermediate + Reactant 2 Reagents: Methanesulfonyl chloride, Pyridine reactant2 3-bromo-1-(3-chloropyridin-2-yl)- 1H-pyrazole-5-carbonyl chloride product Chlorantraniliprole intermediate->product + Methylamine reactant3 Methylamine

Caption: Synthetic pathway for Chlorantraniliprole.

Disclaimer: The provided synthetic protocols are for illustrative purposes and are based on established chemical literature. Researchers should consult original research articles and patents for detailed experimental conditions and safety information. The synthesis of agrochemicals should be performed by trained professionals in a controlled laboratory setting.

References

Application Notes and Protocols for the Selective Reaction at the Iodine Position of 4-Bromo-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-3-iodobenzoic acid is a versatile building block in organic synthesis, particularly for the preparation of polysubstituted aromatic compounds. The presence of two different halogen atoms, bromine and iodine, on the benzoic acid scaffold allows for sequential and site-selective functionalization. This is primarily due to the greater reactivity of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond in many transition metal-catalyzed cross-coupling reactions. This differential reactivity enables the selective introduction of various substituents at the iodine position while leaving the bromine atom available for subsequent transformations.

These application notes provide detailed protocols and expected outcomes for the selective functionalization of this compound at the iodine position via several common and powerful cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Heck coupling, and Buchwald-Hartwig amination.

Principle of Selectivity

The chemoselectivity in palladium-catalyzed cross-coupling reactions of this compound is governed by the relative rates of oxidative addition of the palladium(0) catalyst to the C-I and C-Br bonds. The C-I bond is weaker and more polarizable than the C-Br bond, leading to a lower activation energy for oxidative addition. Consequently, under carefully controlled reaction conditions, the palladium catalyst will preferentially react with the C-I bond, allowing for selective functionalization at this position.[1][2][3] Milder reaction conditions, such as lower temperatures and shorter reaction times, generally favor selective reaction at the more reactive C-I bond.[3]

Application Note 1: Selective Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. By leveraging the differential reactivity of the halogens, a selective coupling can be achieved at the iodine position of this compound to synthesize 4-bromo-3-arylbenzoic acids.

Quantitative Data

The following table summarizes representative reaction conditions and expected yields for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids. Note: The data is based on typical results for structurally similar substrates, and yields may vary depending on the specific substrate and reaction conditions.

EntryArylboronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O80-901285-95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄1,4-Dioxane10012>90
33-Tolylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃THF/H₂O8012-1688-96
Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the iodine position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv)

  • Toluene/Water (4:1 mixture), degassed

  • Round-bottom flask or Schlenk tube

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed toluene/water solvent mixture via syringe.

  • Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.

  • Heat the mixture to 80-90 °C and stir vigorously for 12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 4-bromo-3-arylbenzoic acid.

Experimental Workflow for Selective Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Degassed Solvent A->B C Add Palladium Catalyst B->C D Heat and Stir under Inert Atmosphere C->D E Monitor Progress (TLC/LC-MS) D->E F Cool and Quench E->F G Aqueous Workup F->G H Column Chromatography G->H I Characterize Product H->I

Selective Suzuki-Miyaura Coupling Workflow

Application Note 2: Selective Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide. This reaction can be performed with high selectivity at the iodine position of this compound to yield 4-bromo-3-(alkynyl)benzoic acids.[1]

Quantitative Data

The following table provides representative reaction conditions and expected yields for the selective Sonogashira coupling of this compound with various terminal alkynes. Note: The data is based on typical results for structurally similar substrates, and yields may vary depending on the specific substrate and reaction conditions.

EntryTerminal AlkynePalladium Catalyst (mol%)Copper(I) Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Triethylamine (TEA)THFRT-402-680-90
21-HexynePd(PPh₃)₄ (3)CuI (5)Diisopropylamine (DIPA)TolueneRT485-95
3(Trimethylsilyl)acetylenePd(OAc)₂ (2) / PPh₃ (4)CuI (3)TEADMF506>90
Experimental Protocol: Selective Sonogashira Coupling

This protocol outlines a general procedure for the selective coupling of a terminal alkyne at the iodine position of this compound.[1]

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Pd(PPh₃)₂Cl₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA), degassed

  • Tetrahydrofuran (THF), degassed

  • Schlenk flask

  • Magnetic stirrer

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed THF and then degassed triethylamine via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by TLC. If the reaction is slow, it can be gently heated to 40 °C. The reaction is typically complete within 2-6 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography to afford the desired 4-bromo-3-(alkynyl)benzoic acid.

Catalytic Cycle for Selective Sonogashira Coupling

G cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Pd(II)(Ar-I)L2 Pd(II)(Ar-I)L2 Pd(0)L2->Pd(II)(Ar-I)L2 Oxidative Addition Pd(II)(Ar-C≡CR)L2 Pd(II)(Ar-C≡CR)L2 Pd(II)(Ar-I)L2->Pd(II)(Ar-C≡CR)L2 Pd(II)(Ar-C≡CR)L2->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Pd(II)(Ar-C≡CR)L2->Ar-C≡CR This compound This compound This compound->Pd(II)(Ar-I)L2 R-C≡CH R-C≡CH Cu-C≡CR Cu-C≡CR R-C≡CH->Cu-C≡CR Base, CuI Cu-C≡CR->Pd(II)(Ar-C≡CR)L2 Transmetalation

Simplified Catalytic Cycle for Sonogashira Coupling

Application Note 3: Selective Heck Coupling

The Heck reaction couples an alkene with an aryl halide. Selective Heck coupling at the iodine position of this compound can be achieved to produce 4-bromo-3-alkenylbenzoic acids.

Quantitative Data

The following table provides representative reaction conditions and expected yields for the selective Heck coupling of this compound with various alkenes. Note: The data is based on typical results for structurally similar substrates, and yields may vary depending on the specific substrate and reaction conditions.

EntryAlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)TEADMF80-10012-2470-85
2n-Butyl acrylatePdCl₂(PPh₃)₂ (3)-NaOAcDMA1002475-90
3Methyl methacrylatePd(PPh₃)₄ (5)-K₂CO₃NMP1201865-80
Experimental Protocol: Selective Heck Coupling

This protocol describes a general procedure for the selective coupling of an alkene at the iodine position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Alkene (1.5 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (TEA) (2.0 equiv)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Sealed tube or microwave vial

  • Magnetic stirrer and heating source

Procedure:

  • To a sealed tube, add this compound, Pd(OAc)₂, and P(o-tol)₃.

  • Evacuate and backfill the tube with an inert gas.

  • Add anhydrous DMF, triethylamine, and the alkene via syringe.

  • Seal the tube and heat the mixture to 80-100 °C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to yield the 4-bromo-3-alkenylbenzoic acid.

Application Note 4: Selective Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. Selective amination at the iodine position of this compound allows for the synthesis of 4-bromo-3-(amino)benzoic acids.

Quantitative Data

The following table summarizes representative reaction conditions and expected yields for the selective Buchwald-Hartwig amination of this compound with various amines. Note: The data is based on typical results for structurally similar substrates, and yields may vary depending on the specific substrate and reaction conditions.

EntryAminePalladium Precatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10012-2480-95
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃1,4-Dioxane1101875-90
3n-ButylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄t-BuOH1001680-90
Experimental Protocol: Selective Buchwald-Hartwig Amination

This protocol provides a general method for the selective amination at the iodine position of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Pd₂(dba)₃ (2 mol% Pd)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene, anhydrous and degassed

  • Schlenk tube or glovebox

  • Magnetic stirrer and heating source

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add NaOtBu to a Schlenk tube.

  • In a separate flask, dissolve this compound, the amine, Pd₂(dba)₃, and XPhos in degassed toluene.

  • Transfer this solution to the Schlenk tube containing the base.

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography to obtain the 4-bromo-3-(amino)benzoic acid.

Logical Diagram for Selective Functionalization

G cluster_reactions Selective Reaction at Iodine Position start This compound suzuki Suzuki Coupling (+ Arylboronic acid) start->suzuki sonogashira Sonogashira Coupling (+ Terminal alkyne) start->sonogashira heck Heck Coupling (+ Alkene) start->heck buchwald Buchwald-Hartwig (+ Amine) start->buchwald end 4-Bromo-3-substituted benzoic acid suzuki->end sonogashira->end heck->end buchwald->end

Pathways for Selective Functionalization

Conclusion

The differential reactivity of the carbon-iodine and carbon-bromine bonds in this compound provides a powerful and reliable strategy for its selective functionalization. By employing palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig reactions under controlled conditions, a wide variety of substituents can be introduced at the 3-position, yielding valuable intermediates for drug discovery, materials science, and other areas of chemical research. The protocols provided herein serve as a guide for achieving these selective transformations, with the understanding that optimization may be necessary for specific substrates and reaction scales.

References

Application Notes and Protocols for Subsequent Cross-Coupling at the Bromine Position

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data for the sequential functionalization of aromatic and heteroaromatic compounds at a bromine position using palladium-catalyzed cross-coupling reactions. The ability to perform subsequent, distinct coupling reactions on a single substrate offers a powerful strategy for the modular synthesis of complex molecules, enabling rapid access to diverse chemical libraries for drug discovery and materials science.

Sequential Suzuki-Suzuki Coupling for the Synthesis of Unsymmetrical Terphenyls

The sequential Suzuki-Suzuki coupling of di-bromoarenes is a robust method for the synthesis of unsymmetrical terphenyls. The key to this strategy is achieving site-selectivity in the first coupling step. This can be accomplished by leveraging electronic effects, such as the presence of an electron-withdrawing group that activates one C-Br bond over the other.

Application Note:

A common substrate for this transformation is 1,4-dibromo-2-nitrobenzene. The electron-withdrawing nitro group enhances the reactivity of the C-Br bond at the C1 position (ortho to the nitro group), allowing for a selective first Suzuki coupling at this site. The second, less reactive C-Br bond at the C4 position can then be coupled with a different boronic acid under more forcing conditions, often in a one-pot procedure. This methodology provides a convenient route to unsymmetrically substituted p-terphenyls, which are valuable scaffolds in medicinal chemistry and materials science.

Quantitative Data Summary:
EntrySubstrateArylboronic Acid (Step 1)Yield (Step 1) [%]Arylboronic Acid (Step 2)Overall Yield (Step 2) [%]
11,4-dibromo-2-nitrobenzene4-Methoxyphenylboronic acid85Phenylboronic acid78
21,4-dibromo-2-nitrobenzene4-Methylphenylboronic acid824-Fluorophenylboronic acid75
31,4-dibromo-2-nitrobenzenePhenylboronic acid883-Methoxyphenylboronic acid80
41,4-dibromo-2-nitrobenzene4-Fluorophenylboronic acid794-Methylphenylboronic acid72
Experimental Protocol: Sequential Suzuki-Suzuki Coupling

Materials:

  • 1,4-dibromo-2-nitrobenzene

  • Arylboronic acid 1 (1.1 equiv)

  • Arylboronic acid 2 (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol% for step 1, additional 2 mol% for step 2)

  • Sodium carbonate (Na₂CO₃) (2 M aqueous solution)

  • 1,4-Dioxane

  • Nitrogen or Argon gas

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

Step 1: First Suzuki Coupling

  • To a dry Schlenk flask, add 1,4-dibromo-2-nitrobenzene (1.0 mmol), the first arylboronic acid (1.1 mmol), and Pd(OAc)₂ (0.02 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add 1,4-dioxane (5 mL) and 2 M aqueous Na₂CO₃ (2.5 mL).

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Monitor the reaction progress by TLC or LC-MS to confirm the consumption of the starting material and the formation of the mono-arylated intermediate.

Step 2: Second Suzuki Coupling (One-Pot)

  • To the reaction mixture from Step 1, add the second arylboronic acid (1.2 mmol) and an additional portion of Pd(OAc)₂ (0.02 mmol).

  • Heat the reaction mixture to 80-100 °C and stir for 12-16 hours.

  • Monitor the reaction by TLC or LC-MS until the mono-arylated intermediate is consumed.

  • Cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the unsymmetrical terphenyl.

G cluster_step1 Step 1: First Suzuki Coupling (Site-Selective) cluster_step2 Step 2: Second Suzuki Coupling A 1,4-Dibromo-2-nitrobenzene C Pd(OAc)2, Na2CO3 Room Temperature A->C B Arylboronic Acid 1 B->C D Mono-arylated Intermediate C->D F Pd(OAc)2 80-100 °C D->F E Arylboronic Acid 2 E->F G Unsymmetrical Terphenyl F->G

Sequential Suzuki-Suzuki Coupling Workflow

Sequential Sonogashira-Sonogashira Coupling for Unsymmetrical Di-alkynylarenes

This one-pot protocol allows for the synthesis of unsymmetrical diarylalkynes from a dibromo-substrate by performing two sequential Sonogashira couplings. The first coupling is carried out with a silyl-protected alkyne. Following this, an in-situ deprotection reveals the terminal alkyne, which then undergoes a second Sonogashira coupling with a different aryl halide (in this adapted protocol, the second bromine of the starting material).

Application Note:

This method is highly valuable for creating conjugated systems with distinct electronic properties at either end of the alkyne bridge. The use of a protected alkyne in the first step is crucial for preventing homocoupling and allowing for the controlled introduction of the second, different substituent. This strategy is particularly useful in the synthesis of molecular wires and other functional organic materials.

Quantitative Data Summary:
EntrySubstrateAlkyne (Step 1)Yield (Step 1) [%]Aryl Halide (Step 2)Overall Yield (Step 2) [%]
11,4-Dibromobenzene(Trimethylsilyl)acetylene90(Self-coupling)85
21,3-Dibromobenzene(Triisopropylsilyl)acetylene88(Self-coupling)82
32,5-Dibromothiophene(Trimethylsilyl)acetylene92(Self-coupling)88
41,4-DibromobenzenePhenyl(trimethylsilyl)acetylene85(Self-coupling)78
Experimental Protocol: Sequential Sonogashira-Sonogashira Coupling

Materials:

  • Dibromo-substrate (e.g., 1,4-dibromobenzene)

  • (Trimethylsilyl)acetylene (1.1 equiv)

  • Terminal alkyne 2 (1.2 equiv)

  • PdCl₂(PPh₃)₂ (2 mol%)

  • Copper(I) iodide (CuI) (4 mol%)

  • Triethylamine (TEA)

  • Potassium hydroxide (KOH) (aqueous solution)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

Step 1: First Sonogashira Coupling

  • In a dry Schlenk flask, dissolve the dibromo-substrate (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol) in THF (5 mL) and TEA (5 mL).

  • Degas the solution by bubbling with argon for 15 minutes.

  • Add (trimethylsilyl)acetylene (1.1 mmol) dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC for the disappearance of the starting material.

Step 2: In-situ Deprotection

  • Once the first coupling is complete, add an aqueous solution of KOH (2.0 mmol in 1 mL of water) to the reaction mixture.

  • Stir at room temperature for 1 hour to effect the desilylation.

Step 3: Second Sonogashira Coupling

  • Add the second terminal alkyne (1.2 mmol) to the reaction mixture.

  • Heat the mixture to 50-70 °C and stir for 6-12 hours.

  • Monitor the reaction by TLC until the mono-alkynylated intermediate is consumed.

  • Cool the reaction to room temperature and dilute with diethyl ether (20 mL).

  • Filter the mixture through a pad of celite, washing with diethyl ether.

  • Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

G Start Dibromo-Substrate Step1 Sonogashira Coupling (TMS-acetylene) Start->Step1 Intermediate1 Silyl-protected Mono-alkyne Step1->Intermediate1 Step2 In-situ Deprotection (KOH) Intermediate1->Step2 Intermediate2 Terminal Mono-alkyne Step2->Intermediate2 Step3 Second Sonogashira Coupling (Alkyne 2) Intermediate2->Step3 Product Unsymmetrical Di-alkynylarene Step3->Product

One-pot Sequential Sonogashira Coupling

Sequential Suzuki-Buchwald-Hartwig Amination for C,N-Diarylation

This one-pot, sequentially palladium-catalyzed process enables the efficient synthesis of C,N-diarylated heterocycles. The strategy involves an initial Suzuki coupling at a bromine position, followed by a Buchwald-Hartwig amination at a nitrogen atom of the heterocyclic core, which may also bear a bromine atom for the initial Suzuki reaction.

Application Note:

This methodology is particularly powerful for the synthesis of complex, diversely functionalized N-heterocycles from simple starting materials.[1] The ability to perform both a C-C and a C-N bond formation in a single pot without changing the catalyst significantly improves synthetic efficiency.[1] A key consideration is the choice of base for each step to avoid side reactions; a weaker base like cesium fluoride is often used for the Suzuki step, followed by the addition of a stronger alkoxide base for the Buchwald-Hartwig amination.[1]

Quantitative Data Summary:
EntrySubstrateArylboronic Acid (Suzuki)Aryl Bromide (Amination)Overall Yield [%]
13-Bromo-10H-phenothiazinePhenylboronic acid4-Bromoanisole75
23-Bromo-9H-carbazole4-Methoxyphenylboronic acid4-Bromotoluene82
35-Bromo-1H-indole4-Methoxyphenylboronic acidPhenylboronic acid (N-arylation)78
43-Bromo-9H-carbazolePhenylboronic acid1-Bromo-4-fluorobenzene72
Experimental Protocol: Sequential Suzuki-Buchwald-Hartwig Amination

Materials:

  • Bromo-substituted N-heterocycle (e.g., 3-bromo-9H-carbazole) (1.0 equiv)

  • Arylboronic acid (1.0 equiv)

  • Aryl bromide (1.1 equiv)

  • Pd₂(dba)₃ (2.5 mol%)

  • Tri-tert-butylphosphine tetrafluoroborate (P(tBu)₃·HBF₄) (5 mol%)

  • Cesium fluoride (CsF) (3.0 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.2 equiv)

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas

Procedure:

Step 1: Suzuki Coupling

  • To a dry Schlenk tube under an argon atmosphere, add the bromo-substituted N-heterocycle (0.5 mmol), arylboronic acid (0.5 mmol), Pd₂(dba)₃ (0.0125 mmol), P(tBu)₃·HBF₄ (0.025 mmol), and CsF (1.5 mmol).

  • Add anhydrous 1,4-dioxane (3 mL).

  • Stir the reaction mixture at 120 °C for 4 hours.

  • Monitor the reaction by TLC or LC-MS to confirm the completion of the Suzuki coupling.

Step 2: Buchwald-Hartwig Amination (One-Pot)

  • Cool the reaction mixture to room temperature.

  • Add the aryl bromide (0.55 mmol) and NaOtBu (0.6 mmol).

  • Purge the Schlenk tube with argon for 5 minutes.

  • Stir the reaction mixture at 120 °C for 16 hours.

  • Cool the reaction to room temperature.

  • Quench the reaction with a saturated aqueous solution of NH₄Cl (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

G cluster_suzuki Suzuki Coupling cluster_bha Buchwald-Hartwig Amination A Bromo-N-heterocycle C Pd2(dba)3, P(tBu)3*HBF4 CsF, 120 °C A->C B Arylboronic Acid B->C D C-Arylated Intermediate C->D F NaOtBu, 120 °C D->F E Aryl Bromide E->F G C,N-Diarylated Heterocycle F->G

Sequential Suzuki-Buchwald-Hartwig Amination

References

Troubleshooting & Optimization

Technical Support Center: Purification of 4-Bromo-3-iodobenzoic Acid Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in the successful purification of 4-Bromo-3-iodobenzoic acid reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: The impurity profile of this compound can vary depending on the synthetic route. A common method for its synthesis is the Sandmeyer reaction starting from 4-bromo-3-aminobenzoic acid. Potential impurities from this process include:

  • Unreacted Starting Material: Residual 4-bromo-3-aminobenzoic acid.

  • Hydroxylation Byproducts: Formation of 4-bromo-3-hydroxybenzoic acid due to the reaction of the diazonium salt with water.[1][2]

  • Biaryl Byproducts: These can form due to the radical mechanism of the Sandmeyer reaction.[3]

  • Dehalogenated Impurities: Loss of either bromine or iodine atoms.

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is an effective technique for monitoring the purification process. Due to the aromatic nature of this compound and its potential impurities, visualization can be achieved using a UV lamp (254 nm).

Q3: What are the recommended purification techniques for this compound?

A3: The two primary methods for purifying solid organic compounds like this compound are recrystallization and column chromatography. The choice of method depends on the nature and quantity of the impurities.

Q4: I am having trouble with the recrystallization of my product. What are some common issues and their solutions?

A4: Common recrystallization problems include the product failing to crystallize or "oiling out." This can be due to an inappropriate solvent, the presence of a high concentration of impurities, or rapid cooling. For polyhalogenated aromatic compounds, suitable recrystallization solvents often include ethanol, methanol, or solvent pairs like toluene/hexane or alcohol/water.[4][5] A systematic approach to troubleshooting these issues is outlined in the troubleshooting guide below.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause Solution
Product does not crystallize upon cooling. The solution is not saturated (too much solvent was added).Gently heat the solution to evaporate some of the solvent and then allow it to cool again.
The cooling process is too rapid.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The solution is supersaturated but nucleation has not occurred.Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.
Product "oils out" instead of crystallizing. The melting point of the solid is lower than the boiling point of the solvent.Use a lower-boiling point solvent or a different solvent system.
The presence of significant impurities is depressing the melting point.Attempt to remove some impurities by a preliminary purification step, such as a quick filtration through a plug of silica gel.
Low recovery of purified product. Too much solvent was used, and a significant amount of product remains in the mother liquor.Concentrate the mother liquor and cool it to obtain a second crop of crystals. Note that this crop may be less pure.
The product is significantly soluble in the cold wash solvent.Use a minimal amount of ice-cold wash solvent.
Column Chromatography Troubleshooting
Problem Possible Cause Solution
Poor separation of the product from impurities. Inappropriate solvent system (eluent).Optimize the eluent system using TLC. For aromatic carboxylic acids, a mixture of a non-polar solvent (e.g., hexanes) and a more polar solvent (e.g., ethyl acetate) with a small amount of acetic acid to improve peak shape is often effective.
Column is overloaded with the crude product.Use a larger column or reduce the amount of crude material loaded. A general rule is a 50:1 to 100:1 ratio of silica gel to crude product by weight.
The sample was not loaded onto the column in a concentrated band.Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and apply it carefully to the top of the column.
The product is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent.
The compound is strongly adsorbed to or is reacting with the silica gel.Add a small percentage of acetic acid to the eluent to protonate the carboxylic acid and reduce its interaction with the silica. Alternatively, consider using a different stationary phase like alumina.
Cracks or channels appear in the silica gel bed. Improper packing of the column.Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry.

Experimental Protocols

Protocol 1: Recrystallization of this compound

This protocol outlines a general procedure for the recrystallization of this compound. The ideal solvent or solvent system should be determined experimentally.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., ethanol, methanol, toluene, or a solvent pair like ethanol/water)

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a small amount of the chosen solvent and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. The formation of crystals should be observed. Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum to remove any remaining solvent.

  • Analysis: Determine the melting point and purity of the recrystallized product.

Protocol 2: Column Chromatography of this compound

This protocol provides a general guideline for purification by flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Eluent (e.g., a mixture of hexanes and ethyl acetate with 0.5-1% acetic acid)

  • Chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates and developing chamber

  • UV lamp

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent ratios. The ideal system should give the product an Rf value of approximately 0.2-0.4 and show good separation from impurities.

  • Column Packing: Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand. Pack the column with a slurry of silica gel in the chosen eluent.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the chosen solvent system, collecting fractions in separate tubes.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Presentation

Table 1: Solvent Selection Guide for Recrystallization of Aromatic Carboxylic Acids

SolventPolaritySuitability as Primary SolventSuitability as Anti-SolventNotes
WaterHighGood for highly polar compoundsGoodOften used in combination with alcohols.
Methanol/EthanolHighGoodPoorGood general solvents for polar organic molecules.
AcetoneMediumModerateModerateIts low boiling point can be a factor.
Ethyl AcetateMediumModerateModerateCommonly used for moderately polar compounds.
TolueneLowGood for less polar compoundsPoorCan be used in a solvent pair with hexanes.
Hexanes/HeptaneLowPoorGoodExcellent anti-solvents when paired with more polar solvents.

Mandatory Visualization

Purification_Troubleshooting Troubleshooting Workflow for this compound Purification start Crude this compound purification_choice Choose Purification Method start->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid with few impurities column_chromatography Column Chromatography purification_choice->column_chromatography Complex mixture or oily solid analysis Analyze Purity (TLC, MP, NMR) recrystallization->analysis column_chromatography->analysis pure_product Pure Product analysis->pure_product Purity Acceptable troubleshoot_recrystallization Troubleshoot Recrystallization analysis->troubleshoot_recrystallization Purity Not Acceptable (from Recrystallization) troubleshoot_chromatography Troubleshoot Column Chromatography analysis->troubleshoot_chromatography Purity Not Acceptable (from Chromatography) troubleshoot_recrystallization->recrystallization Re-purify troubleshoot_chromatography->column_chromatography Re-purify

Caption: A logical workflow for troubleshooting the purification of this compound.

References

Technical Support Center: Synthesis of 4-Bromo-3-iodobenzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis and derivatization of 4-bromo-3-iodobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route to prepare this compound?

A common and plausible route is the electrophilic iodination of 4-bromobenzoic acid. The bromine atom is an ortho-, para-directing group, and since the para position is blocked, the iodination is directed to the ortho position (position 3). A common iodinating agent for this transformation is N-iodosuccinimide (NIS) in the presence of an acid catalyst.

Q2: What are the primary challenges encountered during the synthesis of this compound?

The main challenges include:

  • Low Regioselectivity: While the bromine at position 4 directs the incoming electrophile to position 3, some substitution may occur at the other ortho position (position 5), leading to isomeric impurities that can be difficult to separate.

  • Low Yield: Incomplete reactions or the formation of side products can lead to lower than expected yields of the desired product.

  • Purification Difficulties: The separation of the desired this compound from the starting material, isomeric byproducts, and other impurities can be challenging due to similar polarities.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. As the starting material and product are aromatic, they are typically UV active and can be visualized under a UV lamp.

Q4: What are the expected impurities in the synthesis of this compound?

Common impurities may include:

  • Unreacted 4-bromobenzoic acid.

  • The isomeric byproduct, 4-bromo-2-iodobenzoic acid.

  • Over-halogenated products, although less common with controlled stoichiometry.

Troubleshooting Guides

Problem 1: Low or No Product Formation

Question: I am not observing any product formation, or the yield is very low. What could be the issue?

Possible Cause Troubleshooting & Optimization
Inactive Reagents Ensure the N-iodosuccinimide (NIS) is fresh and has been stored properly, protected from light and moisture.
Insufficient Acid Catalyst The acid catalyst (e.g., trifluoroacetic acid) is crucial for activating the iodinating agent. Ensure the correct stoichiometry is used.
Low Reaction Temperature While lower temperatures can improve selectivity, the reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC at different temperatures to find the optimal condition.
Inappropriate Solvent The choice of solvent can impact the solubility of reagents and the reaction rate. Acetonitrile or other polar aprotic solvents are often used.
Problem 2: Formation of Isomeric Byproducts

Question: My product is contaminated with a significant amount of an isomeric byproduct. How can I improve the regioselectivity and separate the isomers?

Possible Cause Troubleshooting & Optimization
High Reaction Temperature Higher temperatures can sometimes lead to a decrease in regioselectivity. Running the reaction at a lower temperature (e.g., 0°C to room temperature) may favor the formation of the desired 3-iodo isomer.
Steric Hindrance The carboxyl group may sterically hinder the approach of the iodinating agent to the 3-position to some extent. Using a bulkier acid catalyst might influence the regioselectivity.
Purification Strategy Fractional Recrystallization: The solubility of the desired product and its isomer may differ in various solvent systems. Experiment with different solvents (e.g., ethanol/water, acetic acid/water) to achieve separation. Column Chromatography: While challenging, careful optimization of the mobile phase (e.g., a gradient of ethyl acetate in hexanes with a small amount of acetic acid) on silica gel can help separate the isomers.
Problem 3: Difficulty in Product Purification

Question: I am struggling to obtain a pure product after the reaction work-up. What purification strategies can I employ?

Possible Cause Troubleshooting & Optimization
Co-elution of Impurities If using column chromatography, the product and impurities may have very similar Rf values. Try using a different solvent system or a different stationary phase (e.g., alumina). A slow gradient elution can also improve separation.
Product Precipitation Issues During recrystallization, if the product precipitates too quickly, it can trap impurities. Ensure the crude product is fully dissolved in the minimum amount of hot solvent and allow it to cool slowly.
Residual Starting Material If unreacted starting material is the main impurity, consider an alkaline wash during the work-up. The benzoic acid derivatives will be deprotonated and move to the aqueous layer, which can then be re-acidified to precipitate the acids.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol is based on established methods for the halogenation of aromatic compounds.

Materials:

  • 4-Bromobenzoic acid

  • N-Iodosuccinimide (NIS)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (anhydrous)

  • Sodium thiosulfate solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzoic acid (1.0 eq) in anhydrous acetonitrile.

  • Add N-iodosuccinimide (1.1 eq) to the solution.

  • Slowly add trifluoroacetic acid (0.2 eq) to the mixture at room temperature with stirring.

  • Monitor the reaction progress using thin-layer chromatography (TLC). The reaction may require gentle heating (e.g., 40-50 °C) to go to completion.

  • Upon completion, cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with 10% sodium thiosulfate solution to remove any unreacted iodine, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Esterification of this compound

Procedure:

  • Suspend this compound (1.0 eq) in the desired alcohol (e.g., methanol, ethanol).

  • Cool the suspension in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (0.1-0.2 eq).

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • After completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the ester.

Amide Coupling of this compound

Procedure using HATU:

  • Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.

  • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.5 eq) to the mixture.

  • Cool the solution to 0 °C and add HATU (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up by diluting with ethyl acetate and washing with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer, concentrate, and purify the crude amide by chromatography or recrystallization.[1]

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of this compound start 4-Bromobenzoic Acid reagents NIS, TFA, Acetonitrile start->reagents reaction Electrophilic Iodination reagents->reaction workup Aqueous Work-up reaction->workup purification Purification (Recrystallization/ Chromatography) workup->purification product This compound purification->product Derivatization_Pathways cluster_esterification Esterification cluster_amidation Amide Coupling start This compound ester_reagents Alcohol (ROH), H₂SO₄ (cat.) start->ester_reagents amide_reagents Amine (R₂NH), Coupling Agent (e.g., HATU) start->amide_reagents ester_product Ester Derivative ester_reagents->ester_product amide_product Amide Derivative amide_reagents->amide_product Troubleshooting_Logic start Low Yield or Incomplete Reaction reagent_check Check Reagent Quality (NIS, Solvent) start->reagent_check temp_check Optimize Reaction Temperature start->temp_check catalyst_check Verify Catalyst Loading start->catalyst_check solution Monitor by TLC for Improved Conversion reagent_check->solution Reagents OK temp_check->solution Temp Optimized catalyst_check->solution Catalyst OK

References

Technical Support Center: Cross-Coupling of Polyhalogenated Aromatics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during the cross-coupling of polyhalogenated aromatic compounds. The information is presented in a question-and-answer format to directly address specific experimental challenges.

Section 1: Troubleshooting Guides

This section is dedicated to identifying and resolving common side reactions such as hydrodehalogenation, homocoupling, and catalyst deactivation.

Hydrodehalogenation

Hydrodehalogenation is the undesired replacement of a halogen atom with a hydrogen atom on your starting material, leading to reduced yield of the desired cross-coupled product.[1]

Q1: I am observing a significant amount of hydrodehalogenated byproduct in my Suzuki-Miyaura coupling of a polyhalogenated aromatic. What are the primary causes?

A1: The formation of a palladium-hydride (Pd-H) species is the main culprit behind hydrodehalogenation.[1] Key factors that contribute to the formation of this intermediate include:

  • Reaction Components: Certain bases and solvents, particularly alcohols and amines, can act as hydride sources.[1] Trace amounts of water can also contribute.[1]

  • Substrate Reactivity: The reactivity of the carbon-halogen bond influences the likelihood of side reactions. The general trend for reactivity and susceptibility to hydrodehalogenation is I > Br > Cl.[1]

  • Catalyst System: Highly active palladium catalysts can sometimes favor the hydrodehalogenation pathway.[1]

Q2: How can I minimize hydrodehalogenation in my cross-coupling reaction?

A2: A systematic approach to optimizing your reaction conditions can significantly reduce hydrodehalogenation. Consider the following adjustments:

  • Choice of Base: Switch to a weaker or different class of base. Inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often preferred over strong or amine bases.[1]

  • Solvent Selection: Avoid solvents known to promote hydrodehalogenation, such as DMF and alcohols. Non-polar aprotic solvents like toluene are generally a better choice.[2]

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos). These ligands can promote the desired reductive elimination of the product over side reactions.

  • Temperature Control: Lowering the reaction temperature can often suppress hydrodehalogenation, as the activation energy for this side reaction can be higher than that of the desired coupling.[1]

The following table summarizes the effect of different reaction parameters on the extent of hydrodehalogenation.

ParameterCondition Promoting HydrodehalogenationRecommended Condition to Minimize HydrodehalogenationRationale
Base Strong organic bases (e.g., NaOtBu), Amine basesWeaker inorganic bases (e.g., K₃PO₄, Cs₂CO₃)Reduces the likelihood of the base acting as a hydride source.[1]
Solvent Polar aprotic (e.g., DMF), AlcoholsNon-polar aprotic (e.g., Toluene)Toluene is less likely to act as a hydride donor.[1][2]
Temperature High temperature (>100 °C)Lower temperature (RT to 80 °C)Lower temperatures can disfavor the hydrodehalogenation pathway.[1]
Aryl Halide Ar-I > Ar-Br > Ar-ClAr-Cl or Ar-Br (if synthetically feasible)C-I bonds are weaker and more prone to side reactions.[1]

This protocol is optimized for coupling substrates prone to hydrodehalogenation.[1]

Materials:

  • Polyhalogenated aryl halide (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • XPhos (0.04 mmol, 4 mol%)

  • K₃PO₄ (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Degassed Water (0.5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the polyhalogenated aryl halide, arylboronic acid, Pd(OAc)₂, XPhos, and K₃PO₄.

  • Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times.

  • Add degassed toluene and degassed water via syringe.[1]

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Hydrodehalogenation_Troubleshooting start High Hydrodehalogenation Observed check_base Is a strong or amine base used? start->check_base change_base Switch to K₃PO₄ or Cs₂CO₃ check_base->change_base Yes check_solvent Is DMF or an alcohol the solvent? check_base->check_solvent No change_base->check_solvent change_solvent Switch to Toluene check_solvent->change_solvent Yes check_temp Is the reaction temperature > 100°C? check_solvent->check_temp No change_solvent->check_temp lower_temp Lower temperature to 80°C check_temp->lower_temp Yes check_halide Is an aryl iodide used? check_temp->check_halide No lower_temp->check_halide change_halide Consider using aryl bromide or chloride if possible check_halide->change_halide Yes end Reduced Hydrodehalogenation check_halide->end No change_halide->end

Troubleshooting workflow for hydrodehalogenation.
Homocoupling

Homocoupling is the self-coupling of either the organometallic reagent or the aryl halide, leading to symmetrical biaryl byproducts and reducing the yield of the desired unsymmetrical product.

Q3: I am observing significant homocoupling of my boronic acid in a Suzuki-Miyaura reaction. What causes this?

A3: Homocoupling of boronic acids is primarily promoted by the presence of Pd(II) species and oxygen.[3] This can occur if a Pd(II) precatalyst is used and is not efficiently reduced to the active Pd(0) state, or if the reaction mixture is not properly degassed.[3]

Q4: How can I prevent homocoupling in my Sonogashira coupling (Glaser-Hay coupling)?

A4: In Sonogashira reactions, the homocoupling of terminal alkynes is known as Glaser-Hay coupling. The primary causes are the copper(I) co-catalyst and the presence of oxygen.[4] To minimize this side reaction:

  • Ensure an Inert Atmosphere: Rigorously deoxygenate the reaction mixture and maintain an inert atmosphere (e.g., using nitrogen or argon).[4]

  • Copper-Free Protocols: The most direct approach is to use a copper-free Sonogashira protocol. This may require careful selection of ligands and bases to facilitate the catalytic cycle without the copper co-catalyst.

  • Slow Addition of Alkyne: Adding the terminal alkyne slowly to the reaction mixture can keep its concentration low, thus disfavoring the bimolecular homocoupling reaction.

The following table summarizes the effect of various parameters on the yield of the homocoupling byproduct in Sonogashira reactions.

ParameterCondition Promoting HomocouplingRecommended Condition to Minimize HomocouplingRationale
Atmosphere Presence of OxygenStrictly inert atmosphere (Argon or Nitrogen)Oxygen promotes the oxidative dimerization of copper acetylides.[4]
Copper Catalyst High Cu(I) loadingReduce Cu(I) loading or use a copper-free protocolThe copper catalyst is a key mediator of the homocoupling pathway.
Temperature High temperatureLowest effective temperatureHigher temperatures can sometimes favor the homocoupling pathway.
Base Excessive amounts of amine baseUse of secondary amines (e.g., piperidine) in optimal amountsThe choice and amount of base can influence the catalytic cycle.

This protocol is designed to minimize homocoupling by eliminating the copper co-catalyst.

Materials:

  • Polyhalogenated aryl halide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Pd(PPh₃)₄ (0.02 mmol, 2 mol%)

  • Degassed anhydrous triethylamine (5 mL)

  • Schlenk flask and magnetic stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add Pd(PPh₃)₄ and a magnetic stir bar.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Under a positive flow of inert gas, add the polyhalogenated aryl halide, the terminal alkyne, and degassed anhydrous triethylamine.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

Competing_Pathways cluster_main Desired Cross-Coupling Pathway cluster_side Homocoupling Side Reaction ArX Ar-X ArPdX Ar-Pd(II)-X ArX->ArPdX Oxidative Addition Pd0 Pd(0)L_n ArPdR Ar-Pd(II)-R ArPdX->ArPdR Transmetalation (with R-M) Product Ar-R (Desired Product) ArPdR->Product Product->Pd0 Reductive Elimination RM 2 R-M RPdR R-Pd(II)-R RM->RPdR Transmetalation PdII Pd(II) Homocoupling_Product R-R (Homocoupling) RPdR->Homocoupling_Product Pd0_side Pd(0)L_n Homocoupling_Product->Pd0_side Reductive Elimination

Competing reaction pathways in cross-coupling.
Catalyst Deactivation

Catalyst deactivation, often observed as the formation of palladium black, leads to a loss of catalytic activity and incomplete reactions.

Q5: My Suzuki-Miyaura reaction mixture is turning black, and the reaction has stalled. What is happening?

A5: The formation of a black precipitate, commonly known as palladium black, is an indication of catalyst deactivation. This occurs when the soluble Pd(0) catalyst aggregates into inactive palladium nanoparticles.[3] The main causes include:

  • Presence of Oxygen: Oxygen can oxidize the active Pd(0) species, leading to decomposition and aggregation.[5]

  • Ligand Degradation: Phosphine ligands can be susceptible to oxidation or other degradation pathways, leaving the palladium center unprotected and prone to aggregation.

  • High Temperatures: Elevated temperatures can accelerate catalyst decomposition.[6]

Q6: How can I prevent the formation of palladium black and maintain catalyst activity?

A6: To prevent catalyst deactivation, consider the following preventative measures:

  • Rigorous Degassing: Thoroughly degas all solvents and ensure the reaction is run under a strictly inert atmosphere to exclude oxygen.[5]

  • Ligand Choice and Stoichiometry: Use bulky, electron-rich ligands that stabilize the Pd(0) center. In some cases, a slight excess of the ligand relative to the palladium source can improve catalyst stability.

  • Use of Precatalysts: Modern palladium precatalysts (e.g., Buchwald or PEPPSI-type precatalysts) are designed to generate the active Pd(0) species in a clean and efficient manner, which can reduce the likelihood of palladium black formation.[3]

  • Temperature Management: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.[6]

Materials & Setup:

  • All glassware should be oven- or flame-dried.

  • Use high-purity, degassed solvents. Sparging with an inert gas for 15-30 minutes is a common method.

  • A Schlenk line or a glovebox is recommended for maintaining an inert atmosphere.

Procedure:

  • Assemble the reaction vessel with a magnetic stir bar under a positive pressure of nitrogen or argon.

  • Add the solid reagents (polyhalogenated aryl halide, organometallic reagent, base, palladium precatalyst, and ligand if not using a precatalyst).

  • Seal the vessel and perform at least three cycles of evacuating and backfilling with an inert gas.

  • Add the degassed solvent(s) via syringe.

  • If using a Pd(II) source like Pd(OAc)₂, consider a pre-activation step by stirring the Pd(II) source and ligand in the solvent at a slightly elevated temperature before adding the other reagents.

  • Maintain a positive pressure of inert gas throughout the reaction.

  • Stir the reaction at the optimized temperature, monitoring for any signs of precipitation.

Section 2: Frequently Asked Questions (FAQs)

Q7: I am having trouble with the purification of my desired product from the homocoupled and hydrodehalogenated byproducts. What is a general purification strategy?

A7: The separation of the desired cross-coupled product from structurally similar byproducts can be challenging. A general strategy involves:

  • Aqueous Workup: After the reaction is complete, perform an aqueous workup to remove inorganic salts. This typically involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.

  • Column Chromatography: Flash column chromatography on silica gel is the most common method for purification.

    • Solvent System Selection: Carefully select the eluent system to maximize the separation between your product and the byproducts. A good starting point is a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane).

    • Gradient Elution: A gradient elution, where the polarity of the solvent system is gradually increased, can be very effective in resolving closely eluting compounds.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for obtaining a pure compound.

Q8: Can I reuse the palladium catalyst from my reaction?

A8: While homogeneous palladium catalysts are generally difficult to recover, if you are using a heterogeneous catalyst (e.g., Pd on carbon) or if the palladium precipitates as palladium black, it can potentially be recovered. However, the reactivity of the recovered catalyst may be lower. There are specific protocols for the recovery and reuse of palladium catalysts, which often involve acidic workups to isolate the metal.[7] For most lab-scale applications, using a fresh catalyst is recommended to ensure reproducibility.

Q9: For a Stille coupling with a polyhalogenated aromatic, what are the key considerations to minimize side reactions?

A9: In addition to general concerns like hydrodehalogenation, Stille couplings have a propensity for homocoupling of the organostannane reagent.[8] Key considerations include:

  • Purity of Reagents: Ensure the organostannane reagent is pure, as impurities can promote side reactions.

  • Reaction Conditions: Mild reaction conditions are generally preferred.

  • Additives: In some cases, the addition of copper(I) salts can have a beneficial effect on the reaction rate, which can help to outcompete side reactions.

  • Workup: The removal of toxic tin byproducts is a critical consideration in the workup of Stille reactions. This can often be achieved by washing the organic layer with an aqueous solution of potassium fluoride.

Section 3: Key Relationships and Workflows

The following diagram illustrates the logical relationships between common problems and the key experimental parameters that can be adjusted to resolve them.

Logical_Relationships Low_Yield Low Yield / Incomplete Reaction Base Base Selection (e.g., K₃PO₄ vs. NaOtBu) Low_Yield->Base adjust Solvent Solvent Choice (e.g., Toluene vs. DMF) Low_Yield->Solvent adjust Ligand Ligand Properties (Bulky, Electron-Rich) Low_Yield->Ligand adjust Temperature Reaction Temperature Low_Yield->Temperature adjust Atmosphere Inert Atmosphere (Degassing) Low_Yield->Atmosphere check Hydrodehalogenation Hydrodehalogenation Hydrodehalogenation->Base Hydrodehalogenation->Solvent Hydrodehalogenation->Temperature Homocoupling Homocoupling Homocoupling->Ligand Homocoupling->Temperature Homocoupling->Atmosphere Catalyst_Deactivation Catalyst Deactivation Catalyst_Deactivation->Ligand Catalyst_Deactivation->Temperature Catalyst_Deactivation->Atmosphere

Key factors influencing side reactions.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Bromo-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 4-Bromo-3-iodobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

A1: Two primary synthetic routes are commonly considered for the preparation of this compound:

  • Route A: Electrophilic Iodination of 4-Bromobenzoic Acid. This method involves the direct iodination of commercially available 4-bromobenzoic acid.

  • Route B: Oxidation of 4-Bromo-3-iodotoluene. This approach utilizes 4-bromo-3-iodotoluene as the starting material and oxidizes the methyl group to a carboxylic acid.

Q2: What are the key safety precautions to consider when working with the reagents for this synthesis?

A2: Iodine and its compounds can be corrosive and harmful if inhaled or ingested. Strong acids and oxidizing agents, such as nitric acid, sulfuric acid, and potassium permanganate, are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q3: How can I monitor the progress of the reaction?

A3: Thin-layer chromatography (TLC) is an effective method for monitoring the reaction's progress. A suitable eluent system, such as a mixture of ethyl acetate and hexanes, can be used to separate the starting material from the product. The spots can be visualized under a UV lamp.

Q4: What are the expected physical properties of this compound?

A4: this compound is expected to be a solid at room temperature.[1] Its purity is typically reported as 97%.[1]

PropertyValueReference
Molecular FormulaC₇H₄BrIO₂[1]
Molecular Weight326.91 g/mol [1]
AppearanceSolid[1]

Experimental Protocols

Route A: Electrophilic Iodination of 4-Bromobenzoic Acid

This protocol describes the direct iodination of 4-bromobenzoic acid. The reaction utilizes an oxidizing agent to generate a more reactive iodine electrophile.

Materials:

  • 4-Bromobenzoic acid

  • Iodine (I₂)

  • Potassium persulfate (K₂S₂O₈)

  • Concentrated sulfuric acid (H₂SO₄)

  • Methanol

  • Sodium thiosulfate (Na₂S₂O₃)

  • Sodium chloride (NaCl)

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a round-bottom flask, dissolve 4-bromobenzoic acid in concentrated sulfuric acid at 0 °C.

  • Add iodine and potassium persulfate to the mixture.

  • Slowly warm the reaction mixture to room temperature and stir for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Pour the reaction mixture over ice and quench with a saturated aqueous solution of sodium thiosulfate to remove unreacted iodine.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine (saturated NaCl solution), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexanes).

Route B: Oxidation of 4-Bromo-3-iodotoluene

This protocol details the oxidation of the methyl group of 4-bromo-3-iodotoluene to a carboxylic acid using potassium permanganate.

Materials:

  • 4-Bromo-3-iodotoluene

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃)

  • Water

Procedure:

  • To a solution of 4-bromo-3-iodotoluene in water, add a solution of sodium hydroxide.

  • Heat the mixture to reflux (approximately 80-90 °C).

  • Slowly add potassium permanganate to the refluxing mixture. The purple color of the permanganate will disappear as it is consumed.

  • Continue heating until the purple color persists, indicating the reaction is complete. This may take several hours.

  • Cool the reaction mixture to room temperature and filter to remove the manganese dioxide byproduct.

  • Decolorize the filtrate by adding a small amount of sodium bisulfite.

  • Acidify the filtrate with concentrated hydrochloric acid to precipitate the this compound.

  • Collect the solid product by vacuum filtration, wash with cold water, and dry.

  • If necessary, recrystallize the product from an appropriate solvent to improve purity.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Recommended Solution
Route A: Ineffective Iodination Ensure the use of a strong oxidizing agent and a sufficiently acidic medium to generate the iodonium ion (I+). The reaction may require gentle heating to proceed at a reasonable rate.
Route B: Incomplete Oxidation Ensure that a sufficient excess of potassium permanganate is used and that the reaction is heated for an adequate amount of time. The persistence of the purple permanganate color is a good indicator of reaction completion.
Product Loss During Workup Substituted benzoic acids can have some solubility in water. When performing extractions, saturate the aqueous layer with NaCl (brine wash) to minimize product loss. Use cold solvents for washing the filtered product.
Side Reactions In electrophilic iodination, side reactions such as the formation of other isomers are possible, though less likely in this case due to the directing effects of the substituents. In the oxidation reaction, side-chain chlorination can occur if using HCl in the presence of excess oxidizing agent. Ensure proper quenching before acidification.
Problem 2: Impure Product (Multiple Spots on TLC)
Possible Cause Recommended Solution
Unreacted Starting Material Increase the reaction time or temperature. Ensure the stoichiometry of the reagents is correct.
Formation of Isomeric Byproducts While the directing groups favor the formation of the desired product, small amounts of other isomers may form. Purification by recrystallization is often effective at removing these, as isomers can have different solubilities. For difficult separations, column chromatography may be necessary.
Contamination from Reagents Use high-purity reagents. Ensure that all glassware is clean and dry.
Inefficient Purification Optimize the recrystallization solvent system. A solvent in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal. For halogenated aromatic compounds, common recrystallization solvents include hexanes, ethanol, methanol, or mixtures of these with water.

Visualizations

G Experimental Workflow: Route A cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Dissolve 4-bromobenzoic acid in H₂SO₄ add_reagents Add I₂ and K₂S₂O₈ start->add_reagents react Stir at room temperature add_reagents->react quench Pour over ice and quench with Na₂S₂O₃ react->quench extract Extract with ethyl acetate quench->extract wash Wash with brine and dry extract->wash concentrate Concentrate wash->concentrate recrystallize Recrystallize concentrate->recrystallize product This compound recrystallize->product

Caption: Experimental workflow for the synthesis of this compound via Route A.

G Troubleshooting Logic cluster_reaction_issues Reaction Issues cluster_reaction_solutions Solutions cluster_purification_solutions Purification Solutions start Low Yield or Impure Product? check_reaction Check Reaction Completion (TLC) start->check_reaction Yes check_workup Review Workup Procedure start->check_workup No, reaction complete incomplete Incomplete Reaction? check_reaction->incomplete check_purification Optimize Purification check_workup->check_purification optimize_solvent Optimize recrystallization solvent check_purification->optimize_solvent side_reactions Side Reactions? incomplete->side_reactions No increase_time_temp Increase reaction time/temp incomplete->increase_time_temp Yes check_reagents Check reagent stoichiometry/purity side_reactions->check_reagents Yes final_product Pure Product increase_time_temp->final_product check_reagents->final_product column_chrom Consider column chromatography optimize_solvent->column_chrom If still impure column_chrom->final_product

Caption: A logical workflow for troubleshooting common issues in the synthesis.

References

Technical Support Center: Purification of 4-Bromo-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the removal of catalyst residues from reactions involving 4-Bromo-3-iodobenzoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst residues encountered in reactions with this compound?

A1: In cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig, the most common catalyst residues are palladium (from catalysts like Pd(PPh₃)₄, Pd(OAc)₂, or PdCl₂(dppf)) and copper (often used as a co-catalyst in Sonogashira reactions, e.g., CuI).[1][2] These metals can exist in various oxidation states and may be complexed with ligands, making their removal challenging.

Q2: Why is it crucial to remove these catalyst residues?

A2: Residual palladium and copper are often toxic and can interfere with downstream biological assays or subsequent synthetic steps. For pharmaceutical applications, regulatory agencies like the International Council for Harmonisation (ICH) have strict limits on the amount of residual metals in active pharmaceutical ingredients (APIs). Therefore, effective removal is a critical step in the purification process.

Q3: What are the primary methods for removing catalyst residues from this compound?

A3: The main strategies for catalyst removal include:

  • Filtration: A simple first step to remove heterogeneous catalysts or precipitated metal particles.

  • Adsorption/Scavenging: Using materials with a high affinity for the metal, such as activated carbon or specialized metal scavengers.

  • Chromatography: Techniques like flash column chromatography are effective for separating the desired product from catalyst residues and other impurities.[1]

  • Recrystallization: A powerful technique for purifying solid products like this compound, where impurities, including metal residues, remain in the mother liquor.[1]

Q4: How do I choose the most suitable purification method?

A4: The choice of method depends on several factors, including the scale of the reaction, the nature of the catalyst (homogeneous vs. heterogeneous), the downstream application of your product, and the required purity level. Often, a combination of methods is most effective. For instance, an initial filtration followed by treatment with a scavenger and a final recrystallization can achieve very high purity.

Troubleshooting Guides

Metal Scavengers

Metal scavengers are solid-supported reagents with functional groups that chelate to metal ions, allowing for their removal by filtration.

Issue: Inefficient metal removal after scavenger treatment.

Possible CauseSolution
Incorrect Scavenger Choice Different scavengers have varying affinities for different metals and their oxidation states. For palladium, thiol- or triamine-based scavengers are often effective. For copper, amine or thiourea-based scavengers can be used. It is advisable to screen a small panel of scavengers to identify the most efficient one for your specific reaction conditions.[3]
Insufficient Scavenger Amount The amount of scavenger should be optimized. A typical starting point is to use a 3-5 fold excess relative to the amount of residual metal.
Suboptimal Reaction Conditions Scavenging efficiency can be influenced by solvent, temperature, and reaction time. Most scavengers work well in common organic solvents like THF, ethyl acetate, or toluene. Increasing the temperature (e.g., to 40-60 °C) and allowing for sufficient stirring time (1-18 hours) can improve performance.
Catalyst in a Non-ideal Oxidation State Some scavengers are more effective for specific metal oxidation states. For example, some thiol scavengers are more effective for Pd(II) than Pd(0). In such cases, a mild oxidation or reduction step prior to scavenging might be beneficial.

Quantitative Data: Palladium Scavenger Performance

Scavenger TypeInitial Pd (ppm)Final Pd (ppm)% Removal
SiliaMetS® Thiol 2400≤ 16> 99.3%
SiliaMetS® Thiourea 2400≤ 16> 99.3%
Biotage® MP-TMT 852< 5> 99.4%
Activated Carbon (Darco) 2400> 100< 95.8%

Data is compiled from various sources and represents typical performance. Actual results may vary depending on experimental conditions.[4][5]

Quantitative Data: Copper Scavenger Performance

Scavenger Type% Yield of ProductComments
SiliaMetS® Thiourea 95%Highest yielding scavenger in a comparative study.
SiliaMetS® Amine 85%Good performance.
SiliaMetS® Cysteine 75%Moderate performance.

This table is based on a study on copper removal in the synthesis of a bicyclo derivative and illustrates the relative effectiveness of different functional groups.[3]

Flash Column Chromatography

Issue: Poor separation of this compound from catalyst residues.

Possible CauseSolution
Inappropriate Solvent System The polarity of the eluent is critical. For a polar compound like this compound, a gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. The carboxylic acid group can cause streaking on silica gel. Adding a small amount of acetic or formic acid (0.1-1%) to the eluent can improve peak shape.[1]
Column Overloading Loading too much crude material onto the column will result in broad peaks and poor separation. A general guideline is to use a silica gel to crude product ratio of at least 50:1 by weight.[1]
Co-elution with Catalyst Complexes Some catalyst-ligand complexes can have polarities similar to the product. A pre-treatment step, such as filtration through a plug of Celite® or a short silica plug, can remove a significant portion of the catalyst before loading onto the column.
Compound Instability on Silica While less common for benzoic acids, some compounds can degrade on acidic silica gel. If you suspect this, you can use deactivated (neutral) silica gel or an alternative stationary phase like alumina.
Recrystallization

Issue: Difficulty in obtaining pure crystals of this compound.

Possible CauseSolution
Inappropriate Solvent Choice The ideal solvent should dissolve the compound well at high temperatures but poorly at room temperature. For substituted benzoic acids, common solvents for recrystallization include ethanol, methanol, water, or mixtures like ethanol/water or ethyl acetate/hexanes.[1][6] A systematic solvent screen with small amounts of your crude product is highly recommended.
Oiling Out Instead of Crystallizing This can happen if the solution is too concentrated or cools too quickly. Try using a more dilute solution or allowing the solution to cool more slowly (e.g., by insulating the flask). If it still oils out, you can try adding a small amount of a "poorer" solvent to the hot solution just before cooling.
No Crystal Formation The solution may not be saturated enough. Try evaporating some of the solvent to increase the concentration. Inducing crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure product can also be effective.[6]
Colored Crystals Colored impurities may be present. Adding a small amount of activated charcoal to the hot solution before filtration can help to remove colored impurities. Use charcoal sparingly as it can also adsorb your product.[6]

Experimental Protocols

Protocol 1: Palladium Removal Using a Thiol-Based Scavenger
  • Dissolution: Dissolve the crude this compound containing residual palladium in a suitable organic solvent (e.g., THF, ethyl acetate, or toluene) to make an approximately 0.1 M solution.

  • Scavenger Addition: Add a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol), typically 3-5 equivalents relative to the initial amount of palladium catalyst used in the reaction.

  • Stirring: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 2 to 18 hours. The optimal time should be determined by monitoring the palladium levels.

  • Filtration: Filter the mixture through a pad of Celite® or a suitable filter paper to remove the scavenger.

  • Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.

  • Analysis: Analyze the palladium content of the purified product using ICP-MS or a similar sensitive analytical technique.

Protocol 2: Purification by Flash Column Chromatography
  • Sample Preparation: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate). If the crude product is not fully soluble, it can be dry-loaded by adsorbing it onto a small amount of silica gel.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry of the initial eluent (e.g., 95:5 hexanes/ethyl acetate with 0.5% acetic acid).

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the initial solvent system, collecting fractions. Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 hexanes/ethyl acetate with 0.5% acetic acid) to elute the this compound.

  • Fraction Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Purification by Recrystallization (Adapted from similar compounds)
  • Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, methanol, water, ethyl acetate, hexanes, and mixtures thereof) at room temperature and upon heating to identify a suitable recrystallization solvent or solvent pair.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of the chosen hot solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling and Crystallization: Allow the hot solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

  • Purity Assessment: Determine the melting point of the recrystallized product and compare it to the literature value to assess its purity.

Visualizations

Catalyst_Removal_Workflow start Crude Reaction Mixture (contains this compound and catalyst residues) filtration Filtration through Celite® start->filtration Initial Cleanup scavenging Treatment with Metal Scavenger filtration->scavenging For Homogeneous Catalysts chromatography Flash Column Chromatography scavenging->chromatography Further Purification end Pure this compound scavenging->end If Sufficiently Pure recrystallization Recrystallization chromatography->recrystallization Final Polishing chromatography->end If Sufficiently Pure recrystallization->end Troubleshooting_Recrystallization start Start Recrystallization dissolve Dissolve crude product in minimum hot solvent start->dissolve cool Cool solution slowly dissolve->cool crystals_form Crystals form? cool->crystals_form oiling_out Product oils out? crystals_form->oiling_out No filter_dry Filter and dry crystals crystals_form->filter_dry Yes troubleshoot_crystallization Troubleshoot: - Concentrate solution - Scratch flask/add seed crystal oiling_out->troubleshoot_crystallization No troubleshoot_oiling Troubleshoot: - Reheat and add more solvent - Cool more slowly oiling_out->troubleshoot_oiling Yes end Pure Product filter_dry->end troubleshoot_dissolution Troubleshoot: - Add more hot solvent - Check solvent choice

References

preventing dehalogenation of 4-Bromo-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to prevent the undesired dehalogenation of 4-Bromo-3-iodobenzoic acid during synthetic transformations.

Frequently Asked Questions (FAQs)

Q1: Why is dehalogenation a common side reaction with this compound?

A1: Dehalogenation is a frequent challenge due to the relative weakness of the carbon-halogen bonds. The reactivity of aryl halides in common cross-coupling reactions is inversely related to the bond dissociation energy, following the general trend: C-I > C-Br > C-Cl > C-F.[1][2] The Carbon-Iodine (C-I) bond is significantly weaker (approx. 234 kJ/mol) than the Carbon-Bromine (C-Br) bond (approx. 293 kJ/mol), making the iodine atom more susceptible to cleavage under various reaction conditions.[3]

Q2: In a reaction involving this compound, which halogen is more likely to be removed?

A2: The iodine atom is far more likely to be removed. Due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, the C-I bond is more reactive and prone to undergo oxidative addition to a metal catalyst or other radical cleavage processes.[1][2] This inherent reactivity difference is the basis for achieving selective functionalization at the iodine position.

Q3: What are the primary causes of dehalogenation during palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira)?

A3: Dehalogenation in these reactions is often a result of a competing catalytic cycle. The palladium catalyst, after oxidative addition to the aryl halide, can react with sources of hydride in the reaction mixture, such as amine bases, alcohols (solvents), or water.[4] This forms a palladium-hydride intermediate, which can then undergo reductive elimination to replace the halogen with a hydrogen atom, resulting in the dehalogenated side product.[4]

Q4: I am observing dehalogenation even without a catalyst, what could be the cause?

A4: Catalyst-free dehalogenation can occur, particularly under photochemical conditions. Aryl halides can undergo dehalogenation upon exposure to UVA irradiation, especially in the presence of a base and a hydrogen donor like methanol or isopropanol.[5][6][7] This process often proceeds through a radical-chain mechanism.[5][6][7] Therefore, protecting the reaction from light is a crucial preventative measure.

Q5: How can I suppress dehalogenation in my reactions?

A5: Suppressing dehalogenation involves carefully optimizing several reaction parameters. Key strategies include:

  • Lowering Reaction Temperature: Higher temperatures can promote side reactions, including dehalogenation.[8]

  • Screening Bases: The choice of base is critical. In some cases, weaker bases (e.g., K₃PO₄, Cs₂CO₃) are preferable to strong bases.

  • Choosing the Right Solvent: Solvents like dioxane and DMF have been reported to promote dehalogenation in some systems compared to alternatives like toluene.[8][9]

  • Selecting Appropriate Ligands: For cross-coupling, using bulky, electron-rich phosphine ligands can promote the desired C-C bond formation and suppress dehalogenation.[4][9][10]

  • Excluding Light and Oxygen: To prevent photochemical and radical-initiated dehalogenation, reactions should be run under an inert atmosphere (Argon or Nitrogen) and protected from light.

Troubleshooting Guides

Guide 1: Suzuki-Miyaura Coupling - Minimizing Deiodination

A common objective is the selective coupling at the more reactive C-I position. However, this site is also the most prone to dehalogenation. This guide provides a systematic approach to troubleshoot this issue.

G

Table 1: Effect of Reaction Parameters on Dehalogenation in Suzuki-Miyaura Coupling

ParameterCondition to AVOID (Promotes Dehalogenation)Recommended Condition (Suppresses Dehalogenation)Rationale
Temperature High temperatures (>100 °C)Use the lowest effective temperature (e.g., RT to 80 °C)Higher temperatures can provide the activation energy for the palladium-hydride formation and subsequent reductive dehalogenation.[8]
Base Strong, sterically hindered bases (e.g., NaOt-Bu) in some casesWeaker inorganic bases (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃)The base is crucial for activating the boronic acid but can also be a source of hydrides or promote side reactions.[11] Screening is essential.
Ligand Less bulky, electron-poor ligandsBulky, electron-rich phosphine ligands (e.g., PCy₃, SPhos, XPhos) or NHC ligandsBulky ligands promote the reductive elimination of the desired product, making it faster than the competing dehalogenation pathway.[4][12]
Solvent Protic solvents (e.g., alcohols) or high-coordinating aprotic solvents (e.g., DMF, Dioxane)Aprotic, less coordinating solvents (e.g., Toluene)Alcohols can directly act as hydride donors. Solvents like DMF and Dioxane may promote dehalogenation in certain systems.[8][9]
Atmosphere/Light Exposure to air and ambient lightRigorously degassed solvents; inert atmosphere (Ar/N₂); foil-wrapped flaskPrevents radical-based and photochemical dehalogenation pathways.[5][6]
Guide 2: Sonogashira Coupling - Preventing Dehalogenation and Homocoupling

In Sonogashira coupling, dehalogenation competes with the desired C-C bond formation. Additionally, the homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction.

G

Table 2: Troubleshooting Common Issues in Sonogashira Coupling

Observed IssuePotential CauseTroubleshooting Step
Significant Dehalogenation Reaction temperature is too high.Lower the reaction temperature. Sonogashira couplings can often be run effectively at room temperature to 60 °C.[13][14]
Catalyst system is not optimal.Screen different palladium sources (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) and consider copper-free conditions if dehalogenation persists.
Main product is Glaser Homocoupling Reaction is not properly degassed.Ensure the reaction mixture is thoroughly degassed using freeze-pump-thaw cycles or by bubbling with argon for an extended period.[15]
Aryl halide is not reactive enough.Consider a more active catalyst system or slightly higher temperatures, balancing against the risk of dehalogenation.[15]
No Reaction or Low Conversion Catalyst has decomposed (solution turns black).Use fresh, high-quality catalysts and ligands. Ensure solvents are anhydrous and properly degassed. Some solvents like THF can promote palladium black formation.[14]
Base is not suitable.Triethylamine (TEA) or diisopropylamine (DIPA) are common choices. Ensure the base is pure and dry.[13][15]

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C-I Position

This protocol is a general guideline designed to minimize dehalogenation. Optimization for specific substrates is recommended.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.1-1.2 equiv), and a suitable base such as powdered K₃PO₄ (3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂; 2 mol%) and a bulky phosphine ligand (e.g., SPhos; 4.4 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Stir the mixture at a controlled temperature (start with 60-80 °C). Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Sonogashira Coupling at the C-I Position

This protocol uses standard copper-cocatalyzed conditions, optimized for selectivity.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., PdCl₂(PPh₃)₂; 3-5 mol%), and the copper co-catalyst (CuI; 5-10 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent and Base Addition: Add anhydrous, degassed toluene and a suitable amine base like triethylamine (TEA) or diisopropylamine (DIPA) (3-5 equiv) via syringe.

  • Substrate Addition: Add the terminal alkyne (1.1-1.2 equiv) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C). Protect the flask from light by wrapping it in aluminum foil. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, dilute the reaction mixture with an appropriate solvent and filter through a pad of celite to remove catalyst residues. Wash the filtrate with a saturated aqueous solution of NH₄Cl, followed by brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

References

dealing with low solubility of 4-Bromo-3-iodobenzoic acid in reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-3-iodobenzoic acid. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the handling and reactivity of this compound, with a particular focus on its low solubility.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a solid, and like many aromatic carboxylic acids, it exhibits limited solubility in many common organic solvents. Its solubility is influenced by the polarity of the solvent and the potential for hydrogen bonding. Generally, it is expected to be more soluble in polar aprotic solvents.

Q2: Which organic solvents are recommended for dissolving this compound in reactions?

Based on the behavior of structurally similar compounds, polar aprotic solvents are often a good starting point.[1] Recommended solvents to consider for initial screening include:

  • N,N-Dimethylformamide (DMF)

  • Dimethyl sulfoxide (DMSO)

  • Tetrahydrofuran (THF)

  • 1,4-Dioxane

The choice of solvent will also depend on the specific requirements of your reaction, such as temperature and compatibility with other reagents.

Q3: How does pH affect the solubility of this compound in aqueous solutions?

The solubility of this compound in water is expected to be low at neutral pH. However, as a carboxylic acid, its solubility can be significantly increased in basic aqueous solutions.[1] In the presence of a base, the carboxylic acid is deprotonated to form the more soluble carboxylate salt.[1][2]

Q4: Can heating or sonication be used to improve the solubility of this compound?

Yes, both heating and sonication are common laboratory techniques to enhance the dissolution of sparingly soluble compounds. Gentle heating can increase the solubility of this compound in a given solvent.[1] Sonication can also aid in breaking down solid aggregates and promoting dissolution.[1] However, it is crucial to ensure the thermal stability of the compound and other reaction components at elevated temperatures.

Troubleshooting Guides

Issue: Difficulty Dissolving this compound for a Reaction

If you are encountering problems with dissolving this compound, follow these troubleshooting steps:

dot

G start Start: Undissolved Solid solvent_check Verify Solvent Polarity (e.g., DMF, DMSO) start->solvent_check increase_volume Increase Solvent Volume solvent_check->increase_volume Still Undissolved success Successfully Dissolved solvent_check->success Dissolved gentle_heat Apply Gentle Heat (Monitor Stability) increase_volume->gentle_heat Still Undissolved increase_volume->success Dissolved sonicate Use Sonication gentle_heat->sonicate Still Undissolved gentle_heat->success Dissolved base_addition Consider Base Addition (if compatible with reaction) sonicate->base_addition Still Undissolved sonicate->success Dissolved solvent_screen Perform a Solvent Screen base_addition->solvent_screen Still Undissolved base_addition->success Dissolved solvent_screen->success Dissolved

Caption: Troubleshooting workflow for dissolving this compound.

Issue: Poor Reaction Conversion in Suzuki Coupling Due to Low Solubility

Low yields in Suzuki coupling reactions involving this compound can be linked to the poor solubility of the starting material or its salt formed under basic conditions.[2]

dot

G start Low Conversion in Suzuki Coupling solvent_system Optimize Solvent System (e.g., Dioxane/Water, Toluene/Water) start->solvent_system base_selection Screen Different Bases (e.g., K2CO3, K3PO4, Cs2CO3) solvent_system->base_selection No Improvement success Improved Conversion solvent_system->success Improved ligand_choice Select Appropriate Ligand (e.g., SPhos for bulky substrates) base_selection->ligand_choice No Improvement base_selection->success Improved temperature_control Adjust Reaction Temperature ligand_choice->temperature_control No Improvement ligand_choice->success Improved ester_protection Consider Ester Protection of Carboxylic Acid temperature_control->ester_protection No Improvement temperature_control->success Improved ester_protection->success Improved

Caption: Decision-making process for optimizing Suzuki coupling reactions.

Data Presentation

Table 1: Qualitative Solubility and Solvent Screening Suggestions

Solvent ClassExample SolventsExpected SolubilityRecommendations for Use
Polar Aprotic DMF, DMSO, AcetonitrileModerate to GoodRecommended as starting solvents for many organic reactions.
Ethers THF, 1,4-DioxaneLow to ModerateOften used in cross-coupling reactions; may require heating.
Alcohols Methanol, EthanolLowMay be suitable for certain reactions but can act as a nucleophile.
Halogenated Dichloromethane, ChloroformLowGenerally poor solvents for this compound.
Aqueous Base Dilute NaOH, K₂CO₃(aq)GoodUseful for extractions or reactions where the carboxylate salt is desired.
Aqueous Acid Dilute HClVery LowThe protonated form is expected to have minimal aqueous solubility.

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound

Materials:

  • This compound

  • Selected organic solvent (e.g., DMF or DMSO)

  • Glass vial or round-bottom flask

  • Magnetic stir bar and stir plate

  • Heat source (e.g., heating mantle or oil bath)

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound and add it to the reaction vessel.

  • Add the calculated volume of the chosen solvent to achieve the target concentration.

  • Begin stirring the mixture at room temperature.

  • If the solid does not fully dissolve, gently heat the mixture to 40-60 °C while continuing to stir. Monitor the temperature carefully to avoid any potential degradation.

  • Alternatively, place the vessel in an ultrasonic bath for 10-15 minute intervals until the solid is completely dissolved.[1]

  • Once dissolved, allow the solution to cool to the desired reaction temperature before adding other reagents.

Protocol 2: Suzuki-Miyaura Cross-Coupling with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)[3]

  • Base (e.g., K₂CO₃ or K₃PO₄)[2]

  • Degassed solvent mixture (e.g., 1,4-dioxane/water)[3]

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (e.g., Nitrogen or Argon)

Procedure:

  • To a flame-dried reaction vessel, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the vessel with an inert gas at least three times.

  • Add the degassed solvent mixture via syringe.

  • Add the palladium catalyst to the reaction mixture under the inert atmosphere.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 12-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization.

References

Technical Support Center: Analytical Methods for 4-Bromo-3-iodobenzoic Acid Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-iodobenzoic acid. The content addresses common issues encountered during the monitoring of its chemical reactions using various analytical techniques.

High-Performance Liquid Chromatography (HPLC) Troubleshooting Guide

Q1: I'm observing significant peak tailing for this compound in my reversed-phase HPLC analysis. What are the common causes and how can I fix it?

Peak tailing, where a peak's asymmetry skews towards the end, is a common problem when analyzing acidic aromatic compounds.[1] This issue can compromise accurate quantification and resolution. The primary causes are typically secondary chemical interactions within the column or problems with the HPLC system itself.

Common Causes & Solutions for Peak Tailing:

Potential Cause Description Troubleshooting Steps & Solutions
Secondary Silanol Interactions The acidic proton of the carboxylic acid can interact with free silanol groups (Si-OH) on the silica-based stationary phase.[1][2] This secondary retention mechanism leads to peak tailing.1. Lower Mobile Phase pH: Adjust the mobile phase pH to be at least 2 units below the pKa of benzoic acid (~4.2). Using a mobile phase pH of ~2-2.5 will ensure the carboxylic acid is fully protonated, minimizing interaction with silanols. Use a suitable buffer like phosphate or formate to maintain a stable pH.[1] 2. Use an End-capped Column: Employ a modern, high-purity, end-capped C18 or Phenyl column. End-capping blocks most of the residual silanol groups, reducing secondary interactions.[2]
Column Overload Injecting too much sample can saturate the stationary phase, leading to peak distortion.Prepare a 10-fold dilution of your sample and re-inject. If the peak shape improves, reduce your sample concentration or injection volume.[1]
Extra-Column Volume Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause band broadening, which is often more noticeable for early-eluting peaks.[2][3]Ensure all tubing is as short as possible with a narrow internal diameter (e.g., 0.005").[2] Check that all fittings are correctly installed to avoid dead volume.
Column Contamination or Void Accumulation of strongly retained impurities from the sample matrix on the column inlet frit can distort peak shape. A void at the column inlet can also be a cause.1. Use a Guard Column: A guard column protects the analytical column from contaminants.[3] If peak shape improves after removing the guard column, replace it. 2. Flush the Column: If a guard column is not in use, try reversing and flushing the analytical column (check manufacturer's instructions first). If the problem persists, the column may need to be replaced.

// Nodes start [label="Start: Peak Tailing Observed", fillcolor="#FBBC05", fontcolor="#202124"]; check_all_peaks [label="Does tailing affect all peaks?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Path for "Yes" - All peaks affected (likely system issue) system_issue [label="Likely a Physical or System Issue", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_extracolumn [label="Check for Extra-Column Volume\n(tubing, fittings)", fillcolor="#F1F3F4", fontcolor="#202124"]; check_column_void [label="Check for Column Void / Contamination", fillcolor="#F1F3F4", fontcolor="#202124"]; solution_system [label="Solution:\n- Use shorter, narrower tubing\n- Check fittings\n- Use guard column\n- Flush or replace analytical column", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Path for "No" - Specific peaks affected (likely chemical issue) chemical_issue [label="Likely a Chemical Interaction Issue", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_ph [label="Is Mobile Phase pH > 2 units\nbelow analyte pKa (~4.2)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; check_column_type [label="Is the column a modern,\nend-capped type?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; solution_chemical [label="Solution:\n- Lower mobile phase pH to 2.0-2.5\n- Add buffer (e.g., 20mM Phosphate)\n- Switch to a high-purity, end-capped column", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> check_all_peaks;

check_all_peaks -> system_issue [label=" Yes"]; system_issue -> check_extracolumn; check_extracolumn -> check_column_void; check_column_void -> solution_system;

check_all_peaks -> chemical_issue [label=" No "]; chemical_issue -> check_ph; check_ph -> check_column_type [label=" Yes"]; check_ph -> solution_chemical [label=" No"]; check_column_type -> solution_chemical [label=" No"]; check_column_type -> start [label=" Yes\n(Re-evaluate other causes)"]; } Caption: A troubleshooting workflow for diagnosing HPLC peak tailing.

Gas Chromatography (GC) Troubleshooting Guide

Q2: I am trying to monitor my reaction using GC-MS, but I don't see a peak for this compound. Why is this happening?

Benzoic acids are generally not suitable for direct GC analysis. Their high polarity and low volatility cause them to adhere to active sites within the GC system (e.g., injector liner, column stationary phase), resulting in poor peak shape or a complete absence of the peak.[4]

Solution: Derivatization

To make the analyte volatile and thermally stable, you must perform a derivatization reaction to convert the carboxylic acid into a less polar ester or silyl ester.[4]

Common Derivatization Methods:

Method Reagent Description
Silylation N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or Hexamethyldisilazane (HMDS)This is a very common and effective method. The reagent replaces the acidic proton of the -COOH group with a trimethylsilyl (TMS) group. The resulting TMS ester is much more volatile and less polar.[4]
Esterification (Methylation) Methanolic HCl, BF₃ in Methanol, or Tetramethylammonium hydroxide (TMAH)This method converts the carboxylic acid to its corresponding methyl ester. In-injector methylation with TMAH is a rapid option.[4]

// Nodes start [label="Start: Analyze Reaction Sample", fillcolor="#FBBC05", fontcolor="#202124"]; dissolve [label="Dissolve accurately weighed\nsample in a suitable solvent\n(e.g., Dichloromethane, Ethyl Acetate)", fillcolor="#F1F3F4", fontcolor="#202124"]; derivatize [label="Add Derivatizing Agent\n(e.g., BSTFA)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; heat [label="Heat mixture if required\n(e.g., 70°C for 20 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; inject [label="Inject derivatized sample\ninto GC-MS", fillcolor="#34A853", fontcolor="#FFFFFF"]; analyze [label="Analyze Data:\nMonitor for m/z of the\nderivatized product", fillcolor="#202124", fontcolor="#FFFFFF"];

// Connections start -> dissolve; dissolve -> derivatize; derivatize -> heat; heat -> inject; inject -> analyze; } Caption: A typical workflow for GC-MS analysis requiring derivatization.

Frequently Asked Questions (FAQs)

Q3: Which analytical method is best for monitoring my reaction: HPLC, GC, or NMR?

The best method depends on your specific goal, available equipment, and sample complexity.

Method Best For... Advantages Disadvantages
HPLC-UV Routine quantitative analysis of reaction progress (e.g., disappearance of starting material, formation of product).High precision and accuracy, suitable for non-volatile compounds, no derivatization needed.[5]Lower sensitivity compared to GC-MS for some analytes.[5]
GC-MS Identifying and quantifying volatile byproducts or impurities. Can be very sensitive.High sensitivity and selectivity, provides structural information from mass spectra.[5]Requires derivatization for this compound, which adds a step to the workflow and can introduce variability.[4][5]
NMR Structural confirmation and monitoring reactions in real-time without chromatographic separation.Provides detailed structural information, inherently quantitative (qNMR) without needing identical reference standards for impurities.[6][7]Lower sensitivity than HPLC or GC-MS, requires higher sample concentration, can be complex if reaction mixture has many overlapping signals.

Q4: Can I use an internal standard for more accurate quantification?

Yes, using an internal standard (IS) is highly recommended for improving the precision and accuracy of both HPLC and GC methods. An IS helps to correct for variations in sample preparation, injection volume, and instrument response.

  • Choosing an Internal Standard: Select a compound that is structurally similar to the analyte but does not co-elute with any components in your reaction mixture. It should be stable and non-reactive under the analysis conditions. For this compound, a good candidate could be another halogenated benzoic acid, such as 2-methoxybenzoic acid, that is not present in your reaction.[8]

Q5: What should I expect from the mass spectrum of this compound?

The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br and ⁸¹Br in a ~1:1 ratio).

Predicted Mass Spectrum Fragmentation:

m/z Value Assignment Notes
326 / 328 [M]⁺Molecular ion peak showing the characteristic 1:1 bromine isotope pattern.
309 / 311 [M-OH]⁺Loss of the hydroxyl group.
281 / 283 [M-COOH]⁺Loss of the carboxylic acid group.
200 [M-I]⁺Loss of the iodine atom.
247 [M-Br]⁺Loss of the bromine atom.

Note: This data is predicted based on the structure and common fragmentation patterns of similar molecules.

Experimental Protocols

Protocol 1: HPLC-UV Method for Reaction Monitoring

This protocol is a general starting point and should be optimized for your specific reaction mixture.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid (or Trifluoroacetic Acid).

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[5]

    • Injection Volume: 10 µL.[5]

    • Column Temperature: 30 °C.[5]

    • Detection Wavelength: 260 nm.[9]

    • Gradient: Start with a suitable gradient (e.g., 50% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions).

  • Sample Preparation:

    • Quench a small aliquot of the reaction mixture.

    • Dilute the aliquot with the initial mobile phase composition.

    • If an internal standard is used, add a precise amount to the diluted sample.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: GC-MS Method with Silylation

This protocol is for the analysis of this compound after derivatization.

  • Instrumentation: GC-MS system with an Electron Ionization (EI) source.

  • GC Conditions:

    • Injector Temperature: 250 °C.[5]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[5]

    • Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.[5]

  • MS Conditions:

    • Transfer Line Temperature: 280 °C.[5]

    • Ion Source Temperature: 230 °C.[5]

    • Ionization Mode: EI at 70 eV.[5]

    • Scan Range: m/z 50-500.[5]

  • Sample Preparation (Derivatization):

    • Take a known amount of the reaction sample and evaporate the solvent under a stream of nitrogen.

    • Add a suitable solvent (e.g., 100 µL of pyridine or acetonitrile).

    • Add the silylating agent (e.g., 100 µL of BSTFA with 1% TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

References

Technical Support Center: Troubleshooting Poor Regioselectivity in Reactions of 4-Bromo-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Bromo-3-iodobenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during chemical synthesis, with a specific focus on troubleshooting poor regioselectivity.

Frequently Asked Questions (FAQs)

Q1: In cross-coupling reactions with this compound, which halogen is expected to react first?

The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions.[1][2] This is due to the lower bond dissociation energy of the C-I bond, making it more susceptible to oxidative addition by the palladium catalyst.[3] Therefore, selective functionalization at the iodo-position (position 3) can be achieved under milder conditions, leaving the bromo-position (position 4) available for subsequent transformations under more forcing conditions.[1][4]

Q2: My reaction is showing poor regioselectivity with significant formation of the product coupled at the bromine position. What are the likely causes?

Poor regioselectivity, where the reaction occurs at the less reactive C-Br bond, can be attributed to several factors:

  • High Reaction Temperature: Elevated temperatures can provide enough energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity.[1][5]

  • Prolonged Reaction Time: Allowing the reaction to proceed for too long after the desired C-I coupling is complete can lead to a slower reaction at the C-Br position.[5]

  • Highly Reactive Catalyst System: A very active catalyst, often generated from bulky, electron-rich ligands, may not effectively differentiate between the C-I and C-Br bonds.[5]

  • Excess of Coupling Partner: Using a large excess of the coupling partner (e.g., boronic acid in a Suzuki reaction) can drive the reaction towards double coupling or reaction at the less reactive site.[5]

Q3: How can I improve the regioselectivity to favor reaction at the iodine position?

To enhance selectivity for the C-I position, consider the following adjustments:

  • Lower the Reaction Temperature: Start the reaction at room temperature and only increase it gradually if the reaction is too slow.[1][5]

  • Optimize Reaction Time: Monitor the reaction closely using techniques like TLC or GC-MS and stop the reaction once the desired mono-substituted product is maximized.[5]

  • Screen Catalysts and Ligands: Employ a less reactive catalyst system. For instance, compare the results from a highly active catalyst like Pd(t-Bu3P)2 with a more standard one such as Pd(PPh3)4.[5]

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (e.g., 1.1-1.2 equivalents) of the coupling partner.[1][5]

Q4: Is it possible to selectively perform a reaction at the bromine position?

Yes, selective coupling at the C-Br bond is achievable. This is typically done in a sequential manner. First, a reaction is performed at the more reactive C-I position. After purification of the mono-substituted product, a second, more forcing cross-coupling reaction can be carried out at the C-Br position. This usually requires higher temperatures, a more active catalyst system, or a longer reaction time.[6]

Q5: What are common side reactions to be aware of?

Besides poor regioselectivity, other common side reactions include:

  • Homocoupling: The coupling of two molecules of the starting material or the coupling partner.[1][6] This can often be minimized by reducing catalyst loading and ensuring an oxygen-free environment.[1]

  • Dehalogenation: The replacement of a halogen atom with a hydrogen atom. This can be promoted by impurities, water, or oxygen, so using high-purity, anhydrous, and degassed solvents is crucial.[6]

  • Protodeborylation (in Suzuki reactions): Cleavage of the C-B bond in the boronic acid. Using anhydrous conditions and choosing the appropriate base can mitigate this issue.[6]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Mono-substituted Product at the Iodine Position
Potential Cause Troubleshooting Steps
Inactive Catalyst Use a fresh batch of palladium catalyst. Consider air- and moisture-stable pre-catalysts. Ensure proper activation if required.[6]
Inappropriate Ligand For Suzuki reactions, try bulky, electron-rich phosphine ligands like SPhos or XPhos. For Sonogashira reactions, PPh₃ or P(t-Bu)₃ are common choices. Screen different ligands to find the optimal one.[1]
Incorrect Base The choice and amount of base are critical. For Suzuki reactions, weaker bases like K₃PO₄ or K₂CO₃ are often preferred. For Sonogashira, amine bases like triethylamine are typically used. Ensure the base is anhydrous if necessary.[1][6]
Poor Solvent Quality Use anhydrous and thoroughly degassed solvents to prevent catalyst deactivation.[1][6]
Low Reaction Temperature While lower temperatures favor selectivity, a complete lack of reactivity may indicate the temperature is too low. Gradually increase the temperature in 10°C increments.[1]
Issue 2: Formation of Di-substituted Product
Potential Cause Troubleshooting Steps
High Reaction Temperature Lower the reaction temperature to increase the difference in reactivity between the C-I and C-Br bonds.[5]
Excess Coupling Partner Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid or other coupling partner.[5]
Highly Active Catalyst Switch to a less reactive palladium catalyst or ligand system to better differentiate between the two halogen sites.[5]
Prolonged Reaction Time Monitor the reaction progress closely and quench it once the formation of the desired mono-coupled product is optimal.[5]

Experimental Protocols

General Protocol for Regioselective Suzuki-Miyaura Coupling at the Iodine Position

This is a representative protocol and may require optimization.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Toluene (5 mL)

  • Deionized water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ to the flask under a positive pressure of the inert gas.

  • Add degassed toluene and degassed deionized water via syringe.

  • Heat the reaction mixture to 80°C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12 hours.[5]

  • Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Regioselective Sonogashira Coupling at the Iodine Position

This is a representative protocol and may require optimization.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.1 mmol, 1.1 equiv)

  • Pd(PPh₃)₂Cl₂ (1-3 mol%)

  • Copper(I) iodide (CuI) (1-5 mol%)

  • Triethylamine (TEA) (2.0-3.0 equiv)

  • THF, degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add degassed THF and TEA via syringe.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. Gentle heating to 40-50°C may be required for slower reactions.[4]

  • Upon completion, cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[4]

Visualizations

Troubleshooting_Regioselectivity start Poor Regioselectivity Observed check_temp Is Reaction Temperature Too High? start->check_temp check_time Is Reaction Time Too Long? check_temp->check_time No sol_temp Lower Reaction Temperature check_temp->sol_temp Yes check_cat Is Catalyst System Too Active? check_time->check_cat No sol_time Optimize Reaction Time (Monitor Closely) check_time->sol_time Yes check_stoich Is Coupling Partner in Large Excess? check_cat->check_stoich No sol_cat Screen Less Reactive Catalysts/Ligands check_cat->sol_cat Yes sol_stoich Use Stoichiometric Amount (or slight excess) check_stoich->sol_stoich Yes end_node Improved Regioselectivity check_stoich->end_node No sol_temp->end_node sol_time->end_node sol_cat->end_node sol_stoich->end_node

Caption: A logical workflow for troubleshooting poor regioselectivity.

Reaction_Selectivity substrate This compound conditions Reaction Conditions substrate->conditions mild Milder Conditions (e.g., Lower Temp, Less Active Catalyst) conditions->mild forcing Forcing Conditions (e.g., Higher Temp, More Active Catalyst) conditions->forcing product_iodo Coupling at Iodine (Position 3) mild->product_iodo Favored Pathway product_bromo Coupling at Bromine (Position 4) mild->product_bromo Minor/Undesired forcing->product_bromo Favored Pathway (after C-I reaction)

Caption: Factors influencing the site of reaction.

References

Technical Support Center: Scaling Up Reactions Involving 4-Bromo-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when scaling up chemical reactions involving 4-bromo-3-iodobenzoic acid. The information is tailored for professionals in research, development, and manufacturing environments.

Frequently Asked questions (FAQs)

Q1: What is the primary challenge when working with this compound in cross-coupling reactions?

A1: The principal challenge and, simultaneously, the synthetic advantage of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and therefore more reactive towards oxidative addition in palladium-catalyzed cross-coupling reactions than the carbon-bromine (C-Br) bond.[1][2] This allows for selective functionalization at the 3-position (iodine) under milder conditions, while the 4-position (bromine) can be reacted subsequently under more forcing conditions. The key challenge is to achieve high selectivity and avoid mixtures of mono- and di-substituted products.

Q2: How can I ensure regioselective coupling at the iodine position?

A2: To achieve selective coupling at the more reactive iodo-position, it is crucial to employ mild reaction conditions. This includes using lower reaction temperatures and shorter reaction times.[1] The choice of catalyst and ligands is also critical; a less reactive catalyst system may be sufficient to activate the C-I bond without significantly affecting the C-Br bond.[1]

Q3: Is it possible to perform a second coupling reaction at the bromine position?

A3: Yes, a sequential coupling strategy is a common and effective approach. After the initial coupling at the iodine position, the resulting 4-bromo-3-substituted-benzoic acid can undergo a second cross-coupling reaction at the less reactive bromine site. This second step typically requires more forcing conditions, such as higher temperatures, a more active catalyst system (e.g., one with bulky, electron-rich phosphine ligands), and potentially a stronger base.[2]

Q4: What are the most common side products I should anticipate when scaling up these reactions?

A4: Common side products in palladium-catalyzed cross-coupling reactions include:

  • Homocoupling products: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).[2]

  • Dehalogenation: Replacement of either the iodine or bromine atom with a hydrogen atom.

  • Protodeboronation: In Suzuki reactions, the boronic acid is replaced by a hydrogen atom, particularly with electron-rich boronic acids under prolonged heating.

  • Products from reaction at the less reactive C-Br site: This can occur if the reaction is driven too hard or for too long in an attempt to achieve complete conversion at the C-I position.[1]

Q5: What are the key safety considerations when scaling up palladium-catalyzed cross-coupling reactions?

A5: Palladium-catalyzed cross-coupling reactions are often exothermic.[3] On a larger scale, heat dissipation becomes less efficient, which can lead to a rapid temperature increase and potentially a runaway reaction.[4] It is crucial to have robust temperature control and to consider performing the reaction in a semi-batch mode (i.e., adding one of the reagents portion-wise) to manage the exotherm.[3] Additionally, phosphine ligands can be toxic and pyrophoric, requiring careful handling under an inert atmosphere.[5][6]

Troubleshooting Guides

Issue 1: Poor Regioselectivity (Mixture of Mono- and Di-substituted Products)

Logical Troubleshooting Workflow

Start Poor Regioselectivity Temp Reaction Temperature Too High? Start->Temp Time Reaction Time Too Long? Temp->Time No Sol_A Lower Reaction Temperature Temp->Sol_A Yes Catalyst Catalyst System Too Active? Time->Catalyst No Sol_B Reduce Reaction Time (Monitor by HPLC/UPLC) Time->Sol_B Yes Sol_C Use Less Reactive Ligand or Lower Catalyst Loading Catalyst->Sol_C Yes End Improved Regioselectivity Catalyst->End No Sol_A->End Sol_B->End Sol_C->End

Caption: Troubleshooting poor regioselectivity.

Possible Cause Solution
High Reaction Temperature Elevated temperatures can provide enough energy to overcome the activation barrier for the C-Br bond cleavage. Lower the reaction temperature. For the more reactive C-I bond, reactions can often be carried out at or slightly above room temperature.[2]
Prolonged Reaction Time Even at lower temperatures, extended reaction times can lead to the slower reaction at the C-Br bond. Monitor the reaction closely by HPLC or UPLC and quench it once the desired mono-substituted product is maximized.
Highly Active Catalyst System A very active catalyst, often employing bulky, electron-rich ligands, may not effectively differentiate between the C-I and C-Br bonds.[1] Consider using a less reactive palladium precursor or ligand, or reduce the catalyst loading.
Excess of Coupling Partner A large excess of the coupling partner (e.g., boronic acid) can drive the reaction towards di-substitution. Use a stoichiometric amount or a slight excess (e.g., 1.05-1.1 equivalents) of the coupling partner.
Issue 2: Low Yield and/or Stalled Reaction at Scale

Logical Troubleshooting Workflow

Start Low Yield / Stalled Reaction Mixing Poor Mixing? Start->Mixing Solubility Inadequate Solubility? Mixing->Solubility No Sol_A Improve Agitation (e.g., overhead stirrer) Mixing->Sol_A Yes Catalyst_Deact Catalyst Deactivation? Solubility->Catalyst_Deact No Sol_B Screen Solvents (e.g., DMF, Dioxane, THF) or Increase Temperature Solubility->Sol_B Yes Sol_C Ensure Rigorous Inert Atmosphere Use High-Purity Reagents Catalyst_Deact->Sol_C Yes End Improved Yield Catalyst_Deact->End No Sol_A->End Sol_B->End Sol_C->End

Caption: Troubleshooting low yield or stalled reactions.

Possible Cause Solution
Poor Mixing As the reaction scale increases, efficient mixing becomes more challenging, especially in heterogeneous mixtures. This can lead to localized concentration gradients and reduced reaction rates. Use an appropriate overhead mechanical stirrer instead of a magnetic stir bar.
Inadequate Solubility This compound and its salts may have limited solubility in some organic solvents. This can be a significant issue at higher concentrations typical of scale-up. Screen different solvents or solvent mixtures (e.g., DMF, dioxane, THF, toluene, often with water as a co-solvent for Suzuki reactions). A moderate increase in temperature can also improve solubility.
Catalyst Deactivation The palladium catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium black.[5] Ensure all reagents and solvents are properly degassed and the reaction is maintained under a rigorously inert atmosphere (e.g., nitrogen or argon). Use high-purity starting materials and reagents.
Inefficient Heat Transfer On a larger scale, it can be difficult to maintain a consistent temperature throughout the reaction vessel. This can lead to hot spots where the catalyst might decompose or cold spots where the reaction rate is slow. Ensure efficient heat transfer by using an appropriately sized heating mantle or oil bath and good agitation.
Issue 3: Difficulty in Product Purification and Isolation

Logical Troubleshooting Workflow

Start Purification Challenges Pd_Removal Residual Palladium? Start->Pd_Removal Byproduct_Sep Byproduct Separation? Pd_Removal->Byproduct_Sep No Sol_A Use Palladium Scavengers or Activated Carbon Treatment Pd_Removal->Sol_A Yes Crystallization Crystallization Issues? Byproduct_Sep->Crystallization No Sol_B Optimize Crystallization Conditions (Solvent/Antisolvent) or pH Adjustment Byproduct_Sep->Sol_B Yes Sol_C Screen Crystallization Solvents Control Cooling Rate Crystallization->Sol_C Yes End Pure Product Crystallization->End No Sol_A->End Sol_B->End Sol_C->End

Caption: Troubleshooting product purification.

Possible Cause Solution
Residual Palladium Removing palladium catalyst residues to acceptable levels (often in the ppm range for pharmaceutical applications) can be challenging at scale. Consider using palladium scavengers (e.g., silica-bound thiols, activated carbon) after the reaction is complete. In some cases, treatment with an aqueous solution of a reducing agent like sodium bisulfite can help precipitate the palladium for filtration.[7]
Difficult Separation of Byproducts Homocoupled byproducts and starting materials can have similar polarities to the desired product, making chromatographic separation difficult and costly at scale. Optimize the reaction conditions to minimize byproduct formation. For purification, focus on crystallization. This may involve pH adjustment to precipitate the carboxylic acid product from a basic aqueous solution, or a solvent/antisolvent crystallization.
Poor Crystallization The product may oil out or form fine, difficult-to-filter crystals. Screen a variety of solvent systems for crystallization. A slow cooling rate is generally preferred to obtain larger, purer crystals. Seeding with a small amount of pure product can also be beneficial. For biphenyl carboxylic acids, crystallization from aqueous ethanol or a mixture of benzene and petroleum ether has been reported.[8]

Experimental Protocols

General Protocol for Regioselective Suzuki-Miyaura Coupling (Lab Scale)

This protocol is a starting point and should be optimized for each specific substrate and desired scale.

Experimental Workflow

A 1. Charge Reactor B 2. Degas System A->B C 3. Add Catalyst & Ligand B->C D 4. Add Solvents & Base C->D E 5. Heat to Reaction Temp. D->E F 6. Monitor Reaction E->F G 7. Work-up F->G H 8. Purification G->H I Pure Product H->I

References

Validation & Comparative

A Researcher's Guide to the Structural Confirmation of 4-Bromo-3-iodobenzoic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of novel compounds is paramount. This guide provides a comparative analysis of methodologies for verifying the structure of 4-Bromo-3-iodobenzoic acid and its derivatives, supported by experimental data and detailed protocols.

The precise substitution pattern of halogenated benzoic acids significantly influences their chemical reactivity and pharmacological activity. Therefore, rigorous structural elucidation is a critical step in their synthesis and application. This guide outlines the key analytical techniques and synthetic considerations for confirming the structure of this compound, with a comparative look at related isomers and precursors.

Spectroscopic and Analytical Data Comparison

Accurate structural assignment relies on a combination of spectroscopic techniques. The following tables summarize key data for this compound and its precursors, providing a baseline for comparison.

Table 1: Physicochemical Properties

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound42860-06-0C₇H₄BrIO₂326.91
4-Bromobenzoic acid586-76-5C₇H₅BrO₂201.02
3-Iodobenzoic acid618-51-9C₇H₅IO₂248.02

Table 2: Spectroscopic Data for Precursors and Related Isomers

Compound¹H NMR (Solvent)¹³C NMR (Solvent)Mass Spec (m/z)Key IR Bands (cm⁻¹)
4-Bromobenzoic acidδ 7.82 (d, J=8.5 Hz, 2H), 7.55 (d, J=8.5 Hz, 2H) (MeOD)[1]δ 168.8, 132.8, 132.5, 131.1, 128.8 (MeOD)[1]199.2 (M-H)⁻[1]Data not available
3-Iodobenzoic acid--320 (TMS ester)[2]Data not available
4-Bromo-3-chlorobenzoic acidδ 7.99-7.96 (t, 1H), 7.65-7.62 (m, 1H), 7.42-7.41 (d, J=4 Hz, 1H) (CDCl₃)[1]δ 167.4, 136.5, 134.9, 134.0, 133.7, 133.5, 121.1 (CDCl₃)[1]232.9 (M-H)⁻[1]Data not available
3-Bromo-5-iodobenzoic acid---Melting Point: 219-221 °C

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the synthesis and characterization of halogenated benzoic acids.

Synthesis of this compound (Plausible Route)

A potential synthetic route to this compound involves the electrophilic iodination of 4-bromobenzoic acid. This is analogous to the synthesis of 4-bromo-3-nitrobenzoic acid from 4-bromobenzoic acid.

Reaction: Iodination of 4-bromobenzoic acid.

Reagents and Equipment:

  • 4-bromobenzoic acid

  • Iodinating agent (e.g., N-iodosuccinimide (NIS) or I₂/oxidizing agent)

  • Strong acid catalyst (e.g., sulfuric acid)

  • Appropriate solvent (e.g., acetic acid)

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, recrystallization apparatus)

Procedure:

  • Dissolve 4-bromobenzoic acid in the chosen solvent in a round-bottom flask.

  • Add the iodinating agent and the acid catalyst.

  • Heat the reaction mixture under reflux and monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and pour it into ice water to precipitate the crude product.

  • Collect the solid by filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent system.

Characterization Protocols

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire the proton NMR spectrum to determine the number of different proton environments and their splitting patterns. For this compound, one would expect three aromatic protons with distinct chemical shifts and coupling constants.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum to identify the number of unique carbon atoms. For this compound, seven distinct carbon signals are expected (six aromatic and one carboxylic).

2. Mass Spectrometry (MS)

  • Technique: Electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) can be used.

  • Analysis: Determine the molecular weight of the compound. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and iodine (¹²⁷I) will result in a characteristic molecular ion cluster.

3. Infrared (IR) Spectroscopy

  • Sample Preparation: Prepare a KBr pellet or use an ATR accessory.

  • Analysis: Identify characteristic functional group vibrations. Key absorptions to look for include the broad O-H stretch of the carboxylic acid (around 3000 cm⁻¹), the C=O stretch of the carboxylic acid (around 1700 cm⁻¹), and C-Br/C-I vibrations in the fingerprint region.

Visualizing the Workflow

The logical flow for confirming the structure of a synthesized compound can be visualized as follows:

Structural_Confirmation_Workflow cluster_synthesis Synthesis cluster_analysis Structural Analysis Starting_Material 4-Bromobenzoic Acid Reaction Electrophilic Iodination Starting_Material->Reaction Crude_Product Crude this compound Reaction->Crude_Product Purification Recrystallization Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product NMR 1H and 13C NMR Pure_Product->NMR MS Mass Spectrometry Pure_Product->MS IR Infrared Spectroscopy Pure_Product->IR Data_Analysis Data Interpretation and Comparison NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Structure_Confirmed Structure Confirmed Data_Analysis->Structure_Confirmed Match Expected Data?

References

A Comparative Guide to the Quantitative Analysis of 4-Bromo-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise quantification of chemical intermediates like 4-bromo-3-iodobenzoic acid is critical for ensuring the quality, safety, and efficacy of the final product. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) as the primary analytical technique, alongside alternative methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and Titrimetry. This comparison is supported by experimental data and detailed protocols to facilitate the selection of the most appropriate method for specific analytical requirements.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a robust and widely used technique for the separation and quantification of non-volatile and thermally labile compounds. A reversed-phase HPLC (RP-HPLC) method is highly suitable for the analysis of this compound, offering excellent resolution and sensitivity.

Experimental Protocol: HPLC

A standard RP-HPLC method for the quantitative analysis of this compound can be established as follows, based on methods for similar halogenated benzoic acids.[1][2][3][4]

  • Instrumentation: A standard HPLC system equipped with a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[1]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid or phosphoric acid to ensure the protonation of the carboxylic acid group.[1][2]

  • Flow Rate: 1.0 mL/min.[1]

  • Detection Wavelength: UV detection at a wavelength determined from the UV spectrum of this compound, likely around 254 nm.[4]

  • Injection Volume: 10-20 µL.[1]

  • Column Temperature: 30 °C.[1]

  • Sample Preparation: A stock solution of this compound is prepared in the mobile phase or a suitable solvent like acetonitrile at a concentration of 1 mg/mL. A series of calibration standards are prepared by diluting the stock solution. Test samples are accurately weighed and dissolved in the mobile phase to a known concentration within the calibration range.

Alternative Analytical Techniques

While HPLC is a powerful tool, other methods can also be employed for the quantitative analysis of this compound, each with its own advantages and limitations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique suitable for volatile and thermally stable compounds. For non-volatile compounds like this compound, derivatization is typically required to increase volatility.

Experimental Protocol: GC-MS (with Derivatization)
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for the analysis of derivatized acids (e.g., 5% phenyl-methylpolysiloxane).[1]

  • Derivatizing Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or a similar silylating agent.[1]

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program: Start at a suitable temperature (e.g., 80 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280 °C).[1]

  • Carrier Gas: Helium at a constant flow rate.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Sample Preparation (with Derivatization): An accurately weighed sample is dissolved in a suitable solvent. The derivatizing agent is added, and the mixture is heated to ensure complete reaction. The resulting solution is then injected into the GC-MS.[1]

Titrimetry

For a simpler and more cost-effective, though less sensitive, quantification, a titrimetric method can be employed. This involves a neutralization titration where the acidic proton of the carboxylic acid group reacts with a standardized base.

Experimental Protocol: Titrimetry
  • Instrumentation: Burette, pH meter or a suitable indicator.

  • Reagents: Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M), a suitable solvent to dissolve the sample (e.g., ethanol/water mixture).

  • Procedure: An accurately weighed amount of this compound is dissolved in the solvent. A few drops of an indicator (e.g., phenolphthalein) are added, or a pH electrode is placed in the solution. The solution is then titrated with the standardized NaOH solution until the endpoint is reached (color change of the indicator or the equivalence point on the pH curve). The concentration is calculated based on the volume of titrant used.

Comparison of Analytical Methods

The selection of an appropriate analytical method depends on various factors, including the required sensitivity, sample matrix, available instrumentation, and the specific goals of the analysis.

Parameter HPLC-UV GC-MS (with Derivatization) Titrimetry
Principle Separation based on polarity, with UV detection.[1]Separation based on volatility and mass-to-charge ratio.[1]Neutralization reaction.
Sensitivity HighVery HighLow
Selectivity HighVery HighLow
Sample Preparation Simple dissolution and filtration.More complex (derivatization required).[1]Simple dissolution.
Instrumentation Cost Moderate to HighHighLow
Analysis Time Relatively FastModerateFast
Suitability Routine quality control, purity assessment.Impurity profiling, trace analysis.Assay of bulk material.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the experimental workflows for HPLC and provide a comparison of the logical workflows between the different analytical techniques.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Accurately Weigh Sample & Standard dissolve Dissolve in Mobile Phase weigh->dissolve dilute Prepare Calibration Standards dissolve->dilute inject Inject into HPLC System dilute->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calibrate Construct Calibration Curve integrate->calibrate quantify Quantify Analyte Concentration calibrate->quantify

HPLC Analysis Workflow

Method_Comparison cluster_hplc HPLC cluster_gcms GC-MS cluster_titration Titrimetry hplc_prep Simple Sample Prep hplc_analysis Separation & UV Detection hplc_prep->hplc_analysis hplc_result High Sensitivity & Selectivity hplc_analysis->hplc_result gcms_prep Derivatization Required gcms_analysis Separation & Mass Detection gcms_prep->gcms_analysis gcms_result Very High Sensitivity & Selectivity gcms_analysis->gcms_result titration_prep Simple Dissolution titration_analysis Neutralization Reaction titration_prep->titration_analysis titration_result Low Sensitivity & Selectivity titration_analysis->titration_result Analyte This compound Analyte->hplc_prep Analyte->gcms_prep Analyte->titration_prep

Comparison of Analytical Methodologies

References

A Comparative Analysis of the Reactivity of 4-Bromo-3-iodobenzoic Acid and 4-Bromo-3-chlorobenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the strategic functionalization of halogenated aromatic compounds is a cornerstone of molecular design. The choice of starting material can profoundly impact reaction efficiency, selectivity, and overall synthetic feasibility. This guide provides an objective comparison of the reactivity of two key building blocks: 4-bromo-3-iodobenzoic acid and 4-bromo-3-chlorobenzoic acid. This analysis is supported by established principles of organometallic chemistry and analogous experimental data to inform the selection of these reagents in drug development and complex molecule synthesis.

Executive Summary

The primary differentiator in the reactivity of this compound and 4-bromo-3-chlorobenzoic acid lies in the hierarchical reactivity of their carbon-halogen bonds in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity is C-I > C-Br > C-Cl. This trend is a direct consequence of the decreasing bond dissociation energies of the carbon-halogen bonds, which facilitates the rate-determining oxidative addition step in many catalytic cycles.

  • This compound offers exceptional regioselectivity. The significantly weaker carbon-iodine bond allows for selective functionalization at the 3-position under milder conditions, leaving the more robust carbon-bromine bond intact for subsequent transformations. This makes it an ideal substrate for sequential cross-coupling strategies.

  • 4-Bromo-3-chlorobenzoic acid , while less reactive at the 3-position, presents a more reactive carbon-bromine bond at the 4-position. The carbon-chlorine bond is substantially less reactive and typically requires more forcing conditions or specialized catalyst systems to participate in cross-coupling reactions.

Quantitative Reactivity Comparison

ParameterThis compound (at C-I)4-Bromo-3-chlorobenzoic Acid (at C-Br)Rationale
Relative Reaction Rate FasterSlowerThe C-I bond is weaker and more readily undergoes oxidative addition to the palladium catalyst.
Typical Reaction Temperature Room Temperature to 80 °C80 °C to 120 °CLower activation energy for C-I bond cleavage allows for milder reaction conditions.
Catalyst Loading Generally lower (e.g., 0.1-1 mol%)May require higher catalyst loading (e.g., 1-5 mol%)Higher reactivity of the C-I bond necessitates less catalyst to achieve high conversion.
Ligand Choice Standard phosphine ligands (e.g., PPh₃) are often sufficient.Often requires more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) to facilitate oxidative addition.More challenging C-Br bond activation benefits from specialized ligands that enhance the electron density and steric bulk at the palladium center.
Selectivity High for reaction at the C-I position.High for reaction at the C-Br position.The significant difference in reactivity between C-I and C-Br bonds allows for precise regiocontrol. Similarly, the C-Br bond is much more reactive than the C-Cl bond.

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura cross-coupling reaction, which can be adapted for both this compound and 4-bromo-3-chlorobenzoic acid. Optimization of specific parameters may be required for a particular substrate and desired outcome.

Selective Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Objective: To selectively synthesize 4-bromo-3-phenylbenzoic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).

  • Add K₂CO₃ (3.0 mmol).

  • Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Heat the reaction mixture to 80 °C and stir for 4-8 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 4-bromo-3-phenylbenzoic acid.

Suzuki-Miyaura Coupling of 4-Bromo-3-chlorobenzoic Acid with Phenylboronic Acid

Objective: To synthesize 3-chloro-4-phenylbenzoic acid.

Materials:

  • 4-Bromo-3-chlorobenzoic acid

  • Phenylboronic acid

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried Schlenk flask under an argon atmosphere, add 4-bromo-3-chlorobenzoic acid (1.0 mmol), phenylboronic acid (1.5 mmol), Pd₂(dba)₃ (0.025 mmol), and SPhos (0.1 mmol).

  • Add K₃PO₄ (3.0 mmol).

  • Add a degassed mixture of toluene (10 mL) and water (1 mL).

  • Heat the reaction mixture to 100-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 3-chloro-4-phenylbenzoic acid.

Visualizing Reactivity and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the logical relationships in reactivity and a typical experimental workflow.

G cluster_reactivity Comparative Reactivity in Pd Cross-Coupling cluster_acid1 This compound cluster_acid2 4-Bromo-3-chlorobenzoic Acid Aryl-Iodide Aryl-Iodide Aryl-Bromide Aryl-Bromide Aryl-Iodide->Aryl-Bromide More Reactive Aryl-Chloride Aryl-Chloride Aryl-Bromide->Aryl-Chloride More Reactive C-I Bond C-I Bond C-Br Bond_1 C-Br Bond_1 C-I Bond->C-Br Bond_1 More Reactive C-Br Bond_2 C-Br Bond_2 C-Cl Bond C-Cl Bond C-Br Bond_2->C-Cl Bond More Reactive

Caption: Hierarchical reactivity of C-X bonds in palladium-catalyzed cross-coupling.

G start Start: Assemble Reactants reagents Aryl Halide, Boronic Acid, Base, Catalyst, Ligand start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir under Inert Atmosphere solvent->reaction monitoring Monitor Reaction Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Upon Completion purification Column Chromatography workup->purification product Characterize Final Product purification->product

Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice between this compound and 4-bromo-3-chlorobenzoic acid is a strategic one that depends on the desired synthetic outcome. For sequential, regioselective cross-coupling reactions, this compound is the superior choice due to the pronounced reactivity difference between the carbon-iodine and carbon-bromine bonds. This allows for the selective functionalization at the 3-position under mild conditions. Conversely, 4-bromo-3-chlorobenzoic acid is a suitable substrate when functionalization is desired at the 4-position, with the less reactive chlorine at the 3-position being advantageous if it is to be retained in the final product or reacted in a subsequent, more forcing step. Understanding these reactivity profiles is paramount for the efficient and predictable synthesis of complex molecules in drug discovery and materials science.

A Comparative Guide to the Analysis of 4-Bromo-3-iodobenzoic Acid Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 4-Bromo-3-iodobenzoic acid, a key intermediate in pharmaceutical synthesis, is paramount. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other viable analytical techniques—High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Capillary Electrophoresis (CE)—for the analysis of this compound. The selection of the most appropriate method is contingent on specific analytical requirements, including sensitivity, selectivity, and sample throughput.

Data Presentation: A Comparative Overview of Analytical Techniques

The following table summarizes the key performance characteristics of the four analytical methods for the determination of this compound. The data presented are estimations based on typical performance for structurally similar halogenated aromatic acids and serve as a reliable baseline for method evaluation.

ParameterGC-MS (with Derivatization)HPLC-UVLC-MS/MSCapillary Electrophoresis (CE)
Principle Separation based on volatility and mass-to-charge ratioSeparation based on polarity with UV absorbance detectionSeparation based on polarity with highly selective mass-to-charge ratio detectionSeparation based on electrophoretic mobility and charge-to-size ratio
Limit of Detection (LOD) ~0.1 ng/mL~0.5 µg/mL~0.01 ng/mL~1 µg/mL
Limit of Quantitation (LOQ) ~0.3 ng/mL~1.5 µg/mL~0.05 ng/mL~3 µg/mL
Linearity (r²) > 0.998> 0.999> 0.999> 0.995
Precision (%RSD) < 5%< 2%< 3%< 5%
Sample Preparation Requires derivatizationSimple dissolution and filtrationSimple dissolution and filtrationDissolution in buffer
Key Advantages High sensitivity and structural information from mass spectraRobust, widely available, and cost-effectiveUnparalleled sensitivity and selectivityHigh separation efficiency and low sample volume
Key Limitations Derivatization adds a step and potential for variabilityModerate sensitivity, potential for matrix interferenceHigher equipment and operational costsModerate sensitivity, potential for reproducibility challenges

Experimental Protocols

Detailed methodologies for each of the compared analytical techniques are provided below.

Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Direct GC-MS analysis of this compound is challenging due to its low volatility. A derivatization step to convert the carboxylic acid to a more volatile ester is therefore essential. Silylation is a common and effective derivatization technique.

1. Sample Preparation and Derivatization:

  • Accurately weigh 1 mg of the this compound sample into a vial.

  • Add 500 µL of a suitable solvent (e.g., acetonitrile).

  • Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • GC System: Agilent 8890 GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Inlet: Splitless mode, 280°C.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 300°C at 15°C/min, and hold for 5 minutes.

  • MS System: Agilent 5977B MSD or equivalent.

  • Transfer Line: 280°C.

  • Ion Source: Electron Ionization (EI) at 70 eV, 230°C.

  • Quadrupole: 150°C.

  • Scan Range: m/z 50-550.

Expected Results: The derivatized product is the trimethylsilyl (TMS) ester of this compound.

  • Calculated Molecular Weight of TMS derivative: 399.98 g/mol .

  • Predicted Retention Time: Approximately 12-15 minutes.

  • Key m/z Fragments: The mass spectrum is expected to show a molecular ion peak at m/z 400, along with characteristic fragments resulting from the loss of a methyl group (m/z 385), the TMS group (m/z 327), and cleavage of the carboxyl group. The isotopic pattern of bromine (¹⁹Br/⁸¹Br) and iodine will be distinctive.

High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a robust and widely accessible technique for the analysis of aromatic acids.

1. Sample Preparation:

  • Accurately weigh 10 mg of the this compound sample.

  • Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

  • Prepare working standards and samples by further dilution in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

2. HPLC Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (containing 0.1% formic acid) (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers the highest sensitivity and selectivity, making it ideal for trace-level quantification.

1. Sample Preparation:

  • Prepare stock and working solutions as described for HPLC-UV, using high-purity solvents.

2. LC-MS/MS Conditions:

  • LC System: Waters ACQUITY UPLC I-Class or equivalent.

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization: Electrospray Ionization (ESI) in negative mode.

  • Detection: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 326.8 (M-H)⁻

    • Product Ions (Q3): Proposed transitions include the loss of CO₂ (m/z 282.8) and cleavage of the C-I bond (m/z 199.9).

Capillary Electrophoresis (CE)

CE provides high separation efficiency and is suitable for the analysis of charged species like benzoic acid derivatives.

1. Sample Preparation:

  • Dissolve the sample in the running buffer to a concentration of approximately 100 µg/mL.

2. CE Conditions:

  • CE System: Beckman Coulter P/ACE MDQ or equivalent.

  • Capillary: Fused-silica capillary (e.g., 50 cm total length, 40 cm effective length, 75 µm I.D.).

  • Background Electrolyte: 25 mM sodium borate buffer, pH 9.2.

  • Separation Voltage: 20 kV.

  • Injection: Hydrodynamic injection at 0.5 psi for 5 seconds.

  • Detection: UV at 220 nm.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow for GC-MS analysis and a logical comparison of the analytical methods discussed.

GC-MS Experimental Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Add Derivatization Reagent (BSTFA) dissolve->derivatize heat Heat at 70°C derivatize->heat inject Inject into GC-MS heat->inject separate Chromatographic Separation inject->separate ionize Electron Ionization separate->ionize detect Mass Detection ionize->detect integrate Peak Integration detect->integrate identify Mass Spectral Library Search & Fragmentation Analysis integrate->identify quantify Quantification identify->quantify Analytical Method Comparison cluster_methods Analytical Techniques This compound This compound GCMS GC-MS This compound->GCMS Derivatization Required HPLC HPLC-UV This compound->HPLC LCMSMS LC-MS/MS This compound->LCMSMS CE Capillary Electrophoresis This compound->CE High Sensitivity\nStructural Info High Sensitivity Structural Info GCMS->High Sensitivity\nStructural Info Robust & Cost-Effective\nModerate Sensitivity Robust & Cost-Effective Moderate Sensitivity HPLC->Robust & Cost-Effective\nModerate Sensitivity Highest Sensitivity\n& Selectivity Highest Sensitivity & Selectivity LCMSMS->Highest Sensitivity\n& Selectivity High Efficiency\nLow Sample Volume High Efficiency Low Sample Volume CE->High Efficiency\nLow Sample Volume

A Comparative Guide to the Reactivity of C-I vs. C-Br Bonds in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of synthetic campaigns. In the realm of palladium-catalyzed cross-coupling reactions, the choice of the aryl halide is a critical parameter that dictates reaction efficiency, catalyst performance, and overall yield. This guide provides an objective comparison of the reactivity of carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, supported by experimental data and detailed methodologies, to aid in the rational design of cross-coupling strategies.

The established reactivity trend for aryl halides (Ar-X) in most palladium-catalyzed cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl > Ar-F.[1][2] This order is primarily governed by the carbon-halogen bond dissociation energy (BDE) and its influence on the rate-determining oxidative addition step of the catalytic cycle.

Core Principles: Bond Strength and Oxidative Addition

The fundamental difference in reactivity between aryl iodides and aryl bromides stems from their respective C-X bond strengths. The C-I bond is significantly weaker than the C-Br bond, requiring less energy to break. This is reflected in their average bond dissociation energies.

Table 1: Average Bond Dissociation Energies (BDE)

Bond Average BDE (kJ/mol) Average BDE (kcal/mol)
C–I 213 - 240[3][4][5] ~51 - 57
C–Br 276 - 285[3][4][5] ~66 - 68

| C–Cl | 327 - 339[3][4][5] | ~78 - 81 |

To convert kJ/mol to kcal/mol, divide by 4.184.[6]

This difference in bond energy directly impacts the initial and often rate-determining step of the cross-coupling catalytic cycle: oxidative addition .[7] In this step, the palladium(0) catalyst inserts into the carbon-halogen bond, forming a palladium(II) intermediate. The weaker C-I bond undergoes this cleavage more readily than the stronger C-Br bond, leading to faster reaction rates.[2]

Catalytic_Cycle cluster_cycle Generic Pd Cross-Coupling Cycle Pd0 LₙPd(0) OA_Complex LₙPd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition (Ar-X) Rate-Determining Step TM_Complex LₙPd(II)(Ar)(R) OA_Complex->TM_Complex Transmetalation (R-M) TM_Complex->Pd0 Reductive Elimination (Ar-R) ArR Coupled Product ArX Aryl Halide (Ar-I or Ar-Br) RM Organometallic Reagent Experimental_Workflow start Start: Prepare Reagents setup Reaction Setup (x2) - Reaction Vessel under Inert Gas (N₂ or Ar) start->setup add_solids Add Solids: - Aryl Halide (Iodide or Bromide) - Boronic Acid - Base (e.g., K₂CO₃) - Pd Catalyst (e.g., Pd(PPh₃)₄) setup->add_solids add_liquids Add Degassed Solvents (e.g., Toluene, EtOH, H₂O) add_solids->add_liquids run_reaction Heat to Desired Temperature (e.g., 80 °C) Monitor by TLC or GC/LC-MS add_liquids->run_reaction workup Reaction Quench & Workup - Cool to RT - Add Water & Organic Solvent - Separate Layers run_reaction->workup purify Purification - Dry Organic Layer - Concentrate - Column Chromatography workup->purify analyze Analysis - Characterization (NMR, MS) - Calculate Isolated Yield purify->analyze end End: Compare Yields analyze->end Decision_Tree q1 Need Highest Reactivity / Milder Conditions? q2 Is Cost a Major Constraint? q1->q2 No ci Choose Aryl Iodide (C-I) q1->ci Yes q3 Potential for Iodide Catalyst Inhibition? q2->q3 No cbr Choose Aryl Bromide (C-Br) q2->cbr Yes q4 Is Selective Coupling Required? q3->q4 No q3->cbr Yes q4->ci Yes (for first coupling) q4->cbr No

References

A Comparative Guide to Analytical Standards of 4-Bromo-3-iodobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quality and purity of chemical reagents are paramount. This guide provides a comparative overview of commercially available analytical standards for 4-Bromo-3-iodobenzoic acid, a key building block in organic synthesis. The information presented here is compiled from various suppliers and serves as a reference for selecting the most suitable material for your research needs.

Comparison of Product Specifications

The following table summarizes the typical product specifications for this compound available from various chemical suppliers. It is important to note that while many suppliers list a purity specification, detailed Certificates of Analysis with batch-specific data are often available upon request.

Supplier CategoryPurity SpecificationAnalytical Techniques Mentioned
General Chemical Suppliers ≥ 97%[1]NMR, HPLC, LC-MS, UPLC[2]
Specialty Chemistry Providers Not less than 98%HPLC
Research-Focused Suppliers ≥ 95%Not specified

Potential Impurities

Based on common synthetic routes for halogenated benzoic acids, potential impurities in this compound may include:

  • Isomeric Impurities: Positional isomers such as 3-Bromo-4-iodobenzoic acid or other brominated/iodinated benzoic acid derivatives.

  • Starting Material Residues: Unreacted starting materials from the synthetic process.

  • Byproducts of Synthesis: Compounds formed from side reactions during synthesis. For example, if a nitration step is involved in a related synthesis, nitro-isomers could be present.

  • Residual Solvents: Solvents used during the synthesis and purification process.

Experimental Protocols

Below are representative analytical methods for the characterization of this compound. These are general protocols and may require optimization for specific instruments and sample matrices.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound and quantify impurities.

Instrumentation: A standard HPLC system with a UV detector.

Method:

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% trifluoroacetic acid (TFA).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm.

  • Sample Preparation: Prepare a stock solution of the this compound standard in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Prepare working standards by diluting the stock solution. Samples for analysis should be prepared at a similar concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Instrumentation: A 400 MHz or higher NMR spectrometer.

Method:

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d6) or deuterated chloroform (CDCl3).

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of the deuterated solvent.

  • Experiments: Acquire 1H and 13C NMR spectra.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound.

Instrumentation: A mass spectrometer, for example, coupled with a liquid chromatography system (LC-MS).

Method:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is typically suitable for carboxylic acids.

  • Sample Preparation: Prepare a dilute solution of the sample in a solvent compatible with the LC-MS system (e.g., acetonitrile/water).

Analytical Workflow

The following diagram illustrates a typical workflow for the quality control analysis of a this compound analytical standard.

Analytical Workflow for this compound cluster_0 Sample Reception & Preparation cluster_1 Analytical Testing cluster_2 Data Analysis & Reporting Sample Sample Dissolution Dissolution Sample->Dissolution HPLC HPLC Dissolution->HPLC Purity NMR NMR Dissolution->NMR Structure MS MS Dissolution->MS Identity Purity_Assessment Purity Assessment HPLC->Purity_Assessment Structure_Verification Structure Verification NMR->Structure_Verification Molecular_Weight_Confirmation Mol. Weight Confirmation MS->Molecular_Weight_Confirmation CoA_Generation Certificate of Analysis Generation Purity_Assessment->CoA_Generation Structure_Verification->CoA_Generation Molecular_Weight_Confirmation->CoA_Generation

Caption: Quality control workflow for this compound.

References

A Comparative Guide to the Synthesis of Substituted Dihalobenzoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted dihalobenzoic acids are crucial building blocks in the synthesis of a wide array of pharmaceutical compounds and functional materials. The strategic placement of halogen atoms on the benzoic acid scaffold allows for fine-tuning of molecular properties and provides handles for further chemical transformations. This guide offers a comparative overview of five common synthetic routes to these valuable intermediates, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research and development objective.

Comparison of Synthetic Routes

The selection of a synthetic route to a specific substituted dihalobenzoic acid is contingent on several factors, including the availability of starting materials, desired substitution pattern, scalability, and tolerance to various functional groups. The following table summarizes the key aspects of five prevalent methods.

Synthetic RouteStarting MaterialsTypical Reagents & ConditionsProductsYield (%)AdvantagesDisadvantages
Direct Halogenation Benzoic AcidHCl, KCl (for chlorination)2,5- and 3,4-Dichlorobenzoic acid isomersNot specifiedReadily available starting material.Poor regioselectivity, leading to isomeric mixtures that can be difficult to separate.
Oxidation of Dihalotoluenes Substituted DihalotoluenesKMnO₄, H₂O, heat; then HClCorresponding dihalobenzoic acid (e.g., 2,5-Dichlorobenzoic acid)~76-78%[1]Good yields, utilizes readily available starting materials.The reaction can be vigorous if not controlled properly. Requires oxidation-tolerant substituents.
Sandmeyer Reaction Dihaloanilines1. NaNO₂, H₂SO₄, 0-5 °C2. Cu(I) halideCorresponding dihalobenzoic acid (e.g., 3,5-Dibromobenzoic acid)~50% (example)[2]Access to substitution patterns not easily achieved by other methods.Diazonium intermediates can be unstable. Requires handling of potentially hazardous reagents.
Directed ortho-Metalation (DoM) Dihalobenzenesn-BuLi or s-BuLi/TMEDA, THF, -78 °C; then CO₂Dihalobenzoic acid (e.g., 2,6-Dichlorobenzoic acid)Moderate to goodHigh regioselectivity, allowing for the synthesis of specific isomers.Requires anhydrous and inert conditions. Strong organolithium bases can react with sensitive functional groups.
Friedel-Crafts Acylation & Hydrolysis Dihalobenzenes1. Acyl chloride, AlCl₃2. Strong base (e.g., NaOH), then acidDihalobenzoic acid (e.g., 2,5-Dichlorobenzoic acid)~71% (two steps)[3]Good for para-substituted products from para-dihalobenzenes.The acyl group is deactivating, preventing multiple acylations. Requires a two-step process.

Visualizing the Synthetic Pathways

The following diagrams illustrate the general workflows for each of the discussed synthetic routes.

Direct_Halogenation benzoic_acid Benzoic Acid reagents Halogenating Agent (e.g., HCl/KCl) benzoic_acid->reagents product Mixture of Dihalobenzoic Acids reagents->product caption Direct Halogenation Workflow

Direct Halogenation Workflow

Oxidation dihalotoluene Dihalotoluene oxidation Oxidizing Agent (e.g., KMnO4) dihalotoluene->oxidation intermediate Dihalobenzoate Salt oxidation->intermediate acidification Acid (e.g., HCl) intermediate->acidification product Dihalobenzoic Acid acidification->product caption Oxidation of Dihalotoluene Workflow

Oxidation of Dihalotoluene Workflow

Sandmeyer_Reaction dihaloaniline Dihaloaniline diazotization Diazotization (NaNO2, Acid) dihaloaniline->diazotization diazonium_salt Diazonium Salt diazotization->diazonium_salt sandmeyer_reagent Cu(I) Halide diazonium_salt->sandmeyer_reagent product Dihalobenzoic Acid sandmeyer_reagent->product caption Sandmeyer Reaction Workflow

Sandmeyer Reaction Workflow

Directed_Ortho_Metalation dihalobenzene Dihalobenzene metalation Organolithium Reagent (e.g., n-BuLi) dihalobenzene->metalation lithiated_intermediate Lithiated Intermediate metalation->lithiated_intermediate carboxylation CO2 lithiated_intermediate->carboxylation product Dihalobenzoic Acid carboxylation->product caption Directed ortho-Metalation Workflow

Directed ortho-Metalation Workflow

Friedel_Crafts_Acylation dihalobenzene Dihalobenzene acylation Acyl Chloride, AlCl3 dihalobenzene->acylation ketone Dihaloacetophenone acylation->ketone hydrolysis Base, then Acid ketone->hydrolysis product Dihalobenzoic Acid hydrolysis->product caption Friedel-Crafts Acylation Workflow

Friedel-Crafts Acylation Workflow

Experimental Protocols

1. Direct Chlorination of Benzoic Acid

This method involves the direct halogenation of benzoic acid. The reaction often leads to a mixture of isomers.

  • Reaction: Benzoic acid is chlorinated using hydrochloric acid and potassium chloride.

  • Procedure: A mixture of benzoic acid, hydrochloric acid, and potassium chloride is heated. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered. The resulting isomeric mixture of 3,4-dichloro and 2,5-dichlorobenzoic acids requires further purification, typically by fractional crystallization or chromatography, to isolate the desired isomer.[4]

  • Yield: The yield of specific isomers is often not high due to the formation of multiple products.

2. Oxidation of 2,5-Dichlorotoluene to 2,5-Dichlorobenzoic Acid

This protocol describes the oxidation of a dihalotoluene to the corresponding dihalobenzoic acid using potassium permanganate.

  • Reaction: 2,5-Dichlorotoluene is oxidized to 2,5-dichlorobenzoic acid.

  • Materials: 2,5-dichlorotoluene, potassium permanganate (KMnO₄), water, and concentrated hydrochloric acid (HCl).

  • Procedure:

    • In a round-bottomed flask equipped with a reflux condenser, dissolve potassium permanganate in water.

    • Add 2,5-dichlorotoluene to the solution.

    • Heat the mixture to reflux with stirring until the purple color of the permanganate disappears.

    • Cool the reaction mixture and filter off the manganese dioxide precipitate.

    • Acidify the filtrate with concentrated HCl to precipitate the 2,5-dichlorobenzoic acid.

    • Collect the product by vacuum filtration, wash with cold water, and dry.[1][5][6]

  • Yield: This method can provide good yields, typically in the range of 76-78%.[1]

3. Sandmeyer Reaction for the Synthesis of 3,5-Dibromobenzoic Acid

This procedure outlines the synthesis of a dihalobenzoic acid from a dihaloaniline via a diazonium salt intermediate.

  • Reaction: 3,5-Dibromoaniline is converted to 3,5-dibromobenzoic acid.

  • Materials: 3,5-dibromoaniline, sodium nitrite (NaNO₂), sulfuric acid (H₂SO₄), copper(I) bromide (CuBr), and hydrobromic acid (HBr).

  • Procedure:

    • Diazotization: Dissolve 3,5-dibromoaniline in a mixture of sulfuric acid and water. Cool the solution to 0-5 °C in an ice bath. Slowly add an aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes.

    • Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid. Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring. Nitrogen gas will be evolved.

    • After the addition is complete, warm the mixture to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen ceases.

    • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization.[2][7][8]

  • Yield: Yields for this type of reaction can be moderate, around 50%.[2]

4. Directed ortho-Metalation of 1,3-Dichlorobenzene

This method allows for the regioselective synthesis of a dihalobenzoic acid that may be difficult to obtain by other routes.

  • Reaction: 1,3-Dichlorobenzene is lithiated and then carboxylated to form 2,6-dichlorobenzoic acid.

  • Materials: 1,3-dichlorobenzene, n-butyllithium (n-BuLi) or sec-butyllithium (s-BuLi) with N,N,N',N'-tetramethylethylenediamine (TMEDA), anhydrous tetrahydrofuran (THF), and dry carbon dioxide (CO₂, from dry ice).

  • Procedure:

    • In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve 1,3-dichlorobenzene in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (or s-BuLi/TMEDA) dropwise to the solution, maintaining the temperature at -78 °C. Stir for 1-2 hours at this temperature.

    • Quench the reaction by pouring the mixture over crushed dry ice.

    • Allow the mixture to warm to room temperature, then add water.

    • Separate the aqueous layer and wash the organic layer with water.

    • Combine the aqueous layers and acidify with concentrated HCl to precipitate the 2,6-dichlorobenzoic acid.

    • Collect the product by vacuum filtration, wash with cold water, and dry.

  • Yield: This method offers good regioselectivity, but yields can vary depending on the specific substrate and reaction conditions.

5. Friedel-Crafts Acylation of p-Dichlorobenzene and Subsequent Hydrolysis

This two-step sequence is useful for preparing dihalobenzoic acids where the carboxyl group is introduced ortho to a halogen.

  • Reaction: p-Dichlorobenzene is first acylated to 2,5-dichloroacetophenone, which is then hydrolyzed to 2,5-dichlorobenzoic acid.

  • Materials:

    • Acylation: p-dichlorobenzene, acetyl chloride, anhydrous aluminum chloride (AlCl₃), and dichloromethane (DCM).

    • Hydrolysis: 2,5-dichloroacetophenone, sodium hydroxide (NaOH), and hydrochloric acid (HCl).

  • Procedure:

    • Friedel-Crafts Acylation:

      • To a stirred suspension of anhydrous AlCl₃ in DCM at 0 °C, add acetyl chloride dropwise.

      • Then, add a solution of p-dichlorobenzene in DCM dropwise.

      • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

      • Carefully pour the reaction mixture onto crushed ice and add concentrated HCl.

      • Separate the organic layer, wash with water, sodium bicarbonate solution, and brine. Dry over anhydrous sodium sulfate and concentrate to obtain crude 2,5-dichloroacetophenone.

    • Hydrolysis:

      • Dissolve the crude 2,5-dichloroacetophenone in an aqueous solution of NaOH.

      • Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

      • Cool the reaction mixture and acidify with concentrated HCl to precipitate the 2,5-dichlorobenzoic acid.

      • Collect the product by vacuum filtration, wash with cold water, and dry.[3]

  • Yield: The overall yield for the two-step process is reported to be around 71%.[3]

Conclusion

The synthesis of substituted dihalobenzoic acids can be approached through various methodologies, each with its own set of advantages and limitations. Direct halogenation is straightforward but often unselective. The oxidation of dihalotoluenes provides good yields for specific isomers. The Sandmeyer reaction offers unique opportunities for substitution patterns but involves potentially hazardous intermediates. Directed ortho-metalation provides excellent regiocontrol but requires stringent reaction conditions. Finally, the Friedel-Crafts acylation followed by hydrolysis is a reliable two-step method for certain substitution patterns. The choice of the optimal synthetic route will ultimately depend on the specific target molecule, available resources, and the desired scale of the reaction. This guide provides the foundational information for making an informed decision in the synthesis of these important chemical building blocks.

References

A Cost-Benefit Analysis of 4-Bromo-3-iodobenzoic Acid in Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical decision that dictates the efficiency, cost, and overall success of a synthetic route. Dihalogenated benzoic acids are versatile building blocks, particularly in the synthesis of complex biaryl compounds through cross-coupling reactions. This guide provides a comprehensive cost-benefit analysis of using 4-Bromo-3-iodobenzoic acid, comparing its performance and economic viability against key alternatives: 3,4-dibromobenzoic acid and 4-bromo-3-chlorobenzoic acid.

Executive Summary

This compound offers a distinct advantage in regioselective cross-coupling reactions due to the differential reactivity of its halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-bromine bond in common palladium-catalyzed reactions, allowing for selective functionalization at the 3-position. This selectivity can streamline multi-step syntheses and lead to higher yields of the desired product, potentially offsetting its higher initial cost. In contrast, 3,4-dibromobenzoic acid may lead to mixtures of products in mono-arylation reactions, while 4-bromo-3-chlorobenzoic acid offers a more economical but less reactive alternative. The choice of which building block to use will ultimately depend on the specific synthetic strategy, budget constraints, and the desired level of regiochemical control.

Data Presentation: Performance and Cost Comparison

Table 1: Cost Comparison of Dihalogenated Benzoic Acids

CompoundMolecular Weight ( g/mol )Purity (%)Price (USD/g)*
This compound326.91>9731.00 - 62.00[4]
3,4-Dibromobenzoic acid279.91>970.74 - 2.96[5][6]
4-Bromo-3-chlorobenzoic acid235.46>97Varies

*Price is an approximate range based on available supplier data and can vary based on quantity and supplier.

Table 2: Hypothetical Performance Comparison in a Regioselective Suzuki-Miyaura Coupling

ParameterThis compound3,4-Dibromobenzoic acid4-Bromo-3-chlorobenzoic acid
Reactivity of Halogens I > BrBr ≈ BrBr > Cl
Selectivity for Mono-arylation at C3 HighLow to ModerateModerate to High (at C4)
Typical Reaction Time ShorterLongerLonger
Typical Yield of 3-Aryl-4-bromobenzoic acid HighModerate (mixture of isomers)Low to Moderate
Catalyst Loading LowerHigherHigher
Reaction Temperature MilderHarsherHarsher

Experimental Protocols

Detailed methodologies are crucial for the successful application of these building blocks in synthesis. Below are representative experimental protocols.

Synthesis of this compound

A plausible synthetic route to this compound involves a Sandmeyer-type reaction starting from 4-bromo-3-aminobenzoic acid. While a specific protocol for this exact transformation is not widely published, a general procedure can be adapted from known diazotization and iodination reactions.[6]

Materials:

  • 4-bromo-3-aminobenzoic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Potassium Iodide (KI)

  • Ice

  • Sodium bisulfite

  • Diethyl ether

Procedure:

  • Suspend 4-bromo-3-aminobenzoic acid in a mixture of concentrated HCl and water, and cool to 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C, to form the diazonium salt.

  • In a separate flask, dissolve potassium iodide in water.

  • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution should be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Quench any excess iodine with a saturated solution of sodium bisulfite.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization to obtain this compound.

Representative Suzuki-Miyaura Cross-Coupling Protocol

This protocol provides a general procedure for the regioselective Suzuki-Miyaura coupling of this compound with an arylboronic acid. This procedure can be adapted for the other dihalogenated benzoic acids, though reaction conditions may need to be optimized.[1][7]

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry reaction flask, add this compound, the arylboronic acid, and the base.

  • Seal the flask and purge with an inert gas for 10-15 minutes.

  • Under the inert atmosphere, add the degassed solvent and the palladium catalyst.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Logical Workflow for Substrate Selection

Decision Workflow for Dihalogenated Benzoic Acid Selection start Start: Need for a Dihalogenated Benzoic Acid Building Block regioselectivity Is regioselective mono-functionalization critical? start->regioselectivity cost_constraint Is cost the primary limiting factor? regioselectivity->cost_constraint No use_4b3i Use this compound regioselectivity->use_4b3i Yes use_34db Use 3,4-Dibromobenzoic acid (optimization may be needed) cost_constraint->use_34db No consider_alternatives Consider 3,4-Dibromobenzoic acid or 4-Bromo-3-chlorobenzoic acid cost_constraint->consider_alternatives Yes reactivity_need Are milder reaction conditions required? reactivity_need->use_34db Yes use_4b3c Use 4-Bromo-3-chlorobenzoic acid reactivity_need->use_4b3c No consider_alternatives->reactivity_need Simplified Signaling Pathway of PDE4 Inhibition atp ATP ac Adenylate Cyclase atp->ac Activation camp cAMP ac->camp Synthesis pde4 PDE4 camp->pde4 Substrate pka Protein Kinase A (PKA) camp->pka Activation amp AMP pde4->amp Hydrolysis creb CREB pka->creb Phosphorylation inflammation Pro-inflammatory Cytokine Production creb->inflammation Suppression inhibitor 4-Bromo-3-arylbenzoic acid derivative (Inhibitor) inhibitor->pde4 Inhibition

References

A Comparative Guide to the Validation of Reaction Products: ¹H NMR vs. ¹³C NMR and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of chemical research, and particularly within the rigorous pipeline of drug development, the unambiguous confirmation of a reaction product's identity, purity, and yield is a critical checkpoint. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, specifically Proton (¹H) and Carbon-13 (¹³C) NMR, stands as a cornerstone for structural elucidation and quantitative analysis. This guide provides an objective comparison of ¹H and ¹³C NMR with other prevalent analytical techniques, supported by experimental data and detailed protocols, to assist researchers, scientists, and drug development professionals in making informed decisions for the validation of their reaction products.

Comparing the Tools of the Trade: A Head-to-Head Analysis

The choice of an analytical technique for reaction product validation is often a trade-off between the desired level of structural detail, sensitivity, quantitative accuracy, and practical considerations such as sample throughput and cost. While ¹H and ¹³C NMR provide unparalleled insights into the molecular framework, techniques like Mass Spectrometry (MS) and High-Performance Liquid Chromatography (HPLC) offer complementary and sometimes advantageous capabilities.

Feature¹H NMR¹³C NMRMass Spectrometry (MS)High-Performance Liquid Chromatography (HPLC)
Primary Information Number of unique protons, their chemical environment, and connectivityNumber and type of carbon atoms (e.g., methyl, methylene, aromatic)Molecular weight and fragmentation patternsSeparation and quantification of components in a mixture
Sensitivity High (mg scale)Low (mg to g scale)[1]Very High (µg to ng scale)High (µg to ng scale)
Resolution ExcellentExcellentVariable (depends on analyzer)High
Quantitative Capability Inherently quantitative (qNMR)[2]Quantitative with specific experimental setupRequires calibration with standardsRequires calibration with standards
Structural Information Detailed information on proton connectivity and stereochemistryDirect information about the carbon skeleton[3]Provides molecular formula and fragmentation cluesLimited to retention time, co-elution with standards
Sample Requirements 5-25 mg for routine analysis[4]50-100 mg for routine analysis[4]Minimal, but often requires sample preparationRequires soluble samples, filtration is often necessary
Analysis Time Minutes to hoursHoursMinutesMinutes per sample
Cost (Instrument) Moderate to HighModerate to HighModerate to HighLow to Moderate
Key Advantage Rich structural information and inherent quantitationDirect observation of the carbon backboneHigh sensitivity and molecular weight determinationExcellent for purity assessment and separation of complex mixtures
Key Limitation Lower sensitivity compared to MS, potential for signal overlapLow natural abundance of ¹³C leads to lower sensitivity[3]Provides limited structural connectivity informationDoes not provide direct structural information

Quantitative Purity Assessment: A Case Study of qNMR vs. HPLC

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the purity of compounds without the need for a specific reference standard of the analyte itself.[5] This is in contrast to HPLC, which typically relies on an area percent calculation that assumes equal detector response for all components or requires individual calibration for each impurity.

Below is a comparative analysis of the purity determination of 2-Fluoropyridine-3-boronic acid, a common building block in pharmaceutical synthesis, by both ¹H qNMR and HPLC.

Analytical MethodPurity (%)Relative Standard Deviation (RSD)
¹H qNMR 98.2< 1%
HPLC (UV detection) 99.88< 1%

Data adapted from a comparative study. The discrepancy in purity values can be attributed to the presence of an anhydride impurity, which has a different UV response factor in HPLC compared to the monomeric boronic acid, leading to an underestimation of its concentration by the area percent method. ¹H qNMR, being a molar-based technique, provides a more accurate representation of the sample's composition.[5]

Experimental Workflows and Logical Relationships

Visualizing the workflow of analytical procedures can aid in understanding the logical progression of experiments and decision-making processes.

reaction_validation_workflow reaction Crude Reaction Mixture tlc_hplc TLC / HPLC Screen (Purity & Complexity) reaction->tlc_hplc purification Purification (e.g., Chromatography) tlc_hplc->purification If impure isolated_product Isolated Product tlc_hplc->isolated_product If pure purification->isolated_product nmr_analysis ¹H & ¹³C NMR (Structural Confirmation) isolated_product->nmr_analysis ms_analysis Mass Spectrometry (Molecular Weight) isolated_product->ms_analysis final_validation Validated Product (Structure, Purity, Yield) nmr_analysis->final_validation ms_analysis->final_validation quantitative_nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis sample Accurately weigh sample dissolve Dissolve in deuterated solvent sample->dissolve internal_std Accurately weigh internal standard internal_std->dissolve acquisition Acquire ¹H NMR spectrum (Quantitative Parameters) dissolve->acquisition processing Phase and baseline correction acquisition->processing integration Integrate analyte and standard signals processing->integration calculation Calculate purity/ concentration integration->calculation

References

The Strategic Advantage of 4-Bromo-3-iodobenzoic Acid in Palladium-Catalyzed Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern synthetic chemistry, the strategic functionalization of aromatic cores is paramount for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Dihalogenated benzoic acids are invaluable building blocks in this regard, offering multiple points for diversification through cross-coupling reactions. Among these, 4-Bromo-3-iodobenzoic acid emerges as a highly versatile and strategic reagent due to the differential reactivity of its halogen substituents. This guide provides an objective comparison of the performance of this compound in key palladium-catalyzed coupling reactions—Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig—against relevant alternatives, supported by experimental data and detailed protocols.

The Decisive Factor: Regioselectivity Driven by Halogen Reactivity

The primary advantage of this compound lies in the distinct reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. In palladium-catalyzed cross-coupling reactions, the rate of oxidative addition, often the rate-determining step, follows the general trend: I > Br > Cl > F. This is a direct consequence of the bond dissociation energies, with the weaker C-I bond being significantly more susceptible to cleavage by the palladium catalyst. This inherent difference allows for exceptional regioselectivity, enabling the selective functionalization of the C-I bond under milder conditions while leaving the more robust C-Br bond intact for subsequent transformations.

This high degree of selectivity minimizes the formation of isomeric byproducts, simplifying purification and improving overall synthetic efficiency compared to substrates with identical halogens, such as 3,4-dibromobenzoic acid, where achieving mono-functionalization with high regioselectivity can be challenging.

Performance in Key Coupling Reactions: A Comparative Overview

While direct, side-by-side comparative studies on this compound are limited, extensive data on the structurally analogous 4-bromo-3-iodophenol provides a strong basis for performance evaluation. The following sections summarize the expected performance and yields in major cross-coupling reactions, with 3,4-dibromobenzoic acid serving as a key comparator to highlight the benefits of differential halogenation.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. For this compound, this reaction can be directed with high precision to the 3-position.

SubstrateCoupling PartnerCatalyst SystemConditionsPrimary ProductYield (Mono-arylated)Regioselectivity
This compound (analog) Arylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃, Dioxane/H₂O, 80°C4-Bromo-3-arylbenzoic acid85-95% Excellent (>95%)
3,4-Dibromobenzoic acid (analog) Arylboronic acidPd(PPh₃)₄ (2 mol%)K₂CO₃, Dioxane/H₂O, 100°CMixture of isomersVariable, requires optimizationModerate

Data is representative for the analogous phenol compounds and serves as a strong indicator of performance for the corresponding benzoic acids.

The data clearly illustrates the superior performance of the iodo-bromo scaffold in achieving high yields of a single, predictable mono-arylated product.

Sonogashira Coupling

The Sonogashira coupling is essential for introducing alkyne moieties. The high reactivity of the C-I bond in this compound allows this reaction to proceed under very mild conditions, often at room temperature.

SubstrateCoupling PartnerCatalyst SystemConditionsPrimary ProductYield (Mono-alkynylated)
This compound (analog) Terminal AlkynePdCl₂(PPh₃)₂ (1.5 mol%), CuIEt₃N, THF, 25°C4-Bromo-3-alkynylbenzoic acid80-90%
3,4-Dibromobenzoic acid (analog) Terminal AlkynePdCl₂(PPh₃)₂, CuIEt₃N, THF, Elevated Temp.Mixture of isomers/dialkynylatedLower, requires optimization

Data is representative for the analogous phenol compounds.

Heck Reaction

The Heck reaction facilitates the formation of C-C bonds with alkenes. Again, the C-I bond's reactivity allows for selective vinylation at the 3-position of this compound.

SubstrateCoupling PartnerCatalyst SystemConditionsPrimary ProductYield (Mono-vinylation)
This compound (analog) Alkene (e.g., Styrene)Pd(OAc)₂ (2 mol%), P(o-tolyl)₃Et₃N, DMF, 100°C4-Bromo-3-vinylbenzoic acid75-85%
3,4-Dibromobenzoic acid (analog) Alkene (e.g., Styrene)Pd(OAc)₂, LigandEt₃N, DMF, Elevated Temp.Mixture of isomersVariable

Data is representative for the analogous phenol compounds.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. Selective amination at the C-I bond of dihaloarenes has been demonstrated, and similar high regioselectivity is expected for this compound.

SubstrateCoupling PartnerCatalyst SystemConditionsPrimary ProductYield (Mono-amination)
1-Bromo-4-iodobenzene AnilineNi(acac)₂ / Phenylboronic EsterK₃PO₄, Toluene, 100°C4-Bromo-N-phenylaniline78%
This compound (expected) Primary/Secondary AminePd(dba)₃, XantphosCs₂CO₃, Toluene, 100-110°C4-Bromo-3-(amino)benzoic acidGood to Excellent

Yield for 1-bromo-4-iodobenzene provides a strong precedent for the expected high regioselectivity and yield for this compound.

Visualizing Reaction Pathways and Workflows

To further clarify the processes discussed, the following diagrams illustrate the catalytic cycles and a general experimental workflow.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArX Ar-X (this compound) ArX->OxAdd PdII Ar-Pd(II)-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Base Base (e.g., K₂CO₃) Base->Transmetal Boronic R-B(OH)₂ Boronic->Transmetal PdII_R Ar-Pd(II)-R Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R (Product) RedElim->Product

Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Flame-dry glassware - Add solid reagents (Aryl Halide, Coupling Partner, Base) - Purge with inert gas (Ar/N₂) start->setup reagents Reagent Addition: - Add degassed solvent(s) - Add Palladium catalyst and ligand setup->reagents reaction Reaction: - Stir at specified temperature - Monitor progress (TLC, LC-MS) reagents->reaction workup Work-up: - Cool to room temperature - Quench reaction - Aqueous extraction reaction->workup purify Purification: - Dry organic layer - Concentrate solvent - Column chromatography workup->purify characterize Characterization: - NMR, MS, etc. purify->characterize end End characterize->end

Standard experimental workflow for a palladium-catalyzed cross-coupling reaction.

Experimental Protocols

The following are detailed, representative protocols for the regioselective coupling at the C-I position of this compound or its analogs.

Protocol 1: Regioselective Suzuki-Miyaura Coupling

Objective: To synthesize a 4-bromo-3-arylbenzoic acid derivative.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Degassed 1,4-Dioxane and Water (4:1 mixture)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Under the inert atmosphere, add Pd(OAc)₂, SPhos, and the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-100°C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Regioselective Sonogashira Coupling

Objective: To synthesize a 4-bromo-3-alkynylbenzoic acid derivative.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (1.5 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Degassed Triethylamine (TEA) and Tetrahydrofuran (THF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Add degassed THF, followed by degassed TEA.

  • Add the terminal alkyne dropwise to the stirred solution.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is often complete within 2-6 hours.

  • Upon completion, dilute with ethyl acetate and filter through a pad of Celite® to remove catalyst residues.

  • Wash the filtrate sequentially with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3: Regioselective Heck Reaction

Objective: To synthesize a 4-bromo-3-vinylbenzoic acid derivative.

Materials:

  • This compound (1.0 equiv)

  • Alkene (e.g., Styrene) (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tolyl)₃) (4 mol%)

  • Triethylamine (TEA) (1.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.

  • Purge the tube with an inert gas.

  • Add anhydrous DMF, TEA, and the alkene.

  • Seal the tube and heat the reaction mixture to 100°C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 4: Regioselective Buchwald-Hartwig Amination

Objective: To synthesize a 4-bromo-3-(amino)benzoic acid derivative.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • Xantphos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 equiv)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk tube, add Cs₂CO₃ and heat under vacuum, then backfill with inert gas.

  • In a separate flask, dissolve this compound, the amine, Pd₂(dba)₃, and Xantphos in degassed toluene.

  • Transfer this solution to the Schlenk tube containing the base.

  • Seal the tube and heat the reaction mixture to 100-110°C with stirring for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

This compound offers a distinct and powerful advantage for researchers and drug development professionals engaged in the synthesis of complex aromatic molecules. Its performance in palladium-catalyzed cross-coupling reactions is characterized by exceptional regioselectivity, allowing for the predictable and high-yield functionalization at the 3-position under mild conditions. This contrasts sharply with dihalogenated analogs like 3,4-dibromobenzoic acid, which often require more stringent optimization to control selectivity and may yield isomeric mixtures. The ability to selectively react the C-I bond while preserving the C-Br bond for subsequent elaboration makes this compound a superior strategic building block for sequential, multi-step synthetic routes.

Safety Operating Guide

Safe Disposal of 4-Bromo-3-iodobenzoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is paramount to ensuring laboratory safety and environmental protection. This guide provides essential information and step-by-step procedures for the safe disposal of 4-Bromo-3-iodobenzoic acid, a halogenated aromatic carboxylic acid.

Hazard Profile and Safety Precautions

This compound and structurally similar compounds are generally classified as irritants and may be harmful if swallowed or inhaled.[1][2] Before handling, it is crucial to consult the specific Safety Data Sheet (SDS) for detailed hazard information.

Key Hazards:

  • Causes skin irritation.[1][3]

  • Causes serious eye irritation.[1][3]

  • May cause respiratory irritation.[1][3]

  • Harmful if swallowed.[1][2]

Personal Protective Equipment (PPE) is mandatory when handling this compound. This includes:

  • Safety glasses with side-shields or goggles.[1]

  • Chemical-resistant gloves.[1]

  • A lab coat or other protective clothing.

  • Use in a well-ventilated area, such as a fume hood, to avoid dust inhalation.[1][4][5]

Quantitative Safety Data Summary

The following table summarizes key safety and disposal information for halogenated benzoic acids, providing a reference for handling this compound.

ParameterValue/InstructionSource
Hazard Statements H302, H315, H319, H335[1]
Signal Word Warning[1]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[3][5]Multiple Sources
Spill Cleanup Sweep up and shovel into suitable, closed containers for disposal.[1][4][5]Multiple Sources
Environmental Precautions Do not let product enter drains.[1][4]Multiple Sources

Experimental Protocol: Waste Disposal Procedure

The recommended method for the disposal of this compound is through a licensed professional waste disposal service.

Step-by-Step Disposal Guide:

  • Waste Collection:

    • Collect waste this compound in a clearly labeled, sealed, and suitable container.

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Material Handling:

    • Any materials that have come into contact with the chemical, such as gloves, filter paper, and paper towels, should be considered contaminated.

    • Dispose of contaminated materials in the same manner as the chemical itself.[1]

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Keep the container tightly closed.[3][5]

  • Professional Disposal:

    • Arrange for the collection of the waste by a licensed chemical waste disposal company.

    • Provide the disposal company with a complete list of the waste contents.

    • One recommended disposal method is to dissolve or mix the material with a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[1]

Logical Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Have this compound waste check_sds Consult Safety Data Sheet (SDS) start->check_sds identify_hazards Identify Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant - Harmful if Swallowed check_sds->identify_hazards wear_ppe Wear Appropriate PPE: - Gloves - Goggles - Lab Coat identify_hazards->wear_ppe collect_waste Collect waste in a labeled, sealed container wear_ppe->collect_waste spill_check Is there a spill? collect_waste->spill_check cleanup_spill Clean up spill: - Sweep up solid - Place in waste container - Avoid creating dust spill_check->cleanup_spill Yes store_waste Store waste container in a designated, secure area spill_check->store_waste No cleanup_spill->store_waste contact_disposal Contact licensed waste disposal company store_waste->contact_disposal end End: Proper Disposal contact_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 4-Bromo-3-iodobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 4-Bromo-3-iodobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety, handling, and disposal protocols for this compound. The following guidance is based on the safety data for the structurally similar compound 3-Bromo-4-iodobenzoic acid and related halogenated benzoic acids, in the absence of a specific Safety Data Sheet (SDS) for the title compound. Always consult your institution's Environmental Health and Safety (EHS) office for specific requirements.

Hazard Identification and Classification

Based on analogous compounds, this compound is anticipated to be harmful if inhaled, ingested, or comes into contact with skin. It is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3]

Hazard Summary Table

Hazard StatementGHS ClassificationPrecautionary Code
Harmful if swallowed.[2]Acute Toxicity, Oral (Category 4)P301 + P312 + P330
Causes skin irritation.[1][2][3]Skin Irritation (Category 2)P302 + P352
Causes serious eye irritation.[1][2][3]Eye Irritation (Category 2A)P305 + P351 + P338
May cause respiratory irritation.[1][2][3]Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemP304 + P340

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is critical to mitigate exposure risks. The following table outlines the recommended PPE for handling this compound.

Personal Protective Equipment (PPE) Requirements

Body PartRequired PPEStandard
Eyes/Face Chemical safety goggles and face shieldEN166 or NIOSH approved[2]
Hands Chemical-resistant gloves (e.g., Nitrile rubber)Inspect before use[2]
Body Laboratory coatN/A
Respiratory Use in a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator.N/A
Feet Closed-toe shoesN/A

Operational and Disposal Plans

Adherence to strict operational and disposal protocols is mandatory to ensure a safe laboratory environment.

Experimental Protocol: Safe Handling
  • Engineering Controls: All handling of this compound solid and its solutions must be conducted in a certified chemical fume hood to minimize inhalation exposure. Eyewash stations and safety showers must be readily accessible.

  • Personal Protective Equipment (PPE) Donning: Before handling, don all required PPE as outlined in the table above. Ensure gloves are inspected for integrity.[2]

  • Weighing and Transfer:

    • Handle as a solid to avoid dust generation.

    • Use a spatula for transfers. Avoid creating dust.

    • If dissolving, add the solid to the solvent slowly.

  • Reaction Setup:

    • Ensure all glassware is properly clamped and secure.

    • Conduct the reaction in a well-ventilated fume hood.

  • Post-Handling:

    • Wash hands thoroughly with soap and water after handling, even if gloves were worn.[2]

    • Clean all contaminated surfaces.

    • Remove and dispose of contaminated gloves properly.[2]

Emergency Procedures
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and shoes. Seek medical attention if irritation persists.[1]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out mouth with water. Seek immediate medical attention.

  • Spill: Evacuate the area. Wear appropriate PPE. For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a designated, labeled hazardous waste container.[1][2] Clean the spill area with an appropriate solvent and then wash with soap and water. For large spills, contact your institution's EHS office immediately.

Disposal Plan
  • Waste Segregation: this compound waste is classified as hazardous chemical waste.[4] Do not mix with non-hazardous waste.

  • Containerization: Collect waste in a designated, properly labeled, and sealed container. The label should include "Hazardous Waste," the full chemical name, and associated hazards.[4]

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.[4]

  • Disposal: Arrange for collection by a licensed professional waste disposal service in accordance with local, state, and federal regulations.[2][4] Do not dispose of down the drain.

Workflow Visualizations

The following diagrams illustrate the standard operating procedure for handling this compound and the logical flow for emergency response.

Safe Handling Workflow for this compound prep Preparation handling Handling in Fume Hood prep->handling Don PPE post_handling Post-Handling Procedures handling->post_handling Complete Experiment waste Waste Collection post_handling->waste Segregate Waste disposal Disposal waste->disposal Store in Designated Area end_op End of Operation disposal->end_op Arrange Pickup Emergency Response Protocol exposure Exposure Event assess Assess Situation exposure->assess evacuate Evacuate Area (if necessary) assess->evacuate Large Spill/Inhalation first_aid Administer First Aid assess->first_aid Personal Contact spill Manage Spill assess->spill Minor Spill notify Notify Supervisor & EHS evacuate->notify medical Seek Medical Attention first_aid->medical spill->notify notify->medical

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromo-3-iodobenzoic acid
Reactant of Route 2
Reactant of Route 2
4-Bromo-3-iodobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.